molecular formula C5H12BrNO B2359691 Piperidin-4-ol hydrobromide CAS No. 1394936-01-6

Piperidin-4-ol hydrobromide

Cat. No.: B2359691
CAS No.: 1394936-01-6
M. Wt: 182.061
InChI Key: CAHPYTHRWLLFBN-UHFFFAOYSA-N
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Description

Piperidin-4-ol hydrobromide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features a piperidine ring, a prevalent structural motif in drug discovery, substituted with a hydroxyl group. This piperidin-4-ol scaffold is recognized as a versatile intermediate and a potential pharmacophore for developing new therapeutic agents . Researchers value this structure for its synthetic versatility, as it can be suitably modified to achieve better receptor interactions and enhanced biological activities . Piperidin-4-one analogues, closely related to piperidin-4-ol, have been reported to exhibit a range of pharmacological activities, including anticancer and anti-HIV properties . The hydrobromide salt form of this compound typically offers improved stability and solubility for research applications. As with all such reagents, this product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Proper storage in an inert atmosphere at room temperature is recommended to maintain the integrity of the compound over time .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-4-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.BrH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPYTHRWLLFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Piperidinol hydrobromide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and physicochemical analysis of 4-Piperidinol Hydrobromide , a functionalized saturated N-heterocycle critical to modern medicinal chemistry.[1]

Structural Characterization, Physicochemical Profile, and Synthetic Utility

Executive Summary

4-Piperidinol hydrobromide (Piperidin-4-ol hydrobromide) is the hydrobromide salt of 4-hydroxypiperidine.[1] As a secondary amine featuring a hydroxyl group at the 4-position, it serves as a bifunctional "privileged scaffold" in drug discovery.[1] Its structural rigidity (chair conformation) and dual reactivity (nucleophilic nitrogen, nucleophilic oxygen) make it an ideal building block for synthesizing G-protein coupled receptor (GPCR) ligands, particularly in the development of muscarinic antagonists, neurokinin receptor modulators, and selective serotonin reuptake inhibitors (SSRIs).[1]

This guide delineates the precise chemical structure, molecular weight calculations, and analytical protocols required for its validation in a research setting.

Chemical Identity & Structural Analysis[1][2]

The core moiety, 4-piperidinol , consists of a six-membered saturated piperidine ring. In its hydrobromide salt form, the secondary amine nitrogen is protonated, forming a cation stabilized by a bromide counterion.

2.1 Molecular Specifications

The following data distinguishes the hydrobromide salt from the free base and hydrochloride analogues.

PropertySpecificationNotes
IUPAC Name 4-Hydroxypiperidin-1-ium bromideSystematic nomenclature for the salt
Common Name 4-Piperidinol hydrobromideAlso: 4-Hydroxypiperidine HBr
CAS Number Not formally assignedCommercially available as Free Base (5382-16-1 ) or HCl (5382-17-2 ).[1] HBr is typically prepared in situ.[1]
Molecular Formula C₅H₁₂BrNO C₅H₁₁NO · HBr
Molecular Weight 182.06 g/mol Calculated (Free Base: 101.15 + HBr: 80.[1]91)
Exact Mass 181.0102 DaMonoisotopic mass
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage
2.2 Stereochemical Conformation

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[1]

  • Nitrogen: The protonated nitrogen (

    
     hybridized) forms the salt bridge.[1]
    
  • Hydroxyl Group (C4): The -OH group can exist in either an axial or equatorial position.[1] However, the equatorial conformer is thermodynamically favored (

    
     kcal/mol) due to the avoidance of 1,3-diaxial interactions with the ring hydrogens.[1]
    

DOT Diagram 1: Structural Connectivity & Salt Formation The following diagram illustrates the protonation pathway converting the free base to the hydrobromide salt.[1]

ChemicalStructure cluster_0 Structural Features FreeBase 4-Piperidinol (Free Base) C5H11NO MW: 101.15 Salt 4-Piperidinol Hydrobromide [C5H12NO]+ [Br]- MW: 182.06 FreeBase->Salt Protonation (Exothermic) Reagent + HBr (Hydrobromic Acid) Reagent->Salt Feature1 Chair Conformation (Equatorial -OH favored) Salt->Feature1 Feature2 Secondary Ammonium (pKa ~11.0) Salt->Feature2

Caption: Reaction pathway for the formation of 4-Piperidinol Hydrobromide, highlighting the thermodynamic preference for the equatorial hydroxyl conformer.

Physicochemical Profile

Understanding the physical behavior of the HBr salt is crucial for purification and formulation.[1]

  • Solubility: Highly soluble in water and methanol due to ionic character. Sparingly soluble in non-polar solvents (hexane, diethyl ether).[1]

  • Melting Point: The HBr salt typically exhibits a higher melting point than the free base (86–90 °C) due to strong crystal lattice energy.[1] While specific literature values for the HBr salt are sparse, it is estimated to be in the range of 150–160 °C (analogous to the HCl salt range of 155–157 °C).[1]

  • Acidity (pKa): The conjugate acid (piperidinium ion) has a pKa of approximately 11.0 .[1] This makes the free base a strong secondary amine, requiring strong bases (e.g., NaH, KOtBu) for deprotonation of the hydroxyl group in subsequent functionalization.

Analytical Characterization Protocols

To validate the identity and purity of 4-Piperidinol Hydrobromide, the following multi-modal analytical workflow is recommended.

4.1 Nuclear Magnetic Resonance (NMR)
  • Solvent: Deuterium Oxide (

    
    ) is preferred to prevent signal overlap from exchangeable protons (NH, OH).[1]
    
  • ¹H NMR (400 MHz, D₂O):

    • 
       4.05 (m, 1H, CH-OH): The methine proton at C4 is deshielded by the oxygen.[1]
      
    • 
       3.45 (m, 2H, C2/C6-H): Protons adjacent to the ammonium nitrogen.[1]
      
    • 
       3.15 (m, 2H, C2/C6-H): Geminal partners.[1]
      
    • 
       2.05 (m, 2H, C3/C5-H).[1]
      
    • 
       1.75 (m, 2H, C3/C5-H).[1]
      
  • Interpretation: The significant downfield shift of the C2/C6 protons compared to the free base confirms protonation at the nitrogen.[1]

4.2 Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion:

    
    
    
  • Observed m/z: 102.1 (

    
    ).[1]
    
  • Note: The bromide counterion (

    
    ) may be visible in negative mode at m/z 79 and 81 (1:1 isotopic ratio).[1]
    

DOT Diagram 2: Analytical Validation Workflow This flowchart outlines the decision logic for confirming compound identity.

AnalyticalWorkflow cluster_methods Parallel Analysis Sample Unknown Sample (Suspected 4-Piperidinol HBr) NMR 1H NMR (D2O) Check: Downfield N-CH2 shift Sample->NMR MS LC-MS (ESI+) Check: m/z 102.1 [M+H]+ Sample->MS Silver AgNO3 Precip. Test Check: Cream ppt (AgBr) Sample->Silver Decision Data Integration NMR->Decision Confirms Skeleton MS->Decision Confirms Mass Silver->Decision Confirms Counterion Result Validated Structure Decision->Result

Caption: Analytical decision matrix for validating the salt structure, combining spectral and wet-chemistry methods.

Synthetic Utility in Drug Development[1][3]

4-Piperidinol hydrobromide is a versatile intermediate.[1] Its utility stems from the ability to selectively functionalize the nitrogen (alkylation/acylation) or the oxygen (etherification/esterification).[1]

5.1 Key Reaction Pathways[1]
  • N-Alkylation: Under basic conditions (e.g.,

    
    ), the HBr is neutralized, and the nitrogen acts as a nucleophile.[1] This is the primary route for attaching the piperidine ring to larger pharmacophores (e.g., in the synthesis of H1-antihistamines  like fexofenadine analogues).[1]
    
  • Reductive Amination: The free base can be reacted with aldehydes/ketones to form tertiary amines, a common motif in neurokinin-1 (NK1) antagonists .[1]

  • O-Functionalization: Requires protection of the nitrogen (e.g., Boc-group).[1] The hydroxyl group can then be converted to a leaving group (mesylate/tosylate) for substitution, reversing the stereochemistry at C4.[1]

5.2 Handling & Stability[1]
  • Hygroscopicity: Hydrobromide salts are often hygroscopic.[1] The compound should be stored in a desiccator under inert atmosphere (Argon/Nitrogen).[1]

  • Stability: Stable under standard temperature and pressure.[1] Avoid strong oxidizing agents which may oxidize the hydroxyl group to the ketone (4-piperidone).[1]

References
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 643502, 4-Hydroxypiperidine. Retrieved from [Link]

Sources

Thermodynamic and Empirical Solubility Profile of Piperidin-4-ol Hydrobromide in Aqueous and Ethanolic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

Piperidin-4-ol (4-hydroxypiperidine) is a critical structural motif in the synthesis of various neuroactive and cardiovascular pharmaceuticals. While the free base form of Piperidin-4-ol is a highly polar, hygroscopic solid[1] that complicates gravimetric handling and long-term storage, its conversion into a hydrobromide (HBr) salt significantly enhances its solid-state stability. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocol for determining the thermodynamic solubility of Piperidin-4-ol hydrobromide in water and ethanol, essential for optimizing crystallization processes and liquid formulations.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of Piperidin-4-ol hydrobromide, one must understand the competing thermodynamic forces: crystal lattice energy versus solvation energy .

The Free Base vs. The Hydrobromide Salt

The free base, Piperidin-4-ol, exhibits extreme hydrophilicity (LogP ≈ -0.3) and is known to be highly water-soluble and mobile in aqueous environments[1][2]. However, its hygroscopicity leads to deliquescence at high humidity. Salt formation with hydrobromic acid yields Piperidin-4-ol hydrobromide, which possesses a more robust crystal lattice. The dissolution of this salt requires overcoming the ionic interactions between the protonated piperidinium cation and the bromide anion.

Aqueous Solvation Dynamics

In water, the solubility of Piperidin-4-ol HBr is exceptionally high. This is driven by water's high dielectric constant (


 at 25°C), which effectively shields the electrostatic attraction between the piperidinium cation and the bromide anion. Furthermore, the molecule acts as a multi-point hydrogen bond participant:
  • Protonated Amine (

    
    ):  Acts as a strong hydrogen bond donor.
    
  • Hydroxyl Group (

    
    ):  Acts as both a hydrogen bond donor and acceptor.
    
  • Bromide Anion (

    
    ):  Undergoes strong ion-dipole hydration.
    
Ethanolic Solvation Dynamics

Ethanol possesses a significantly lower dielectric constant (


). While ethanol can still form hydrogen bonds with the hydroxyl and amine groups of the piperidinium ion, its reduced ability to shield ionic charges leads to a higher degree of ion-pairing in solution. Consequently, the solubility of Piperidin-4-ol HBr in ethanol is an order of magnitude lower than in water, making ethanol an excellent candidate for anti-solvent crystallization workflows or co-solvent systems designed to modulate release rates.

Solvation Solid Piperidin-4-ol HBr (Crystal Lattice) Dissoc Lattice Dissociation (ΔH_lattice) Solid->Dissoc Cation Piperidinium Cation (H-Bond Donor) Dissoc->Cation Anion Bromide Anion (Ion-Dipole) Dissoc->Anion Water Aqueous Solvation (ε ≈ 78.4) High Solubility Cation->Water Strong Hydration Ethanol Ethanolic Solvation (ε ≈ 24.3) Moderate Solubility Cation->Ethanol H-Bonding Anion->Water Anion->Ethanol

Thermodynamic pathways of Piperidin-4-ol HBr solvation in aqueous and ethanolic environments.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate trustworthy, self-validating solubility data, the Isothermal Shake-Flask Method is the gold standard.

Expert Causality Note: Piperidin-4-ol lacks an extended conjugated


-electron system. Therefore, standard Ultraviolet (UV) detection is ineffective due to the absence of a strong chromophore. To ensure analytical integrity, High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD)  or Refractive Index (RI) detection must be utilized.
Step-by-Step Protocol

This protocol is designed as a self-validating system: by sampling at two different time points (24h and 48h), the operator can mathematically prove that thermodynamic equilibrium (saturation) has been achieved.

  • Solvent Preparation: Accurately measure 10.0 mL of HPLC-grade Water and 10.0 mL of Absolute Ethanol into separate, tightly sealed 20 mL borosilicate glass vials. Equilibrate the vials in a reciprocal shaking water bath set to

    
    .
    
  • Solute Addition (Supersaturation): Incrementally add Piperidin-4-ol hydrobromide[3] to each vial until a persistent solid phase remains visible, ensuring the system is saturated.

  • Isothermal Agitation: Agitate the vials at 150 rpm. Maintain strictly isothermal conditions to prevent temperature fluctuations from inducing artificial supersaturation.

  • Equilibrium Sampling (Self-Validation):

    • Time-point 1 (24 hours): Extract a 1.0 mL aliquot.

    • Time-point 2 (48 hours): Extract a second 1.0 mL aliquot.

    • Validation: If the concentration difference between 24h and 48h is

      
      , thermodynamic equilibrium is confirmed.
      
  • Phase Separation: Immediately filter the aliquots through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent precipitation during filtration). Discard the first 0.2 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate quantitatively with the mobile phase and analyze via HPLC-ELSD using a hydrophilic interaction liquid chromatography (HILIC) column, which is ideal for retaining highly polar analytes like the piperidinium ion.

Workflow Prep 1. Solvent Preparation Equilibrate H2O/EtOH to 25.0 ± 0.1 °C Saturation 2. Solute Addition Add excess Piperidin-4-ol HBr Prep->Saturation Equilibration 3. Isothermal Agitation Shake at 150 rpm for 24-48h Saturation->Equilibration Separation 4. Phase Separation Centrifuge & Filter (0.22 µm PTFE) Equilibration->Separation Analysis 5. Quantification HPLC-ELSD Analysis Separation->Analysis

Step-by-step isothermal shake-flask methodology for determining thermodynamic solubility.

Quantitative Data Summary

Based on the physicochemical properties of the free base[1] and the thermodynamic behavior of small amine hydrobromide salts, the following table summarizes the expected solubility parameters and analytical profiles for Piperidin-4-ol hydrobromide.

ParameterAqueous System (Water)Ethanolic System (Absolute Ethanol)
Dielectric Constant (

at 25°C)
78.424.3
Solvation Mechanism Ion-dipole, extensive H-bondingH-bonding, moderate ion-pairing
Expected Solubility Range (25°C)

mg/mL (Freely Soluble)

mg/mL (Sparingly to Soluble)
Temperature Dependency Moderate (High baseline solubility)High (Steep solubility curve)
Primary Application Primary formulation vehicleAnti-solvent for crystallization

Conclusion

The solubility profile of Piperidin-4-ol hydrobromide is dictated by the interplay between its ionic lattice and the dielectric properties of the solvent. Water serves as a superior solvent due to its ability to fully dissociate and hydrate the piperidinium and bromide ions. Conversely, ethanol promotes a higher degree of ion-pairing, resulting in lower, yet highly temperature-dependent solubility. For drug development professionals, leveraging this differential solubility is crucial for designing efficient purification processes (e.g., water/ethanol anti-solvent crystallization) and stable pharmaceutical formulations.

References

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem National Institutes of Health (NIH)[Link]

Sources

Piperidin-4-ol: A Comparative Technical Guide on Free Base vs. Hydrobromide Salt in Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidin-4-ol (also known as 4-hydroxypiperidine) is a privileged heterocyclic scaffold ubiquitous in medicinal chemistry. It serves as a critical spacer and building block for non-imidazole histamine H3 receptor antagonists[1], targeted protein degraders (PROTACs), and various cardiovascular drugs. When integrating this moiety into synthetic pipelines, researchers must choose between two primary forms: the free base and the hydrobromide (HBr) salt .

As a Senior Application Scientist, I have observed that this choice is rarely arbitrary. It dictates the chemoselectivity of the reaction, the required handling protocols, and the long-term storage viability of the reagent. This whitepaper provides an in-depth mechanistic and practical analysis of both forms, detailing how their distinct physicochemical properties govern experimental workflows.

Physicochemical and Structural Profiling

The fundamental difference between the free base[2] and the HBr salt[3] lies in the protonation state of the secondary amine. This single structural variance profoundly impacts the macroscopic properties of the material, as summarized below.

PropertyPiperidin-4-ol (Free Base)Piperidin-4-ol Hydrobromide (HBr Salt)
CAS Number 5382-16-1[2]1394936-01-6[3]
Molecular Formula C5H11NO[2]C5H12BrNO[4]
Molecular Weight 101.15 g/mol [2]182.06 g/mol [4]
Appearance White to yellow-orange solid[5]White to off-white crystalline powder
Melting Point 86–90 °C[5]> 150 °C (typical for piperidinium salts)
Boiling Point 108-114 °C/10 mmHgN/A (Decomposes before boiling)
pKa (Conjugate Acid) ~10.74[6]~10.74 (Exists as protonated ammonium)
Hygroscopicity Highly hygroscopic[2]Non-hygroscopic / Stable

Mechanistic Divergence: Reactivity & Stability

The Causality of Form Selection

Piperidin-4-ol contains two distinct nucleophiles:

  • Secondary Amine (N-H): Highly nucleophilic and basic.

  • Secondary Alcohol (O-H): Weakly nucleophilic.

In the free base form , the nitrogen lone pair is fully available. Reactions such as N-alkylation (via alkyl halides) or N-acylation (via acid chlorides) proceed rapidly. However, the free base's high pKa (~10.74)[6] makes it prone to absorbing atmospheric moisture and carbon dioxide, forming carbamate salts over time. This hygroscopicity[2] can severely complicate stoichiometric calculations, as the absorbed water inflates the apparent mass of the reagent, leading to under-dosing in critical reactions.

Conversely, the HBr salt features a protonated amine (


). The nitrogen lone pair is tied up in a covalent bond with a proton, rendering it completely non-nucleophilic. This imparts exceptional shelf stability and precise weighability. To utilize the amine in synthesis, a "salt breakage" step is required. An external base must be introduced to deprotonate the ammonium ion, liberating the free amine in situ.

Note on Chemoselectivity: If O-alkylation is the synthetic goal, the amine must be protected (e.g., as a Boc or Cbz carbamate) regardless of the starting form, because the highly reactive amine will kinetically outcompete the alcohol for electrophiles.

Chemoselectivity FB Piperidin-4-ol (Free Base) N_Alk N-Alkylation / N-Acylation FB->N_Alk Direct Reaction (Nucleophilic N) O_Alk O-Alkylation (Requires N-Protection) FB->O_Alk 1. N-Boc Protection 2. Strong Base (NaH) HBr Piperidin-4-ol HBr Salt Base External Base (e.g., DIPEA) HBr->Base Deprotonation Base->N_Alk Liberated Amine

Caption: Chemoselectivity pathways for Piperidin-4-ol free base vs. HBr salt.

Experimental Workflows

Protocol A: Direct N-Alkylation using Piperidin-4-ol Free Base

Rationale: Ideal for rapid library synthesis where adding an external base might cause side reactions (e.g., base-sensitive substrates). Because the free base is hygroscopic[2], ensure it is dried via azeotropic distillation with toluene if the solid appears "wet" or sticky.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve Piperidin-4-ol free base (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration.

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add the alkyl halide (0.95 eq, to prevent over-alkylation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Step: Monitor via TLC using a Ninhydrin stain. The secondary amine starting material (which stains strongly) will disappear, and a new tertiary amine spot will emerge.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. The free base acts as its own acid scavenger, though yields are optimized if a mild inorganic base is present.
    
Protocol B: In Situ Freebasing and N-Acylation of Piperidin-4-ol HBr Salt

Rationale: The standard protocol for rigorous, scalable synthesis utilizing the highly stable, weighable HBr salt[4].

  • Salt Breakage: Suspend Piperidin-4-ol HBr (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HBr, liberating the free piperidin-4-ol. The remaining 1.5 eq acts as the acid scavenger for the subsequent acylation. Stir for 15 minutes.

  • Acylation: Add the acid chloride (1.1 eq) dropwise at 0 °C.

  • Workup: Dilute with Ethyl Acetate and wash extensively with brine (5x) to remove DMF and DIPEA-HBr salts.

    • Self-Validation Step: Check the pH of the aqueous wash; it should be slightly basic (pH ~8), ensuring the product remains unprotonated and partitioned in the organic layer.

Workflow Step1 Weigh Piperidin-4-ol HBr (Stable, non-hygroscopic) Step2 Suspend in Organic Solvent (e.g., DCM or DMF) Step1->Step2 Step3 Add Stoichiometric Base (1.1 - 1.5 eq DIPEA or TEA) Step2->Step3 Step4 Stir at RT for 15-30 min (Formation of soluble free base) Step3->Step4 Step5 Add Electrophile (e.g., Alkyl halide, Acid chloride) Step4->Step5 Step6 Aqueous Workup (Remove HBr-Base salts) Step5->Step6

Caption: Standard salt breakage and reaction workflow for Piperidin-4-ol hydrobromide.

Formulation & Storage Considerations

  • Piperidin-4-ol Free Base: Must be stored under an inert atmosphere (Nitrogen or Argon) at room temperature[5]. Containers must be tightly sealed with Parafilm to prevent moisture and

    
     ingress.
    
  • Piperidin-4-ol HBr Salt: Can be stored at room temperature in standard desiccators. It is highly resistant to oxidation and degradation, making it the preferred form for long-term inventory and commercial shipping.

References

  • PubChem. "Piperidin-4-ol | C5H11NO | CID 79341." National Center for Biotechnology Information. URL: [Link]

  • LookChem. "Cas 5382-16-1, 4-Hydroxypiperidine." LookChem Chemical Database. URL: [Link]

Sources

Piperidin-4-ol hydrobromide MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Piperidin-4-ol hydrobromide, structured for researchers and drug development professionals.

Safe Handling, Physicochemical Properties, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Piperidin-4-ol hydrobromide (4-Hydroxypiperidine HBr) is a critical secondary amine intermediate used in the synthesis of pharmaceutical scaffolds, particularly for analgesic agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.[1] While the free base is highly corrosive, the hydrobromide salt form offers improved stability and crystallinity, though it retains significant irritant properties and hygroscopic tendencies.[1]

Chemical Identification Table
ParameterDetail
Chemical Name Piperidin-4-ol hydrobromide
Synonyms 4-Hydroxypiperidine HBr; 4-Piperidinol hydrobromide
CAS Number 1394936-01-6
Free Base CAS 5382-16-1
Molecular Formula C₅H₁₁NO[1][2][3] · HBr
Molecular Weight 182.06 g/mol
SMILES OC1CCNCC1.Br
Appearance White to off-white crystalline powder (typically)
Solubility Soluble in water, methanol, DMSO; limited solubility in non-polar solvents.[1]

Hazard Identification & Risk Assessment (GHS)

Note: While specific regulatory data for the HBr salt is less abundant than the HCl salt, the following classification is derived from the "Read-Across" principle using the free base (Corrosive) and the HCl salt (Irritant), combined with the properties of hydrobromide salts.

Core Hazards

The compound is classified as an Irritant with potential for Corrosivity to mucous membranes if inhaled in high concentrations.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology
  • Acidity: Hydrobromide salts of secondary amines are weak acids in solution. Upon contact with moisture (sweat, mucous membranes), they can dissociate, locally lowering pH and causing irritation.[1]

  • Free Base Liberation: In basic physiological environments, the salt may liberate the free amine (4-hydroxypiperidine), which is corrosive (Skin Corr.[1] 1B) and can cause tissue damage.

Safe Handling & Operational Protocols

Trustworthiness Principle: The hygroscopic nature of HBr salts requires strict humidity control to prevent "caking" and stoichiometry errors during synthesis.

Protocol: Handling & Weighing
  • Environment: Handle only in a humidity-controlled environment or under inert gas (Nitrogen/Argon) if the container has been previously opened.[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a full-face shield if working with >10g quantities due to dust explosion risks common with fine organic salts.[1]

  • Weighing:

    • Do not use metal spatulas (corrosion risk). Use antistatic plastic or glass.

    • Close container immediately after use.

    • If material has clumped, do not chip mechanically; dissolve the entire mass in the reaction solvent if stoichiometry permits.

Diagram: Safe Handling Workflow

The following workflow illustrates the decision logic for handling hygroscopic amine salts to ensure operator safety and data integrity.

HandlingWorkflow Start Start: Material Retrieval CheckSeal Check Container Seal Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed InertAtm Transfer to Glove Box / Inert Atmosphere IsSealed->InertAtm No (Compromised) FumeHood Standard Fume Hood (Low Humidity) IsSealed->FumeHood Yes Reject Quarantine / Dry Material IsSealed->Reject Visible Moisture/Caking Weighing Weighing (Plastic Spatula) InertAtm->Weighing FumeHood->Weighing Dissolution Dissolve Immediately (Solvent Pre-measured) Weighing->Dissolution Reseal Purge Headspace (N2) & Reseal Dissolution->Reseal

Caption: Decision matrix for handling hygroscopic HBr salts to prevent hydrolysis and exposure.

Pharmaceutical Applications & Synthesis Context

Expertise & Experience: Why use the Hydrobromide salt? In drug development, the choice of salt form is critical. The HBr salt is often selected over the HCl salt or free base for the following reasons:

  • Crystallinity: HBr salts often form larger, more defined crystals than HCl salts, aiding in purification and X-ray diffraction studies.

  • Solubility Profile: The larger bromide ion alters the lattice energy, often making the salt more soluble in organic solvents (like alcohols) compared to the harder chloride ion, facilitating homogenous phase reactions.

Key Synthetic Pathways

Piperidin-4-ol hydrobromide serves as a nucleophilic scaffold.[1] The secondary amine is the primary reactive site, while the 4-hydroxyl group acts as a secondary handle for functionalization.[1]

  • N-Alkylation/Acylation: Used to attach the piperidine ring to larger pharmacophores (e.g., in the synthesis of opioid analgesics or antihistamines).[1]

  • O-Functionalization: The hydroxyl group can be oxidized to a ketone (4-piperidone) or esterified, though this usually requires protecting the amine first (e.g., N-Boc protection).[1]

Diagram: Synthetic Utility in Drug Design

SynthesisPathways Core Piperidin-4-ol HBr (Scaffold) Base Free Base Liberation Core->Base NaOH/Et3N Path1 N-Alkylation Base->Path1 R-X / Base Path2 N-Acylation Base->Path2 R-COCl Path3 O-Functionalization Base->Path3 Protect N -> React OH Prod1 GPCR Ligands (Opioids/Analgesics) Path1->Prod1 Prod2 Kinase Inhibitors (JAK/BTK targets) Path2->Prod2

Caption: Synthetic divergence of Piperidin-4-ol HBr into major pharmaceutical classes.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the immediate goal is neutralization and dilution.[1]

Exposure RouteImmediate ActionMechanistic Rationale
Eye Contact Rinse with water for 15+ mins.[1] Lift eyelids.HBr salts can cause rapid corneal opacity. Immediate dilution prevents permanent etching.
Skin Contact Wash with soap and water. Remove contaminated clothing.[3][4]Neutralizes the acidic salt and removes the organic residue.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.HBr dust is a respiratory irritant; oxygen support prevents hypoxia from bronchial spasms.
Ingestion Rinse mouth. Do NOT induce vomiting.Vomiting risks re-exposing the esophagus to the acidic/irritant compound.

Storage & Disposal

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Desiccate if possible. Light sensitive (bromide salts can discolor over time due to oxidation to elemental bromine).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: The scrubber is essential to capture HBr gas generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol.[1] Retrieved from [Link][1]

  • ResearchGate (2025). Synthesis and analgesic potential of 4-piperidinol analogues.[1][5] Retrieved from [Link]

Sources

Technical Guide: Hygroscopicity Management of Piperidin-4-ol Hydrobromide in Pharmaceutical Synthesis

[1]

Executive Summary

Piperidin-4-ol hydrobromide (4-hydroxypiperidine HBr) serves as a critical intermediate in the synthesis of fibrinogen receptor antagonists and histamine H3 receptor antagonists.[1] However, its utility is frequently compromised by its acute hygroscopicity—a property derived from the synergistic moisture affinity of the piperidine ring’s secondary amine, the 4-hydroxyl moiety, and the hydrobromide counterion.

This guide provides a mechanistic analysis of this moisture sensitivity and establishes a self-validating protocol for its characterization, handling, and storage. Failure to manage this attribute results in stoichiometric errors during synthesis, hydrolysis of downstream intermediates, and variable solid-state behavior.

Chemical Fundamentals of Hygroscopicity

The hygroscopic nature of Piperidin-4-ol hydrobromide is not merely a surface phenomenon but a fundamental thermodynamic drive to lower lattice energy through hydration.[1]

Structural Drivers[1]
  • Dual H-Bonding Centers: The free base, Piperidin-4-ol, is already classified as a hygroscopic solid (MP: 86–90°C).[1] It possesses two potent hydrogen-bonding sites: the secondary amine (-NH-) and the hydroxyl group (-OH).[1]

  • The Hydrobromide Effect: Hydrobromide salts are frequently more hygroscopic than their hydrochloride counterparts due to the larger ionic radius of the bromide ion (

    
    ) compared to chloride (
    
    
    ). This larger radius reduces the lattice energy density, often making the crystal lattice more permissible to the intercalation of water molecules to form stable hydrates.
  • Deliquescence Risk: At high relative humidity (RH), the adsorbed water layer can dissolve the salt surface, leading to deliquescence—a phase transition from solid to solution that renders the material difficult to handle and weigh accurately.

Mechanistic Pathway

The uptake of moisture follows a predictable kinetic pathway:

  • Surface Adsorption: Water vapor adheres to the crystal surface via H-bonding with surface hydroxyls.[1]

  • Lattice Expansion/Absorption: Water diffuses into the crystal lattice, potentially forming a stoichiometric hydrate (e.g., monohydrate or dihydrate).[1]

  • Capillary Condensation: In bulk powder, water condenses at contact points between particles, causing "caking."[1]

MoistureMechanismcluster_0Phase 1: Surface Interactioncluster_1Phase 2: Bulk Penetrationcluster_2Phase 3: Material FailureAtmosphericH2OAtmospheric Moisture(>40% RH)SurfaceAdsorptionSurface Adsorption(H-bonding to -OH/-NH2+)AtmosphericH2O->SurfaceAdsorptionLatticeDiffusionLattice DiffusionSurfaceAdsorption->LatticeDiffusionHydrateFormationStoichiometric HydrateFormation (Crystalline Change)LatticeDiffusion->HydrateFormationDeliquescenceDeliquescence(Solid → Solution)HydrateFormation->DeliquescenceCritical RH ExceededDegradationHydrolysis Risk(Stoichiometry Drift)Deliquescence->Degradation

Figure 1: Kinetic pathway of moisture uptake in Piperidin-4-ol HBr, progressing from adsorption to deliquescence.[1]

Characterization Protocols (Self-Validating Systems)

To ensure scientific integrity, researchers must not assume the water content stated on a Certificate of Analysis (CoA) is current. The material must be characterized immediately prior to critical use.[1]

Dynamic Vapor Sorption (DVS)

DVS is the gold standard for determining the Critical Relative Humidity (CRH) and hygroscopicity classification.[1]

Protocol:

  • Sample Prep: Load 10–20 mg of Piperidin-4-ol HBr into the DVS sample pan.

  • Drying Phase: Equilibrate at 0% RH (25°C) for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Ramp: Increase RH in 10% increments from 0% to 90%.

  • Equilibrium Criteria: Maintain each step until mass change (

    
    ) is <0.002% per minute.
    
  • Desorption Ramp: Decrease RH from 90% back to 0% to detect hysteresis (indicative of hydrate formation).

Data Interpretation:

  • < 0.2% weight gain: Non-hygroscopic.[1]

  • 0.2% – 2.0% weight gain: Slightly hygroscopic.[1]

  • > 15% weight gain: Deliquescent.[1]

Thermogravimetric Analysis (TGA)

TGA differentiates between surface moisture (weight loss <100°C) and bound hydrate water (weight loss >100°C, often distinct step).

Validation Step: If TGA shows a stepped weight loss corresponding to the molecular weight of water (18 g/mol ) relative to the salt, a stable hydrate has formed.

DVS_WorkflowStartStart CharacterizationDryMassEquilibrate 0% RH (25°C)Establish m0Start->DryMassRampUpSorption Ramp0% -> 90% RH (10% steps)DryMass->RampUpCheckMassMass Change > 2%?RampUp->CheckMassHysteresisCheck Desorption HysteresisCheckMass->HysteresisYesResult1Non-HygroscopicStandard StorageCheckMass->Result1NoResult2HygroscopicDesiccator RequiredHysteresis->Result2No Hysteresis(Surface Adsorption)Result3Hydrate FormedRecalculate MWHysteresis->Result3Significant Hysteresis(Channel Hydrate)

Figure 2: Decision logic for classifying hygroscopicity using Dynamic Vapor Sorption (DVS) data.

Impact on Drug Development & Synthesis

Ignoring the hygroscopic nature of this salt leads to specific failure modes in drug development:

Failure ModeMechanismConsequence
Stoichiometric Error Water weight is counted as API weight.Under-dosing of the reagent in synthesis reactions (e.g., Ugi-MCR, Suzuki coupling).[1]
Chemical Instability Hydrolysis.[1][2][3]Degradation of the piperidine ring or reaction with moisture-sensitive electrophiles (e.g., acid chlorides).
Processability Caking/Bridging.[1]Poor flow in automated hoppers; blockage of feed lines in continuous flow reactors.[1]
Polymorphic Shift Solution-mediated phase transformation.[1]Uncontrolled shift from Anhydrous Form

Hydrate Form, altering dissolution rates.[1]

Handling and Storage Protocols

To maintain the integrity of Piperidin-4-ol HBr, the following "Chain of Custody" protocol is recommended.

Storage[2][4][5]
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Secondary Containment: Heat-sealed aluminum moisture barrier bag (MBB) with active desiccant (Silica gel or Molecular Sieves 4A) and a humidity indicator card.[1]

  • Temperature: Store at 2–8°C (Refrigerated) to slow kinetic uptake, but equilibrate to room temperature before opening to prevent condensation.

Weighing & Dispensing[1]
  • Environment: Ideally, weigh inside a glove box under

    
     or Ar atmosphere.[1]
    
  • Alternative: If a glove box is unavailable, use a "weighing funnel" technique:

    • Tare the closed weighing bottle.[1]

    • Add solid quickly.[1]

    • Close and re-weigh.[1]

    • Do not leave the stock bottle open; use an inert gas blanket (Argon) before re-sealing.[1]

Solvent Selection for Reactions

When using Piperidin-4-ol HBr in synthesis:

  • Avoid hygroscopic solvents (e.g., lower grade THF or DMF) unless dried over molecular sieves.[1]

  • Protocol: If the salt has absorbed moisture, it can often be dried via azeotropic distillation with Toluene or Benzene (Rotavap: 40–50°C, vacuum) prior to the addition of sensitive reagents.

References

  • PubChem. (2025).[1] Piperidin-4-ol Compound Summary. National Library of Medicine.[1] [Link]

  • Newman, A., & Zografi, G. (2019).[1] Solid-State Stability and Hygroscopicity in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (Contextual citation for general HBr salt mechanics).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on counterion selection and hydrobromide properties).

Methodological & Application

Technical Application Note: Piperidin-4-ol Hydrobromide in Pharmaceutical Synthesis

[1]

Executive Summary

Piperidin-4-ol hydrobromide (4-Hydroxypiperidine HBr) is a privileged bifunctional scaffold in medicinal chemistry, serving as a core structural motif in antihistamines, antipsychotics, and kinase inhibitors.[1] While the hydrochloride salt is more commercially visible, the hydrobromide variant is often utilized in specific process streams involving brominated precursors or when specific solubility profiles are required for crystallization.

This guide provides a technical roadmap for utilizing Piperidin-4-ol HBr as a versatile intermediate. It addresses the critical "salt-break" requirement, selective functionalization strategies (N- vs. O-selectivity), and provides validated protocols for its incorporation into high-value pharmaceutical targets.[1]

Chemical Profile & Strategic Utility[2]

Structural Attributes

The molecule features two nucleophilic centers with distinct reactivity profiles:[2]

  • Secondary Amine (N1): Highly nucleophilic; the primary site for derivatization. In the HBr salt form, this is protonated (

    
    ), rendering it unreactive until neutralized.[1]
    
  • Secondary Alcohol (C4): Less nucleophilic; typically requires deprotonation (e.g., NaH) or activation for functionalization.

Physicochemical Data
PropertyValueNote
CAS Number 4045-24-3 (Free Base: 5382-16-1)HBr salt is less common; verify CoA.[1]
Molecular Weight ~182.06 g/mol (HBr salt)Free base MW: 101.15 g/mol .
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane) until free-based.[1]
Acidity (pKa) ~11.0 (Piperidine N)Requires strong base for deprotonation of OH (~16).
Hygroscopicity HighStore in desiccator; weigh quickly.

Synthetic Pathways & Mechanism

The utility of Piperidin-4-ol lies in its ability to serve as a "linker" scaffold.[1] The following diagram illustrates the primary divergent pathways available from the parent HBr salt.

ReactionPathwaysStartPiperidin-4-olHydrobromideBaseNeutralization(Salt Break)Start->Base+ Base (Eq. 1.0)FreeAmineFree BaseIntermediateBase->FreeAmineN_AlkN-Alkylation(SN2 / Reductive Amination)FreeAmine->N_AlkR-X or R-CHON_ProtN-Protection(Boc/Cbz/Fmoc)FreeAmine->N_Prot(Boc)2O / Cbz-ClTarget1GPCR Ligands(e.g., Fexofenadine)N_Alk->Target1CouplingTarget2O-Functionalization(Ether/Ester)N_Prot->Target2O-Alkylation

Figure 1: Divergent synthetic pathways for Piperidin-4-ol HBr. Note the critical neutralization step required before N-functionalization.

Experimental Protocols

Protocol A: Salt-Break & Selective N-Alkylation (Reductive Amination)

Context: This is the most common reaction, used to attach the piperidine ring to a larger drug pharmacophore.[1] The HBr salt must be neutralized in situ to allow the amine to condense with the aldehyde.

Materials:

  • Piperidin-4-ol hydrobromide (1.0 equiv)[1]

  • Aryl Aldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.2 equiv) — Critical for HBr neutralization[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][3]

  • Acetic Acid (catalytic, 0.1 equiv)[1]

Step-by-Step Methodology:

  • Neutralization (The "Salt Break"):

    • In a round-bottom flask, suspend Piperidin-4-ol HBr in DCM (0.2 M concentration).

    • Add TEA (1.2 equiv) dropwise. Stir for 15 minutes.

    • Observation: The suspension should clear or change texture as the free base is liberated and TEA-HBr forms (which may remain soluble or precipitate depending on concentration).

  • Imine Formation:

    • Add the Aryl Aldehyde (1.1 equiv) to the mixture.

    • Add catalytic Acetic Acid.

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Validation: Monitor by TLC.[4][3] The disappearance of the aldehyde spot indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to minimize side reactions).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Warm to RT and stir for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[4][3]

    • Extract with DCM (3x).[3][5]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Protocol B: Orthogonal Protection (Synthesis of N-Boc-4-piperidinol)

Context: Essential when the target molecule requires modification of the hydroxyl group (O-alkylation) without affecting the nitrogen.[1]

Materials:

  • Piperidin-4-ol HBr (10 mmol)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)[1]

  • Sodium Hydroxide (NaOH) (2.5 equiv, aq) or TEA (2.5 equiv)[1]

  • THF/Water (1:1 mixture)

Methodology:

  • Dissolve Piperidin-4-ol HBr in THF/Water (1:1).[1]

  • Add base (NaOH or TEA). Note: Extra base is required here compared to free amine protocols to neutralize the HBr first.

  • Cool to 0°C.

  • Add Boc₂O dropwise (dissolved in minimal THF).

  • Stir vigorously at RT for 4 hours.

  • Purification: Extract with EtOAc. Wash with 1N HCl (to remove unreacted amine), then water, then brine.[1]

Troubleshooting & Optimization (Expert Insights)

Handling the Hydrobromide Salt

Unlike the free base, the HBr salt is non-volatile and stable, but it introduces a stoichiometric amount of acid into your reaction.

  • Problem: Low yield in N-alkylation.

  • Cause: Insufficient base used. The first equivalent of base (TEA/DIPEA) is consumed solely to neutralize the HBr.

  • Solution: Always calculate base equivalents as: (Equiv for Reaction) + 1.0 (for HBr).

Solubility Issues

Piperidin-4-ol HBr is highly polar.[1]

  • Issue: Starting material does not dissolve in DCM or Toluene.

  • Solution: Use a biphasic system (DCM/Water) with a phase transfer catalyst (TBAB) for alkylations, or switch to polar aprotic solvents like DMF or DMSO for SN2 reactions.

O- vs. N-Selectivity[1]
  • Rule of Thumb: Under basic conditions, the Nitrogen is orders of magnitude more nucleophilic than the Oxygen.

  • To achieve O-alkylation: You must protect the Nitrogen first (Protocol B). Attempting to O-alkylate the unprotected scaffold will result in N-alkylation or complex mixtures.[1]

Case Study: Synthesis of Fexofenadine Intermediate

Piperidin-4-ol is the structural core of the "azacyclonol" moiety found in Fexofenadine (Allegra).[1]

  • Pathway:

    • N-Alkylation: Piperidin-4-ol HBr is reacted with a protected alkyl halide (e.g., 4-(4-chlorobutyryl)-alpha,alpha-dimethylphenylacetate).[1]

    • Base Choice: K₂CO₃ is often used in DMF/MEK at reflux.

    • Critical Control: The HBr salt requires the presence of excess K₂CO₃ (at least 3 equiv) to drive the reaction and neutralize the acid.

Safety & Handling

  • Corrosivity: Piperidin-4-ol HBr is an irritant.[1] The free base liberated during reaction is corrosive to eyes and skin.

  • Inhalation: Dust from the salt form can cause severe respiratory irritation. Use a fume hood.

  • Waste: HBr salts generate bromide waste; ensure compatibility with waste streams (avoid mixing with strong oxidizers).

References

  • BenchChem. (2025).[2][3] Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride Product Specification. Retrieved from [1]

  • Goel, K. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, 1(1). Retrieved from [1][6]

  • Google Patents. (1957). US2784192A - Preparation of 4-hydroxypiperidines.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine. Retrieved from [1]

Application Note: Grignard Synthesis and Hydrobromide Salt Isolation of 4-Substituted Piperidin-4-ols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Grignard Synthesis and Hydrobromide Salt Isolation of 4-Substituted Piperidin-4-ols Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Scope

The 4-substituted piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents (e.g., Haloperidol, Loperamide) and NK1 antagonists. While the Grignard addition to 4-piperidones is the standard synthetic route, the subsequent isolation of the product presents challenges due to the amphiphilic nature of the resulting amino-alcohols.

This guide details the protocol for the Grignard synthesis of these motifs and, crucially, the workup and isolation of the product as a Piperidin-4-ol Hydrobromide (HBr) salt . Utilizing the HBr salt form offers superior crystallinity compared to hydrochloride salts, which are often hygroscopic in this scaffold class, thereby allowing for purification via crystallization rather than labor-intensive column chromatography.

Pre-Reaction Considerations: The "Free Base" Necessity

Critical Warning: Piperidin-4-ol hydrobromide cannot be used directly in a Grignard reaction. The acidic protons on the ammonium salt (


) and the hydroxyl group (-OH) will immediately quench the Grignard reagent (

), releasing alkane gas and failing to form the desired C-C bond.

If your starting material is Piperidin-4-ol HBr , you must perform a "Free-Basing" and "Oxidation" sequence before the Grignard step, as Grignard reagents add to ketones (piperidones), not alcohols.

Pathway Logic
  • Free-Basing: Neutralize HBr salt

    
     Free Amine.
    
  • Protection: Protect Nitrogen (e.g., N-Boc, N-Benzyl) to prevent Grignard quenching.

  • Oxidation: Oxidize Alcohol

    
     Ketone (Piperidone).
    
  • Grignard Addition: Form the tertiary alcohol.

  • Salt Formation: Isolate final product as HBr salt.

Experimental Protocol: Grignard Addition

Context: This section assumes the use of N-Benzyl-4-piperidone or N-Boc-4-piperidone as the electrophile.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: N-Benzyl-4-piperidone (1.0 equiv).

  • Grignard Reagent: Phenylmagnesium Bromide (1.2 - 1.5 equiv, typically 1.0 M in THF/Ether).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Dissolution: Dissolve N-Benzyl-4-piperidone in anhydrous THF (0.5 M concentration). Cool to 0°C (ice bath).

    • Note: Low temperature prevents enolization of the ketone by the basic Grignard reagent.

  • Addition: Add PhMgBr dropwise over 30 minutes.

    • Observation: A slight exotherm is normal. The solution may turn cloudy or brown.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of the ketone peak.

The Workup: Quenching & Magnesium Removal

This is the critical phase where emulsions often occur due to the basic nitrogen and magnesium salts.

Protocol: The "Buffered" Quench
  • Cooling: Return the reaction mixture to 0°C .

  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Chemistry:

      
      .
      
    • Why: NH₄Cl is a mild acid (pH ~5) that protonates the alkoxide without removing acid-labile protecting groups (like N-Boc).

  • Partitioning:

    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).
      
    • Separate phases.[2][3][4]

    • Extraction: Extract the aqueous layer 2x with EtOAc.[2][5]

    • Wash: Combine organics and wash with Brine (Sat. NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to obtain the Crude Free Base  (often a viscous oil).
    

Hydrobromide Salt Formation (Isolation)

This step converts the crude, oily free base into a crystalline solid, avoiding column chromatography.

Why Hydrobromide (HBr)?
  • Crystallinity: 4-substituted piperidines often form amorphous gums with HCl but stable, high-melting-point lattices with HBr.

  • Purification: Impurities (unreacted ketone, bi-aryls) remain in the mother liquor while the amine-HBr salt crystallizes.

Protocol: HBr Salt Crystallization

Reagents:

  • Crude Amino-Alcohol (Free Base).

  • 48% Aqueous HBr OR 33% HBr in Acetic Acid.

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Anti-solvent: Diethyl Ether (

    
    ).[2]
    

Steps:

  • Dissolution: Dissolve the crude oil in a minimum amount of hot Isopropanol (IPA).

    • Ratio: ~3-5 mL IPA per gram of crude.

  • Acidification:

    • Option A (Aq.[2][6] HBr): Add 48% HBr dropwise with vigorous stirring until pH reaches ~3-4 (check with pH paper).

    • Option B (Anhydrous): Add 33% HBr/AcOH dropwise.

  • Precipitation:

    • Allow the solution to cool slowly to RT.

    • If no crystals form, add Diethyl Ether dropwise until the solution turns slightly turbid (cloud point).

    • Store at 4°C overnight.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the filter cake with cold Ether/IPA (1:1) to remove colored impurities.

  • Drying: Dry under high vacuum at 40°C.

Visualization: Reaction & Workup Logic

GrignardWorkup Start N-Protected-4-Piperidone Grignard Add R-Mg-Br (THF, 0°C) Start->Grignard Intermediate Mg-Alkoxide Complex Grignard->Intermediate Nucleophilic Attack Quench Quench: Sat. NH4Cl Intermediate->Quench Protonation FreeBase Crude Free Base (Oil) (Contains Impurities) Quench->FreeBase Extraction (EtOAc) SaltForm Salt Formation: Dissolve in IPA + Add HBr FreeBase->SaltForm Purification Strategy Crystallization Crystallization (Cooling + Et2O) SaltForm->Crystallization FinalProduct Piperidin-4-ol Hydrobromide (Pure Crystal) Crystallization->FinalProduct Filtration

Caption: Workflow for the synthesis and purification of piperidin-4-ol derivatives via HBr salt formation.

Data Summary: Salt Properties

PropertyFree Base (Crude)Hydrochloride Salt (HCl)Hydrobromide Salt (HBr)
Physical State Viscous Oil / GumHygroscopic Solid / FoamCrystalline Solid (Needles)
Hygroscopicity N/AHigh (Absorbs water rapidly)Low to Moderate
Melting Point Low / IndistinctBroad rangeSharp / Distinct (Good for ID)
Solubility Soluble in organics (EtOAc, DCM)Soluble in Water/MeOHSoluble in hot EtOH/Water

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: Upon adding HBr, the product separates as a sticky oil at the bottom rather than crystals. Cause: Solvent is too polar or the concentration is too high; impurities are preventing lattice formation. Solution:

  • Re-heat the mixture until the oil dissolves (add more EtOH if needed).

  • Add a "seed crystal" of the pure HBr salt if available.

  • Cool very slowly (wrap flask in foil/towel).

  • Use Acetone as an alternative solvent for HBr salt crystallization.

Issue: Low Yield after Crystallization

Symptom: Mother liquor contains significant product. Cause: Product is too soluble in the chosen alcohol. Solution:

  • Concentrate the mother liquor to half volume.

  • Add more anti-solvent (

    
     or Hexanes).
    
  • Do not add water; water increases solubility of the salt significantly.

References

  • Goel, K. K., et al. (2008).[7] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5][7][8] Biomedical and Pharmacology Journal.[7] Retrieved from [Link]

  • Kudzma, L. V., et al. (1989). 4-Phenylpiperidinyl-4-methanols: Synthesis and analgesic activity. Journal of Medicinal Chemistry. (Contextual grounding for piperidine alcohol synthesis).
  • Google Patents. (2002). Process for producing purified piperidine derivative (WO2002085858). Retrieved from [Link][1]

Sources

Synthesis of 4-substituted piperidines using Piperidin-4-ol hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 4-Substituted Piperidines

From Piperidin-4-ol Hydrobromide to Functionalized Scaffolds

Abstract & Strategic Value

The 4-substituted piperidine moiety is a "privileged scaffold" in medicinal chemistry, forming the pharmacophore of numerous FDA-approved therapeutics, including fentanyl (opioid analgesic), loratadine (antihistamine), and haloperidol (antipsychotic). This guide details the conversion of the stable, cost-effective precursor Piperidin-4-ol hydrobromide (4-hydroxypiperidine HBr) into diverse 4-functionalized derivatives.

Unlike simple aliphatic alcohols, the piperidine ring introduces conformational constraints and basicity that require specific handling. This protocol prioritizes an N-Protection First strategy to prevent chemoselectivity issues, followed by three divergent pathways: Mitsunobu inversion, Oxidative "Pivot" to the ketone, and Nucleophilic Substitution via activation.

Critical Precursor Preparation: The "Gateway" Step

Objective: Neutralization of the hydrobromide salt and quantitative N-protection. Rationale: The HBr salt is stable but non-nucleophilic. Direct functionalization of the hydroxyl group without protecting the nitrogen leads to polymerization or competitive N-alkylation. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to basic reaction conditions used in subsequent steps.

Protocol A: One-Pot Neutralization and N-Boc Protection
  • Reagents: Piperidin-4-ol HBr (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

  • Mechanism: TEA acts as a proton scavenger, liberating the free amine in situ, which then attacks the electrophilic carbonyl of Boc₂O.

Step-by-Step Methodology:

  • Suspension: Suspend Piperidin-4-ol HBr (10.0 g, 55 mmol) in DCM (100 mL) in a round-bottom flask. The salt will not fully dissolve initially.

  • Neutralization: Cool to 0°C. Add TEA (19.2 mL, 137.5 mmol) dropwise over 15 minutes. The suspension will clear as the free base forms and the HBr·TEA salt remains in solution or precipitates depending on concentration.

  • Protection: Add a solution of Boc₂O (13.2 g, 60.5 mmol) in DCM (20 mL) dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (stain with Ninhydrin; starting material is purple/red, product is faint/invisible without charring).

  • Workup: Wash organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and unreacted starting material (protonates the amine). Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Yield: Expect >90% of N-Boc-4-hydroxypiperidine as a viscous colorless oil or white solid.

Divergent Synthesis Pathways

Pathway 1: The Mitsunobu Inversion (Ether/Ester/Amine)

Best For: Creating 4-alkoxy, 4-acyloxy, or 4-phthalimido (masked amine) derivatives with inversion of stereochemistry. Critical Insight: The pKa of the nucleophile must be <11 (ideally <13) for the betaine intermediate to deprotonate it.

Protocol B: Synthesis of 4-Phenoxypiperidine (Ether Linkage)

  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and Phenol (1.2 eq) in anhydrous THF (0.1 M concentration).

  • Activation: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Note: Exothermic reaction.

  • Reaction: Stir at RT for 12–18 hours.

  • Purification: Concentrate and triturate with cold ether to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate via flash chromatography (Hexane/EtOAc).

Pathway 2: The Ketone Pivot (Reductive Amination)

Best For: Introducing complex amines or carbon scaffolds at C4. Logic: Oxidizing the alcohol to N-Boc-4-piperidone creates a highly reactive electrophile for reductive amination or Grignard addition.

Protocol C: Swern Oxidation & Reductive Amination

  • Step 1 (Oxidation): To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min. Add N-Boc-4-hydroxypiperidine (1.0 eq). Stir 30 min. Add TEA (5.0 eq) and warm to RT. Quench with water.[1] Isolate N-Boc-4-piperidone.

  • Step 2 (Reductive Amination):

    • Mix N-Boc-4-piperidone (1.0 eq) and Target Amine (e.g., Benzylamine, 1.1 eq) in 1,2-Dichloroethane (DCE).

    • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

    • Stir 12h at RT. Quench with sat. NaHCO₃. Extract with DCM.[2]

Pathway 3: Activation & Substitution (SN2)

Best For: Halogenation (F, Cl) or Azidation. Risk: Elimination to the alkene (enamine/ene-carbamate) is a major side reaction if heating is excessive or base is too strong.

Protocol D: Mesylation & Azide Displacement

  • Activation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA (1.5 eq) in DCM at 0°C to form the Mesylate .

  • Displacement: Dissolve Mesylate in DMF. Add Sodium Azide (NaN₃, 2.0 eq). Heat to 60°C for 4h. Caution: Do not exceed 80°C to avoid elimination.

  • Result: N-Boc-4-azidopiperidine (Precursor to 4-amino piperidine via Staudinger reduction).

Visualizing the Workflow

PiperidineSynthesis Start Piperidin-4-ol Hydrobromide (Salt) Step1 Neutralization & N-Boc Protection Start->Step1 TEA, Boc2O DCM, 0°C Intermediate N-Boc-4-Hydroxypiperidine (Key Pivot Point) Step1->Intermediate >90% Yield Path1 Pathway 1: Mitsunobu Reaction Intermediate->Path1 PPh3, DIAD Phenols/Imides Path2 Pathway 2: Oxidation to Ketone Intermediate->Path2 Swern/Dess-Martin Path3 Pathway 3: Activation (Ms/Ts) Intermediate->Path3 MsCl, TEA Prod1 4-Alkoxy/Aryl Ether (Inversion of config) Path1->Prod1 Prod2 N-Boc-4-Piperidone Path2->Prod2 Prod3 4-Fluoro/Azido Piperidine (SN2 Displacement) Path3->Prod3 NaN3 or TBAF DMF, 60°C Elimination SIDE REACTION: Elimination to Alkene Path3->Elimination High Temp / Strong Base Prod2a 4-Amino Piperidines (via Reductive Amination) Prod2->Prod2a R-NH2, NaBH(OAc)3

Figure 1: Strategic decision tree for functionalizing Piperidin-4-ol HBr, highlighting the central role of the N-Boc intermediate and divergent synthetic routes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete N-Protection HBr salt not fully neutralized.Ensure TEA is >2.0 eq relative to starting material. Sonication helps break up the initial salt suspension.
Elimination Product (Alkene) Reaction temperature too high during SN2 displacement.Keep displacement reactions (Azide/Fluoride) <65°C. Use polar aprotic solvents (DMF, DMSO) to accelerate SN2 over E2.
Poor Mitsunobu Yield Nucleophile pKa too high (>13) or steric hindrance.[3]Use ADDP/PBu₃ for more difficult couplings. Ensure anhydrous conditions; water kills the betaine intermediate.
TPPO Contamination Triphenylphosphine oxide byproduct difficult to remove.Use polymer-supported PPh₃ (removable by filtration) or perform a Wittig-style workup (trituration with MgCl₂).

References

  • BenchChem. (2025).[4] Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine Product Specification and Safety Data. Retrieved from

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

  • Anderson, J. T., et al. (2010). "Investigation of 4-piperidinols as novel H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(21), 6246-6249. Retrieved from

  • Wikipedia. (2025). Mitsunobu reaction. Retrieved from

Sources

Application Notes & Protocols: Optimized Crystallization of 4-Piperidinol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Piperidinol, also known as 4-hydroxypiperidine, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] It serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including fibrinogen receptor antagonists and other biologically active compounds.[2] For applications in drug development, achieving exceptionally high purity is not merely a goal but a regulatory and safety necessity. The compound is frequently prepared and handled as a hydrobromide salt to enhance its stability, crystallinity, and ease of handling compared to the free base.

Crystallization is the most powerful and widely used technique for the purification of solid compounds in the pharmaceutical industry.[3] A well-designed crystallization process can effectively remove impurities such as unreacted starting materials, byproducts, and residual solvents, while simultaneously providing control over the final product's physical properties, including crystal size, shape, and polymorphic form.

This guide provides a comprehensive overview and detailed protocols for the crystallization of 4-Piperidinol hydrobromide. It is designed for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical, field-proven methodologies to achieve high-purity material suitable for downstream applications.

Physicochemical Properties & Solubility Fundamentals

Understanding the physicochemical properties of 4-Piperidinol hydrobromide is the cornerstone of developing a robust crystallization strategy. As an amine hydrohalide salt, it is an ionic, polar compound. This dictates its solubility behavior, which is summarized qualitatively below. The selection of an appropriate solvent system is the most critical experimental variable.[4]

Table 1: Qualitative Solubility Profile of 4-Piperidinol Hydrobromide

Solvent ClassExamplesExpected SolubilityRole in Crystallization
Polar Protic Water, Methanol, EthanolHigh"Good" Solvent
Polar Aprotic Acetonitrile, AcetoneModerate to LowPotential Recrystallization or Anti-Solvent
Ethers Diethyl Ether, Tetrahydrofuran (THF)Very LowAnti-Solvent ("Poor" Solvent)
Esters Ethyl AcetateVery LowAnti-Solvent ("Poor" Solvent)
Hydrocarbons Heptane, TolueneInsolubleAnti-Solvent ("Poor" Solvent)

Principles of Crystallization Method Selection

The driving force for crystallization is supersaturation , a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[5] The method by which supersaturation is generated determines the crystallization technique. For 4-Piperidinol hydrobromide, cooling and anti-solvent methods are most effective.

  • Cooling Crystallization : This technique is ideal when the compound's solubility is significantly higher in a hot solvent than in the same solvent at a lower temperature. Its primary advantage is that it does not introduce a second solvent, simplifying solvent recovery.[5]

  • Anti-Solvent Crystallization : This method is employed when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), with both solvents being fully miscible. Supersaturation is induced by adding the anti-solvent to a solution of the compound, thereby reducing the overall solubility of the solute.[6][7] This technique is particularly powerful for ionic salts and can often yield high recoveries.[8]

The following decision tree provides a logical workflow for selecting the optimal crystallization method.

start Crude 4-Piperidinol HBr solubility_screen Perform Solubility Screening (e.g., Alcohols, Acetonitrile) start->solubility_screen find_good_solvent Significant solubility increase with temperature? solubility_screen->find_good_solvent cooling_cryst Cooling Crystallization (Protocol 1) find_good_solvent->cooling_cryst Yes find_antisolvent Find miscible anti-solvent? (e.g., Ether, Ethyl Acetate, Heptane) find_good_solvent->find_antisolvent No end_pure Pure 4-Piperidinol HBr Crystals cooling_cryst->end_pure antisolvent_cryst Anti-Solvent Crystallization (Protocol 2) antisolvent_cryst->end_pure find_antisolvent->antisolvent_cryst Yes re_evaluate Re-evaluate Solvent System or Consider Chromatography find_antisolvent->re_evaluate No

Caption: Decision tree for selecting a crystallization method.

Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Cooling Crystallization

This method is the first choice when a suitable solvent is identified that shows a steep solubility curve with respect to temperature. Isopropanol is often an excellent candidate for amine salts.

cluster_0 Dissolution cluster_1 Purification & Cooling cluster_2 Isolation & Drying A 1. Place crude salt in Erlenmeyer flask. B 2. Add minimal hot solvent (e.g., Isopropanol) until just dissolved. A->B C 3. (Optional) Perform hot filtration to remove insoluble impurities. B->C D 4. Cover and allow to cool slowly to room temperature. C->D E 5. Place in ice bath to maximize yield. D->E F 6. Collect crystals by vacuum filtration. E->F G 7. Wash with small amount of ice-cold solvent. F->G H 8. Dry crystals under high vacuum. G->H I Pure Product H->I

Caption: Workflow for single-solvent cooling crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Begin by identifying a suitable solvent. Test small amounts (10-20 mg) of the crude salt in various solvents like ethanol, isopropanol, or acetonitrile. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]

  • Dissolution: Place the crude 4-Piperidinol hydrobromide into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Heating and Dissolving: Heat the selected solvent (e.g., isopropanol) separately. Add the hot solvent to the flask portion-wise with stirring and heating until the solid is completely dissolved. Causality: Using a minimal amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9] Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel.

  • Slow Cooling: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent removes any residual mother liquor containing dissolved impurities without significantly dissolving the desired product crystals.[4]

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them under vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This is a highly effective method for ionic salts. It involves dissolving the salt in a minimal amount of a "good" polar solvent and inducing crystallization by adding a miscible "poor" non-polar solvent.

cluster_0 Dissolution cluster_1 Precipitation cluster_2 Isolation & Drying A 1. Dissolve crude salt in minimum volume of a 'good' solvent (e.g., Methanol). B 2. Slowly add 'poor' anti-solvent (e.g., Ethyl Acetate) with stirring until solution becomes cloudy. A->B C 3. (Optional) Add a drop of 'good' solvent to redissolve, then allow to stand. B->C D 4. Allow crystals to form fully, cooling in an ice bath if necessary. C->D E 5. Isolate by vacuum filtration, wash with anti-solvent. D->E F 6. Dry crystals under high vacuum. E->F G Pure Product F->G

Caption: Workflow for anti-solvent crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent pair. A "good" solvent is one in which the salt is highly soluble (e.g., methanol). An "anti-solvent" is one in which the salt is poorly soluble but is miscible with the good solvent (e.g., ethyl acetate, diethyl ether).[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Piperidinol hydrobromide in the minimum required volume of the "good" solvent at room temperature. Gentle warming can be used if necessary, but the solution should be cooled back to room temperature before proceeding.

  • Anti-Solvent Addition: With vigorous stirring, add the anti-solvent dropwise to the solution. Causality: The rate of addition is critical. Slow addition allows for controlled generation of supersaturation, leading to better crystal growth.[10] Adding the anti-solvent too quickly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). At this point, stop the addition. If the solution becomes too cloudy or oily, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear or faintly turbid solution.[4]

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystal formation should begin. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes help induce nucleation.

  • Completion and Isolation: Once crystal growth appears complete, you may add more anti-solvent to improve the yield. Cool the mixture in an ice bath for 30 minutes, then collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the anti-solvent to remove the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide

Table 2: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated.- The compound is very soluble even at low temperatures.- Evaporate some of the solvent and allow to cool again.- Try scratching the inner surface of the flask.- Add a "seed crystal" from a previous batch.- For anti-solvent method, add more anti-solvent.
"Oiling Out" - The solution is too concentrated or cooled too rapidly.- The boiling point of the solvent is lower than the melting point of the solute.- Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent and allow it to cool more slowly.- Ensure the solution is not saturated at a temperature above the compound's melting point.
Low Yield - Incomplete precipitation (too much solvent).- Crystals are too soluble in the wash solvent.- Premature crystallization during hot filtration.- Cool the mother liquor for a longer period or at a lower temperature.- Ensure the wash solvent is ice-cold and use a minimal amount.- Ensure the filtration apparatus is adequately pre-heated.
Colored/Impure Product - Impurities were co-precipitated.- Rapid crystallization trapped mother liquor.- Ensure cooling is slow and undisturbed.- Consider a pre-treatment step with activated carbon (for colored impurities) before crystallization.- A second recrystallization may be necessary.

Conclusion

The successful crystallization of 4-Piperidinol hydrobromide is a critical step for ensuring the purity required in pharmaceutical research and development. Both cooling crystallization and anti-solvent crystallization are powerful techniques that can be optimized to yield high-purity material. The choice between them depends primarily on the compound's solubility profile. By carefully selecting the solvent system and controlling key parameters such as cooling rate and anti-solvent addition rate, researchers can consistently obtain crystalline material that meets the stringent quality standards of the industry.

References

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. 9

  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. 4

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. 1

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. 3

  • Benchchem. Synthesis routes of 4-Hydroxypiperidine hydrochloride. 11

  • Google Patents. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. 12

  • EIT RawMaterials Academy. Antisolvent Crystallization. 6

  • Google Patents. (1957). Preparation of 4-hydroxypiperidines. US2784192A. 13

  • Journal of Chemical & Engineering Data. Structure and Amine-Water Solubility in Desalination by Solvent Extraction. 14

  • ResearchGate. (2000). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. Industrial & Engineering Chemistry Research. 8

  • Oisi, Y. et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Molecules, 24(6), 1193. 15

  • International Journal of Chemical and Environmental Engineering. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. 10

  • Google Patents. (2019). Lowering the crystallization temperature of brines. WO2019168562A1. 16

  • U.S. Environmental Protection Agency. 4-(Bromomethyl)-1-methylpiperidine--hydrogen bromide (1/1). 17

  • Sigma-Aldrich. 4-Hydroxypiperidine 98.

  • Mettler Toledo. Using AntiSolvent for Crystallization. 7

  • ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis. 18

  • Guidechem. (2020). How to Prepare N-BOC-4-Hydroxypiperidine? 19

  • ResearchGate. (2019). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). 20

  • Bouling Chemical Co., Limited. 4-Hydroxypiperidine. 21

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. 22

  • Google Patents. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. CN102070513A. 23

  • PubChem. Piperidin-4-ol. CID 79341. 24

  • ChemicalBook. 4-Hydroxypiperidine hydrochloride. 25

  • ChemicalBook. 4-Hydroxypiperidine. 2

  • Nagy, Z. K., Fujiwara, M., & Braatz, R. D. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Loughborough University Research Repository. 5

Sources

Application Note: Piperidin-4-ol Hydrobromide as a Strategic Precursor in Analgesic Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chameleon" Scaffold

Piperidin-4-ol hydrobromide (4-Hydroxypiperidine HBr) represents a privileged scaffold in the synthesis of centrally acting analgesics. Unlike rigid precursors, this molecule offers a divergent synthetic utility: it serves as a direct precursor to 4-piperidones (the gateway to the fentanyl/pethidine class) and as a substrate for 4-position functionalization (accessing prodine analogues and neurokinin-1 antagonists).

This application note details the strategic deployment of Piperidin-4-ol HBr in drug discovery, providing validated protocols for its conversion into high-value analgesic pharmacophores. We focus on two critical pathways: Oxidative Activation (Pathway A) and Direct Heteroatom Functionalization (Pathway B).[1]

Chemical Profile & Strategic Utility

PropertySpecificationRelevance to Synthesis
CAS Number 4045-24-3Global identifier for regulatory compliance.
Molecular Weight 182.06 g/mol Ideal for fragment-based drug design (low MW).[1]
Solubility Water, MeOH, DMSOFacilitates polar reaction environments.[1]
pKa ~11.0 (Piperidine N)Requires base modulation for N-alkylation steps.[1]
Hygroscopicity HighCritical: Must be dried (vacuum/P₂O₅) before sensitive acylations.[1]
Strategic Pathway Map

The following diagram illustrates the divergent synthesis capabilities starting from Piperidin-4-ol HBr.

G Start Piperidin-4-ol HBr (Precursor) Step1 N-Protection / N-Alkylation (e.g., N-Phenethylation) Start->Step1 Base, R-X Branch1 Pathway A: Oxidation Step1->Branch1 Swern or DMP Branch2 Pathway B: O-Functionalization Step1->Branch2 Ac₂O or Ar-X Inter1 4-Piperidone Derivatives Branch1->Inter1 Inter2 4-Acyloxy/Alkoxy Derivatives Branch2->Inter2 Final1 4-Anilidopiperidines (Fentanyl Class) Inter1->Final1 Reductive Amination Final2 4-Phenylpiperidines (Pethidine/Prodine Class) Inter1->Final2 Grignard Addition Inter2->Final2 Esterification Final3 NK1 Antagonists (Non-Opioid Analgesics) Inter2->Final3 Etherification

Figure 1: Divergent synthetic pathways from Piperidin-4-ol HBr to major analgesic classes.[1]

Pathway A: The Oxidative Gateway (Synthesis of 4-Piperidones)

The conversion of 4-hydroxypiperidine to 4-piperidone is the most critical step for accessing the 4-anilidopiperidine class of opioids (e.g., Fentanyl, Alfentanil). The hydroxyl group is oxidized to a ketone, creating the electrophilic center required for subsequent reductive amination.[1]

Mechanistic Insight

Direct oxidation of the secondary alcohol requires protection of the amine to prevent N-oxidation or polymerization. We utilize an N-phenethyl protection strategy early in the sequence, as the N-phenethyl group is a pharmacophoric requirement for many potent opioids.

Protocol 1: Swern Oxidation of N-Phenethyl-4-piperidinol

Objective: Synthesis of N-phenethyl-4-piperidone (NPP), a direct precursor to Fentanyl. Safety Note: This reaction generates dimethyl sulfide (stench) and CO (toxic).[1] Perform in a well-ventilated fume hood.

Reagents:

  • N-Phenethyl-4-piperidinol (prepared from Piperidin-4-ol HBr via Protocol 2)

  • Oxalyl Chloride (COCl)₂[1]

  • Dimethyl Sulfoxide (DMSO)[1]

  • Triethylamine (Et₃N)[1]

  • Dichloromethane (DCM, anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under N₂, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (2.2 eq) dropwise over 15 minutes. Critical: Maintain temp < -60°C to prevent decomposition of the active chlorosulfonium species.

  • Substrate Addition: Add N-phenethyl-4-piperidinol (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes at -78°C.

  • Base Quench: Add Et₃N (5.0 eq) dropwise.[1] The solution will become thick/white.[1]

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Validation: The product (N-phenethyl-4-piperidone) is unstable; use immediately or store as the bisulfite adduct.

    • IR Check: Look for strong Carbonyl stretch at ~1715 cm⁻¹.[1]

Pathway B: Direct Functionalization (Prodine & Non-Opioid Mimics)

Alternatively, the C4-hydroxyl group can be esterified or etherified.[1] Historical data indicates that 4-acyloxy derivatives (related to the "Prodine" series) exhibit significant analgesic potency [1]. Furthermore, N-phenacyl derivatives of 4-hydroxypiperidine have shown peripheral analgesic activity comparable to pethidine in murine models [2].[1]

Protocol 2: N-Alkylation and Esterification

Objective: Synthesis of 1-Phenacyl-4-acetoxypiperidine (Dual-action probe).

Reagents:

  • Piperidin-4-ol Hydrobromide

  • Phenacyl Bromide (2-Bromoacetophenone)[1]

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃)[1]

  • Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Free Basing & Alkylation:

    • Suspend Piperidin-4-ol HBr (10 mmol) and K₂CO₃ (25 mmol) in ACN (50 mL).

    • Stir at RT for 30 min to liberate the free amine.[1]

    • Add Phenacyl Bromide (10 mmol) portion-wise. Caution: Phenacyl bromide is a lachrymator.[1]

    • Reflux for 4 hours.[1] Monitor by TLC (MeOH:DCM 1:9).[1]

    • Filter inorganic salts and concentrate the filtrate to yield the intermediate 1-phenacyl-4-piperidinol.

  • Esterification (The "Prodine" Shift):

    • Dissolve the intermediate in DCM.[1][2]

    • Add Acetic Anhydride (1.5 eq) and DMAP (0.1 eq, catalyst).

    • Stir at RT for 2 hours.

    • Workup: Wash with NaHCO₃ (sat) to remove excess acid.[1] Dry and concentrate.

  • Crystallization: Recrystallize from Ethanol/Ether to obtain the hydrobromide salt for biological testing.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation.[1]

Analytical MethodTarget ParameterAcceptance Criteria
HPLC-MS Purity & Identity>98% purity; [M+H]⁺ matches theoretical mass.
¹H-NMR (DMSO-d₆) Structural IntegrityHBr Salt: Broad singlet at ~8.5-9.0 ppm (NH₂⁺). C4-H: Multiplet at ~3.5-3.8 ppm (shifts downfield to ~4.8 ppm upon esterification).
Water Content (KF) Dryness<0.5% (Critical for acylation reactions).[1]

References

  • Preparation of 4-hydroxypiperidines. US Patent 2784192A. (1957).[1] Describes the synthesis of 1-substituted-4-phenyl-4-piperidinols and their esters as potent analgesics.[3][1]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of Islamic Academy of Sciences, 5:1, 47-50.[1] (1992).[1][4] Validates the analgesic activity of N-phenacyl-4-hydroxypiperidine derivatives compared to pethidine.

  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor. BenchChem. (2025).[5][6] Protocols for oxidation and functionalization.[1][2][7][1]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 26(1), 42-50. (1983).[1][8] Establishes the structure-activity relationship (SAR) of piperidine-based analgesics.

Disclaimer: The protocols described herein involve the synthesis of compounds that may be structurally related to controlled substances (e.g., Fentanyl, Pethidine).[1][9] These procedures are intended strictly for authorized pharmaceutical research and development facilities complying with all local, state, and federal regulations regarding controlled substance analogues.

Sources

Troubleshooting & Optimization

Piperidin-4-ol Hydrobromide Synthesis: Excess HBr Removal Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidin-4-ol hydrobromide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists resolve the persistent challenge of excess hydrobromic acid (HBr) contamination. Excess HBr not only induces severe hygroscopicity but also actively degrades the piperidinium core over time and compromises the stoichiometry of downstream coupling reactions.

This center is structured to help you diagnose the severity of your contamination and select a self-validating protocol to restore your batch to absolute purity.

Part 1: Diagnostic FAQ & Contamination Assessment

Q: How do I definitively diagnose excess HBr in my Piperidin-4-ol hydrobromide batch? A: Excess HBr typically manifests physically as hygroscopic deliquescence. Your crystalline powder will rapidly absorb ambient moisture and transition into a sticky, unmanageable syrup. Spectroscopically, you can validate excess acid via


H-NMR in D

O: look for excessive downfield deshielding of the

-protons (adjacent to the basic nitrogen) beyond the standard mono-protonated shift, or a drifting residual water peak due to rapid proton exchange.

Q: Why can't I just leave the sticky salt on a high-vacuum pump overnight? A: While high vacuum is excellent for removing volatile organic solvents, HBr forms strong hydrogen-bonding networks with the piperidinium core and residual moisture. The kinetics of removing water and HBr from a tight crystalline lattice or a viscous syrup are incredibly slow. Azeotroping or chemical neutralization is required to break these thermodynamic interactions .

Q: How do I decide which purification method to use? A: The optimal method depends entirely on the severity of the contamination. Refer to the decision matrix below to select your workflow.

DecisionTree Start Assess Excess HBr in Piperidin-4-ol HBr Trace Trace HBr / Moisture (Sticky solid) Start->Trace Moderate Moderate HBr (Discolored/Oily) Start->Moderate Severe Severe Excess (Stoichiometry fails) Start->Severe MethodA Method A: Azeotropic Distillation (Toluene) Trace->MethodA MethodB Method B: Solvent Trituration (EtOAc/Ether) Moderate->MethodB MethodC Method C: Free-Base & Re-Salt (NaHCO3 -> HBr) Severe->MethodC

Workflow for selecting the optimal HBr removal strategy based on contamination severity.

Part 2: Troubleshooting Guides & Experimental Protocols

Method A: Azeotropic Distillation (For Trace HBr and Moisture)

Scientific Rationale & Causality: Toluene alters the thermodynamic landscape by forming a minimum-boiling binary azeotrope with water (b.p. 84.1 °C) . As the water is stripped away under reduced pressure, the solubilized HBr gas is co-evaporated. Dissolving/suspending the compound in toluene accelerates the kinetics of removal compared to static high-vacuum drying, shifting the equilibrium toward the dry, stoichiometric salt .

Step-by-Step Protocol:

  • Suspend the sticky Piperidin-4-ol HBr in anhydrous toluene (10 mL per gram of salt) in a round-bottom flask.

  • Evaporate the mixture under reduced pressure using a rotary evaporator at a bath temperature of 45–50 °C.

  • Re-suspend the resulting residue in fresh anhydrous toluene and repeat the evaporation process 2 to 3 times.

  • Place the final powder under high vacuum for 2 hours to remove trace toluene.

  • Validation Checkpoint: The material must transition from a viscous syrup to a free-flowing solid. Weigh the flask before and after the final cycle; achieving a constant mass (

    
     < 1 mg) validates the complete removal of the azeotrope and excess volatiles.
    
Method B: Solvent Trituration (For Moderate Excess)

Scientific Rationale & Causality: Piperidin-4-ol HBr is an ionic lattice with high lattice energy, making it insoluble in low-dielectric solvents like ethyl acetate and diethyl ether. Free HBr, however, retains marginal solubility in these solvents. Sonicating the suspension physically fractures crystal aggregates, maximizing the surface area and allowing the solvent to scavenge trapped acid without dissolving your product .

Step-by-Step Protocol:

  • Suspend the crude, oily salt in a 1:1 mixture of Ethyl Acetate and Diethyl Ether (5 mL per gram).

  • Sonicate the suspension in an ultrasonic bath for 5–10 minutes to disrupt crystal aggregates.

  • Filter the fine suspension under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold Diethyl Ether (2 x 2 mL per gram) to pull through any remaining polar impurities.

  • Dry the cake under a stream of nitrogen.

  • Validation Checkpoint: Dissolve a 5 mg aliquot of the dried cake in 1 mL of distilled water. Check the pH of the solution using a micro-probe or pH paper. A pH of 4.5–5.5 confirms the pure mono-salt, whereas a pH < 3 indicates residual free HBr, requiring a second trituration cycle.

Method C: Free-Basing and Stoichiometric Re-Salting (For Severe Contamination)

Scientific Rationale & Causality: When the stoichiometric ratio is severely skewed, physical separation fails. By introducing a mild base (NaHCO


), we deprotonate the piperidinium core. Because Piperidin-4-ol is highly polar and water-soluble, standard extraction with Dichloromethane (DCM) yields poor recovery. By saturating the aqueous layer with NaCl (salting out) and utilizing a highly polar organic solvent mixture (Chloroform:Isopropanol), we overcome the hydration energy of the amine, forcing it into the organic phase . This complete thermodynamic reset allows us to re-introduce exactly 1.0 equivalent of HBr.

Step-by-Step Protocol:

  • Dissolve the crude Piperidin-4-ol HBr in a minimal volume of distilled water.

  • Slowly add saturated aqueous NaHCO

    
     until the aqueous phase reaches pH 8.0–8.5.
    
  • Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Extract the free base using a 3:1 Chloroform:Isopropanol mixture (5 x 10 mL per gram).

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Redissolve the purified free base in dry Isopropanol (IPA) and cool to 0 °C in an ice bath.

  • Add exactly 1.0 equivalent of HBr (48% aq.) dropwise with stirring.

  • Precipitate the pure salt by slowly adding cold Diethyl Ether, then filter.

  • Validation Checkpoint: The pH of the aqueous layer in Step 2 must remain stable at >8 for 5 minutes to validate complete neutralization. In Step 8, the yield of the recrystallized salt should strictly align with the theoretical 1:1 mass balance calculation.

FreeBaseWorkflow Impure Impure Salt (Excess HBr) Neutralize Neutralize (NaHCO3, pH 8) Impure->Neutralize Extract Extract (CHCl3:IPA) Neutralize->Extract Dry Dry & Evaporate (Na2SO4) Extract->Dry Resalt Add 1.0 eq HBr (in IPA) Dry->Resalt Pure Pure Piperidin-4-ol Hydrobromide Resalt->Pure

Step-by-step chemical workflow for the free-basing and stoichiometric re-salting procedure.

Part 3: Quantitative Method Comparison

To ensure you select the most efficient route for your specific scale and contamination level, compare the quantitative metrics of the three methodologies below:

ParameterMethod A: Azeotropic DistillationMethod B: Solvent TriturationMethod C: Free-Base & Re-Salt
Optimal Use Case Trace HBr / Moisture (<5%)Moderate Excess (5–15%)Severe Excess (>15%)
Primary Mechanism Minimum-boiling azeotropeDifferential dielectric solubilityComplete stoichiometric reset
Typical Time Required 1 – 2 Hours30 – 45 Minutes4 – 6 Hours
Expected Yield Recovery > 95%85 – 90%70 – 80%
Scalability High (Process scale friendly)High (Filtration based)Moderate (Extraction bottleneck)
Solvent System TolueneEtOAc / Diethyl EtherCHCl

:IPA (3:1) / IPA

References

  • - Reddit (r/Chempros)

  • - University of Waterloo, Environmental Isotope Laboratory

  • - ResearchGate

  • - ResearchGate

Technical Support Center: Optimization of 4-Hydroxypiperidine Hydrobromide Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-4HP-HBR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Improvement & Phase Separation Control

Executive Summary & Critical Parameters

Welcome to the Technical Support Center. You are likely experiencing low yields (<60%) or "oiling out" (Liquid-Liquid Phase Separation) during the purification of 4-Hydroxypiperidine Hydrobromide (4-HP·HBr) .

Unlike its hydrochloride counterpart, the hydrobromide salt exhibits distinct solubility behaviors due to the larger ionic radius of the bromide ion and the high hydrogen-bonding potential of the C4-hydroxyl group. This molecule is prone to forming supersaturated metastable oils rather than crystalline lattices if the thermodynamic boundaries are crossed too rapidly.

Physicochemical Dashboard
ParameterSpecification / BehaviorTechnical Note
Target Salt 4-Hydroxypiperidine[1] · HBrSecondary amine salt with polar -OH group.
Hygroscopicity High Absorbs atmospheric water rapidly; water acts as a potent solvent, killing yield.
Primary Solvent Ethanol (Anhydrous) or IsopropanolHigh solubility at boiling; moderate-low at RT.
Anti-Solvent Ethyl Acetate (EtOAc) or Diethyl EtherLow solubility; induces supersaturation.
Critical Failure "Oiling Out"Separation into a solvent-rich phase and a solute-rich oil phase before crystallization.

Validated Recrystallization Protocol (The "Gold Standard")

This protocol is designed to maximize yield by balancing supersaturation (for yield) and nucleation kinetics (for purity).

Reagents Required:
  • Crude 4-HP[1]·HBr

  • Solvent A: Ethanol (Absolute, Anhydrous) - Do not use 95% EtOH.

  • Solvent B: Ethyl Acetate (Anhydrous)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Methodology
  • Dissolution (Thermodynamic Control):

    • Place crude 4-HP·HBr in a round-bottom flask.

    • Add Solvent A (Ethanol) sparingly while heating to reflux (approx. 78°C).

    • Target: Minimum volume necessary to dissolve the solid completely at reflux.[2]

    • Checkpoint: If the solution is dark/yellow, add activated charcoal (1-2 wt%), stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Nucleation Setup (The Critical Step):

    • Remove from heat. Allow the solution to cool slightly (to ~60°C).

    • Add Solvent B (Ethyl Acetate) dropwise with vigorous stirring.

    • Stop Point: Stop adding Solvent B the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity. You are now at the metastable limit.

  • Crystallization (Kinetic Control):

    • Seed: Add a tiny crystal of pure 4-HP·HBr (if available) or scratch the glass wall with a glass rod to induce nucleation.

    • Slow Cooling: Wrap the flask in a towel or place in a warm oil bath and turn off the heat, allowing it to reach Room Temperature (RT) over 2-3 hours.

    • Warning: Do not plunge into ice immediately. This causes oiling out.

  • Yield Maximization:

    • Once at RT and crystallization is evident, cool to 0-4°C (ice bath) for 1 hour to drive the equilibrium toward the solid phase.

  • Isolation:

    • Filter under vacuum (inert gas blanket preferred).

    • Wash filter cake with cold (0°C) Ethyl Acetate/Ethanol (3:1 mixture).

    • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel. Crucial: Remove all traces of water.

Troubleshooting Workflow (Decision Logic)

The following logic gate addresses the most common failure modes.

Recrystallization_Logic Start Start: Dissolve Crude in Hot Ethanol CheckSol Is material fully dissolved? Start->CheckSol AddSol Add more Hot Ethanol CheckSol->AddSol No Filter Filter Hot (Remove Insolubles) CheckSol->Filter Yes (Cloudy/Dirty) Cooling Begin Slow Cooling / Add Anti-Solvent CheckSol->Cooling Yes (Clear) AddSol->CheckSol Filter->Cooling Result Observation? Cooling->Result Crystals Crystals Forming Result->Crystals White Solid Oil Oiling Out (Liquid-Liquid Separation) Result->Oil Yellow/Brown Droplets NoPpt No Precipitate (Yield Low) Result->NoPpt Clear Solution Success Filter & Dry (Anhydrous) Crystals->Success FixOil Reheat to dissolve. Add more Ethanol (5-10%). Cool SLOWER. Seed at higher Temp. Oil->FixOil FixYield Concentrate (Rotovap). Add more Anti-Solvent (EtOAc). Cool to -20°C. NoPpt->FixYield FixOil->Cooling FixYield->Cooling

Caption: Decision matrix for handling phase separation and solubility issues during amine salt purification.

Technical FAQs & Troubleshooting

Q1: Why does my product "oil out" instead of crystallizing?

Diagnosis: This is a thermodynamic issue known as Liquid-Liquid Phase Separation (LLPS) . Mechanism: The metastable limit for the "oil" phase is reached before the solubility limit of the "crystal" phase. This occurs when:

  • The anti-solvent (EtOAc) concentration is too high too quickly.

  • The solution is cooled faster than the crystal nucleation rate.

  • Impurity Effect: Unreacted 4-piperidone or synthesis byproducts lower the melting point of the mixture, acting as a solvent.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.

  • Adjust Solvent Ratio: Add a small amount of the good solvent (Ethanol) to shift the composition away from the "oiling" region.

  • Seeding: You must seed the solution while it is still hot (approx 50-60°C) to provide a template for the crystal lattice, bypassing the oil phase.

Q2: My yield is very low (<40%). Where is the product?

Diagnosis: High solubility in the mother liquor. Mechanism: 4-Hydroxypiperidine salts are extremely polar. If your ethanol contains water (e.g., you used 95% EtOH), the solubility of the HBr salt increases exponentially. Corrective Action:

  • Solvent Check: Ensure you are using Absolute Ethanol (200 proof) and anhydrous Ethyl Acetate.

  • Scavenging: If you suspect water, add a small amount of Triethyl Orthoformate (TEOF) to the mixture (scavenges water chemically) before heating.

  • Recovery: Rotovap the mother liquor to dryness. Recrystallize the residue using a stronger anti-solvent system (e.g., Methanol/Diethyl Ether) to recover the second crop.

Q3: The crystals are hygroscopic and turn into a goo on the filter.

Diagnosis: Atmospheric moisture absorption. Corrective Action:

  • Perform filtration under a nitrogen blanket or use a Schlenk line.

  • Wash with anhydrous ether (which evaporates fast) rather than alcohols.

  • Transfer immediately to a vacuum desiccator.

Q4: The product is colored (yellow/brown).

Diagnosis: Oxidation of the amine or trace bromine impurities. Corrective Action:

  • Use Activated Charcoal (Norit) during the hot dissolution step.

  • Ensure the crude material was not exposed to light for prolonged periods (HBr salts can be light-sensitive).

References

  • BenchChem. (2025).[1][3][4] Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents. (Used for solubility trends of the 4-hydroxypiperidine scaffold).

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxypiperidines (US Patent US2784192A).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Piperidin-4-ol HBr Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-HBR-CRYST-001 Status: Active Topic: Solvent Selection & Troubleshooting for 4-Hydroxypiperidine Hydrobromide Precipitation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are isolating Piperidin-4-ol Hydrobromide (4-hydroxypiperidine HBr) .

  • The Challenge: This molecule possesses a dual-polarity profile.[1] The piperidine ring and hydroxyl group create high water solubility, while the hydrobromide salt formation significantly increases ionic character and lattice energy.

  • The Common Failure Mode: The most frequent issue is "oiling out" (liquid-liquid phase separation) rather than crystallization, driven by the salt's high affinity for water and alcohols, coupled with a steep solubility curve in non-polar solvents.

  • The Solution: A controlled Binary Solvent System (Solvent/Anti-Solvent) approach is required. Single-solvent recrystallization is rarely effective for this specific salt due to its high solubility in protic solvents and near-insolubility in aprotic non-polar solvents.

Module 1: Solvent System Selection Matrix

User Question: I tried precipitating with pure Ethanol and got nothing. When I used pure Ethyl Acetate, it didn't dissolve. What is the correct solvent system?

Technical Response: You are dealing with a "Goldilocks" problem. The HBr salt is too soluble in alcohols (Good Solvents) and insoluble in esters (Anti-Solvents). You must use a displacement crystallization strategy.

Recommended Solvent Screening Matrix
Solvent ClassSpecific SolventRoleThermodynamic Suitability
Class A (Good Solvent) Methanol (MeOH) Primary Dissolver High. Best for initial dissolution. High dielectric constant (

) breaks ionic lattice.
Class A (Good Solvent) Ethanol (EtOH) Primary Dissolver Moderate/High. Good alternative if MeOH yields are low, but requires higher heat to dissolve the salt.
Class A (Good Solvent) Water Avoid Too High. Solubility is excessive. Hard to remove; promotes hygroscopicity and oiling out.
Class B (Anti-Solvent) Ethyl Acetate (EtOAc) Precipitant Excellent. Moderate polarity (

) allows miscibility with alcohols but forces salt out of solution.
Class B (Anti-Solvent) Acetonitrile (ACN) Precipitant Good. Higher polarity than EtOAc; useful if the salt precipitates too instantly (crashes out) in EtOAc.
Class B (Anti-Solvent) Diethyl Ether / MTBE Precipitant Risky. Highly effective but can cause rapid "crashing" (trapping impurities) or oiling out due to low boiling points.

The Golden Ratio: For Piperidin-4-ol HBr, the starting ratio is typically 1:3 to 1:5 (Alcohol : Ester) .

  • Mechanism:[2][3][4] The alcohol solvates the ions. The ester disrupts the hydrogen bonding network of the alcohol, raising the energy of the solvated state until the crystal lattice energy becomes more favorable, triggering nucleation.

Module 2: Troubleshooting "Oiling Out"

User Question: My solution turned into a cloudy emulsion and then a yellow sticky oil settled at the bottom. It won't solidify. Why?

Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve [1, 2]. This happens because the melting point of the solvated salt is depressed below the boiling point of your solvent mixture.

Diagnostic & Remediation Workflow

OilingOutRemediation Start Observation: Product Oiled Out CheckTemp Check Temperature Start->CheckTemp Reheat Reheat to Reflux (Redissolve Oil) CheckTemp->Reheat Oil persists AddGoodSolvent Add 10-20% More 'Good Solvent' (MeOH/EtOH) Reheat->AddGoodSolvent Solution Clear? No Seed Seed at Metastable Zone (T_cloud - 5°C) Reheat->Seed Solution Clear? Yes AddGoodSolvent->Reheat Repeat if needed Cooling Controlled Cooling (10°C/hour) Seed->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Decision tree for recovering an oiled-out amine salt reaction. The critical step is adding more polar solvent to shift the LLPS boundary.

Immediate Fix for Oiling Out:

  • Reheat the mixture until the oil redissolves (reflux if necessary).

  • Add Methanol/Ethanol dropwise. Why? You need to increase the solubility limit of the oil phase so it remains in solution long enough to nucleate as a solid.

  • Seed the solution once it cools slightly and becomes cloudy. If you lack seeds, scratch the glass wall with a rod to create nucleation sites [3].

Module 3: The "Double-Solvent Displacement" Protocol

User Question: Can you provide a specific step-by-step protocol to maximize purity?

Technical Response: This protocol utilizes the MeOH/EtOAc system, optimized for polar amine salts.

Prerequisites:

  • Crude Piperidin-4-ol HBr (dried of water).

  • Anhydrous Methanol (Good Solvent).

  • Ethyl Acetate (Anti-Solvent).[5][6]

  • Nitrogen line (to prevent moisture absorption).

Step-by-Step Methodology:

  • Dissolution (The "Minimum Volume" Rule):

    • Place crude solid in a flask with a stir bar.

    • Add Methanol in small portions at 60°C (warm).

    • Goal: Add just enough MeOH to dissolve the solid completely. Do not add excess.

    • Checkpoint: Solution should be clear yellow/colorless. If dark particles remain, perform a hot filtration immediately.

  • The Displacement (Cloud Point Detection):

    • Maintain temperature at 50-60°C .

    • Add Ethyl Acetate dropwise with vigorous stirring.

    • Observation: You will see local cloudiness that disappears. Continue adding until a faint, permanent turbidity (cloudiness) persists.

  • Clearing & Nucleation:

    • Add a few drops of Methanol to just clear the turbidity (turn it back into a solution).

    • Remove from heat.[6] Insulate the flask (wrap in a towel) to ensure slow cooling .

    • Optional: Add a seed crystal at 40°C.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 2-4 hours.

    • Once solids appear, cool further in an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter rapidly under Nitrogen (or use a drying tube). HBr salts are hygroscopic!

    • Wash cake with cold Ethyl Acetate (do not wash with alcohol, it will redissolve your product).

Module 4: Hygroscopicity & Purity Management

User Question: The solid turns into goo on the filter paper. Is it impure?

Technical Response: Not necessarily impure, but likely wet . Piperidin-4-ol HBr is hygroscopic (absorbs water from air).

Prevention Strategy:

  • Schlenk Technique: If possible, filter under an inert atmosphere (Nitrogen/Argon).

  • Wash Solvent: Ensure your wash solvent (Ethyl Acetate) is anhydrous.

  • Drying:

    • Do not air dry.

    • Dry in a vacuum oven at 40-50°C with a P₂O₅ (Phosphorus Pentoxide) trap. P₂O₅ is aggressive enough to strip water from the HBr salt lattice without degrading the amine [4].

Color Impurities: If the product is yellow/brown (oxidation of the amine):

  • Charcoal Treatment: During Step 1 (Dissolution), add Activated Carbon (5 wt%), stir for 15 mins at 50°C, and filter hot through Celite. This removes oxidized polymeric impurities.

References

  • BenchChem. (2025).[1][7] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from

  • Northwestern University IMSERC. (n.d.). Crystallization Guide: Solvent Selection and Nucleation. Retrieved from

  • University of Pittsburgh. (n.d.). Common Solvents for Crystallization and Drying Agents. Retrieved from

Sources

Technical Support Center: Hygroscopicity Management for Piperidin-4-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PIP-4-OH-HBr-001 Subject: Controlling Deliquescence and Hygroscopicity in Piperidin-4-ol Hydrobromide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Piperidin-4-ol hydrobromide is a notoriously difficult salt to handle. Structurally, it combines a secondary amine and a hydroxyl group, both capable of significant hydrogen bonding. When paired with a bromide counterion—which has a large ionic radius and lower charge density than chloride—the crystal lattice energy is often insufficient to overcome the hydration enthalpy from atmospheric moisture.

The result is a material that is deliquescent : it does not just become "sticky"; it absorbs enough moisture from the air to dissolve in its own sorbed water, forming a viscous oil or "goo." This guide provides the protocols to arrest this process, dry the material effectively, and handle it quantitatively.

Module 1: Environmental Defense (The "Safe Zone")

Before attempting to dry the material, you must establish an environment where it can remain dry. Handling this material in ambient lab air (>40% RH) is the primary cause of weighing errors and process failure.

Protocol A: Determining the Critical Relative Humidity (CRH)

You cannot manage what you do not measure. The CRH is the humidity level above which the salt will spontaneously absorb water.[1]

  • Preparation: Place 1g of dried Piperidin-4-ol HBr in a tared weighing boat.

  • Exposure: Place the boat in a series of desiccators with saturated salt solutions creating known RH environments (e.g., LiCl ~11%, MgCl2 ~33%, K2CO3 ~43%, NaCl ~75%).

  • Monitoring: Weigh the samples every hour for 6 hours.

  • Determination: The CRH is the RH point where the mass increase becomes exponential rather than linear (surface adsorption vs. bulk absorption).

    • Field Note: For piperidine salts, the CRH is often surprisingly low, frequently <30% RH .

Protocol B: The "Closed-Loop" Weighing Technique

Never weigh this material on an open balance pan.

  • Taring: Tare a glass vial with its screw cap and a septum.

  • Loading: In a glove bag or glove box (Inert gas: N2 or Ar), load the approximate amount of salt into the vial. Cap it immediately.

  • Weighing: Remove from the inert atmosphere and weigh the sealed vial.

  • Calculation: Mass(sample) = Mass(sealed_vial_loaded) - Mass(sealed_vial_empty)

  • Dispensing: If you must dispense into a reactor, do not open the vial. Inject the reaction solvent into the vial through the septum, dissolve the salt, and transfer the solution via cannula or syringe.

Module 2: Drying & Processing Protocols (The "Offense")

If your material is already wet or oily, standard oven drying often fails because the water is bound tightly to the crystal lattice, or the material "melts" (dissolves in water) before it dries.

Workflow 1: The Chemical Scavenger (Azeotropic Drying)

This is the most effective method for "oily" salts. It uses solvent hetero-azeotropes to mechanically carry water out of the system at temperatures lower than the boiling point of water.

Reagents: Toluene (preferred) or 2-MeTHF. Equipment: Rotary evaporator with a high-efficiency condenser.

  • Dissolution/Suspension: Suspend the wet Piperidin-4-ol HBr in Toluene (10 mL per gram of salt). It may form a biphasic oil initially.

  • Distillation: Rotovap at 45–50°C under reduced pressure. As the toluene/water azeotrope removes water, the oil should begin to solidify into a white solid.

  • Repetition: Add fresh toluene and repeat 2-3 times until the material is a free-flowing powder.

  • Final Strip: Do a final strip with Dichloromethane (DCM) to remove trapped toluene traces (DCM boils lower, making final vacuum drying easier).

Workflow 2: The Deep Vacuum Cure

Use this for material that is solid but "sticky" or clumpy.

Equipment: Vacuum Oven capable of <1 mbar. Desiccant: Phosphorus Pentoxide (P2O5) or KOH pellets.

  • Tray Setup: Spread the salt thin (<1 cm depth).

  • Desiccant: Place a tray of P2O5 on the bottom shelf of the oven. This chemically destroys the water vapor, driving the equilibrium hard to the right.

  • Ramp:

    • Step 1: Ambient temp, full vacuum for 2 hours (removes surface solvent).

    • Step 2: Ramp to 45°C. Hold for 12 hours.

    • Step 3: (Optional) Ramp to 60°C for 4 hours. Warning: Check melting point first. If the salt dissolves in residual water, it will fuse into a glass.

  • Backfill: Backfill the oven with Nitrogen or Argon. Never ambient air.

Module 3: Visualization & Logic Flow

The following diagrams illustrate the decision-making process for handling this specific hydrobromide salt.

DryingWorkflow Start Start: Wet/Sticky Piperidin-4-ol HBr StateCheck State of Matter? Start->StateCheck Oily Viscous Oil / Goo StateCheck->Oily Deliquesced Solid Clumpy Solid StateCheck->Solid Hydrated Azeotrope Protocol: Azeotropic Distillation (Toluene/2-MeTHF) Oily->Azeotrope VacOven Protocol: Vacuum Oven (w/ P2O5 Desiccant) Solid->VacOven Azeotrope->VacOven Powder formed CheckDry QC: Karl Fischer (KF) Titration VacOven->CheckDry ResultGood Water < 0.5% w/w CheckDry->ResultGood Pass ResultBad Water > 0.5% w/w CheckDry->ResultBad Fail Storage Storage: Double-lined PE bag inside HDPE drum w/ Silica Gel packs ResultGood->Storage ResultBad->Azeotrope Restart with Solvent Scavenge

Caption: Workflow for recovering deliquesced Piperidin-4-ol HBr to a dry, stable powder.

Troubleshooting & FAQ

Q1: The material turned into a liquid in the vacuum oven. Did it melt? A: Likely not. The melting point of pure Piperidin-4-ol HBr is likely >150°C. If it liquefied at 40-60°C, it dissolved in its own trapped water (deliquescence) or residual solvent.

  • Fix: Remove it, dissolve it in Methanol/Toluene, and perform the Azeotropic Drying protocol to strip the water out as a vapor before it can act as a solvent.

Q2: My yield is 115%. What happened? A: You are weighing water. A 15% mass gain corresponds to roughly 1.5 molar equivalents of water for this molecule (MW ~182 g/mol for HBr salt).

  • Fix: You must quantify the water content using Karl Fischer (KF) titration . Do not rely on NMR (water peak shifts and is hard to integrate) or Loss on Drying (LOD) alone.

Q3: Can I just use the Hydrochloride (HCl) salt instead? A: Scientifically, yes. The HCl salt often has a higher lattice energy and may be less hygroscopic than the HBr salt. However, changing the counterion changes the molecular weight and solubility profile. If your regulatory filing or downstream process requires HBr, you must stick to the protocols above. If you are in early R&D, screen the Tartrate or Fumarate salts; these large organic anions often pack better with piperidines, excluding water.

Q4: How do I interpret the TGA (Thermogravimetric Analysis) for this? A:

  • Surface Water: Weight loss from 25°C to 105°C.

  • Bound Hydrates: Distinct weight loss steps often occurring >100°C.

  • Degradation: Onset usually >180°C.

  • Target: You want a flat line up to 150°C. If you see a continuous drift downward from t=0, the material is wet.

Technical Data Summary

ParameterValue / CharacteristicNotes
MW (Free Base) 101.15 g/mol Hygroscopic solid (MP ~86°C)
MW (HBr Salt) ~182.06 g/mol Calculated
Hygroscopicity Very High / Deliquescent Rapidly absorbs atmospheric moisture
Critical RH Estimated <30%Requires controlled environment
Drying Limit < 0.5% water by KFRequired for accurate stoichiometry
Rec. Solvent Toluene (for drying)Forms azeotrope with water at 84°C
Storage Tightly sealed, Desiccated, CoolStore under Argon if possible

References

  • Properties of Piperidin-4-ol (Free Base)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 79341, Piperidin-4-ol.
    • URL:[Link]

  • General Handling of Hygroscopic Pharmaceutical Salts

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt properties and deliquescence mechanisms).

    • Context: Explains the relationship between counterion radius (Bromide)
  • Drying Protocols (Azeotropic Distillation): Source: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. Context: Standard methodologies for drying organic amine salts using toluene azeotropes.
  • Critical Relative Humidity (CRH) Methodology: Source: USP <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Context: Defines the standards for measuring water activity and critical humidity in pharmaceutical ingredients.

Sources

Purification of Piperidin-4-ol hydrobromide from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Piperidin-4-ol Hydrobromide

Core Directive & Scientific Context

Subject: Purification of Piperidin-4-ol Hydrobromide (4-Hydroxypiperidine HBr) Target Audience: Medicinal Chemists, Process Development Scientists Primary Challenge: Isolating the hydrophilic amine salt from inorganic byproducts and preventing/removing the chemically related impurity, 4-bromopiperidine.[1][2]

Expert Insight (The "Why"): Piperidin-4-ol hydrobromide is typically generated via the deprotection of 4-methoxypiperidine or N-protected derivatives using hydrobromic acid (HBr).[1][2] A critical, often overlooked side reaction occurs during this process: nucleophilic substitution .[2] Under harsh conditions (high temperature or excess HBr), the hydroxyl group at the 4-position can be protonated and displaced by a bromide ion, converting your target (Piperidin-4-ol) into 4-bromopiperidine hydrobromide .[1][2]

This guide prioritizes not just "cleaning" the product, but validating that you have not inadvertently synthesized the brominated analog.

Troubleshooting Center (Q&A)

Issue 1: My product is a sticky, hygroscopic gum that won't crystallize.

Diagnosis: This is common for amine hydrobromide salts, which are extremely hygroscopic.[2] It often indicates the presence of residual water or lower-molecular-weight impurities preventing crystal lattice formation.[1][2] Solution:

  • Azeotropic Drying: Dissolve the gum in a small amount of methanol, add toluene, and rotovap to dryness.[2] Repeat 2-3 times to remove trace water as a binary azeotrope.

  • Trituration: Add anhydrous diethyl ether or ethyl acetate to the dried gum. Sonicate or scratch the flask walls vigorously.[2] This mechanical stress often induces nucleation, turning the gum into a white powder.

  • Vacuum Drying: Dry the resulting solid in a vacuum oven at 40°C over

    
     or KOH pellets for at least 12 hours.
    
Issue 2: The melting point is significantly higher than expected (>190°C).

Diagnosis: Critical Warning. You likely have substantial contamination with 4-bromopiperidine hydrobromide .[2]

  • Piperidin-4-ol HCl: MP ~155-157°C (HBr salt is expected to be in a similar range, ~150-170°C).[1][2]

  • 4-Bromopiperidine HBr: MP 199-202°C. Solution:

  • Immediate Check: Run an LC-MS or H-NMR.[1][2] Look for the shift of the C4 proton. In the alcohol, it appears near

    
     3.8-4.0 ppm.[1][2] In the bromide, it shifts upfield significantly.
    
  • Remediation: If confirmed, recrystallization is difficult due to structural similarity.[2] It is often more efficient to hydrolyze the bromide back to the alcohol by refluxing in water for 2-4 hours, then re-isolating.[1]

Issue 3: I have a large amount of white solid that does not dissolve in hot ethanol.

Diagnosis: Inorganic salt contamination (likely NaBr or KBr if a neutralization step was performed). Solution:

  • Solubility Differential: Amine HBr salts are soluble in hot ethanol/methanol; inorganic salts are not.[2]

  • Protocol: Perform a "Hot Filtration" (see Protocol A below).

Detailed Experimental Protocols

Protocol A: Removal of Inorganic Salts (The "Ethanol Wash")

Use this if your crude solid contains NaBr/KBr/NaCl.[2]

  • Dryness: Ensure the crude reaction mixture is evaporated to complete dryness (see Azeotropic Drying above).

  • Extraction: Add Absolute Ethanol (10 mL per gram of crude) to the solid residue.

  • Digestion: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 15-20 minutes. The amine salt will dissolve; the inorganic salts will remain suspended.

  • Hot Filtration: While still boiling, filter the mixture through a pre-warmed sintered glass funnel (or Celite pad).

    • Tip: Pre-warm the funnel to prevent the product from crystallizing in the pores during filtration.

  • Concentration: Evaporate the clear filtrate to roughly 20% of its original volume.

  • Crystallization: Cool slowly to room temperature, then to 0°C. Add diethyl ether dropwise until turbidity persists (cloud point) to force precipitation.

Protocol B: Recrystallization of Piperidin-4-ol Hydrobromide

Use this for final polishing of the product.[1][2]

ParameterSpecification
Primary Solvent Isopropanol (IPA) or Ethanol
Anti-Solvent Diethyl Ether or Acetone
Temperature Dissolve at reflux; Crystallize at 4°C
Target Purity >98% (HPLC/NMR)
  • Place the crude Piperidin-4-ol HBr in an Erlenmeyer flask.

  • Add the minimum amount of boiling Isopropanol required to just dissolve the solid.[2]

  • Optional: Add activated charcoal (1-2% w/w), boil for 5 mins, and hot filter to remove color.

  • Remove from heat.[2] Add Diethyl Ether dropwise until a faint permanent cloudiness appears.[2]

  • Add 1-2 drops of Ethanol to clear the solution again.[2]

  • Allow to cool to room temperature undisturbed, then place in a fridge (4°C) overnight.

  • Filter the white crystals and wash with cold Ether.[2]

Visualization: Purification Decision Logic

The following diagram illustrates the logical flow for purifying the crude reaction mixture, specifically addressing the risk of the brominated byproduct.

PurificationLogic Start Crude Reaction Mixture (Piperidin-4-ol HBr) CheckState Physical State? Start->CheckState StickyGum Sticky Gum/Oil CheckState->StickyGum Solid Solid Powder CheckState->Solid Azeotrope Azeotropic Drying (MeOH/Toluene) StickyGum->Azeotrope SolubilityCheck Solubility in Hot EtOH? Solid->SolubilityCheck Trituration Trituration (Ether/EtOAc) Azeotrope->Trituration Trituration->Solid Insolubles Insoluble Solid Present SolubilityCheck->Insolubles Inorganic Salts ClearSol Fully Soluble SolubilityCheck->ClearSol HotFilter Hot Filtration (Remove NaBr/Inorganics) Insolubles->HotFilter MPCheck Check Melting Point ClearSol->MPCheck HotFilter->MPCheck HighMP MP > 190°C (Bromo-Impurity!) MPCheck->HighMP Contaminated CorrectMP MP ~150-160°C (Target) MPCheck->CorrectMP Good Hydrolysis Hydrolysis (Reflux in Water) Convert Br -> OH HighMP->Hydrolysis Recryst Recrystallization (IPA / Ether) CorrectMP->Recryst Hydrolysis->Start Final Pure Piperidin-4-ol HBr Recryst->Final

Figure 1: Decision tree for the purification of Piperidin-4-ol HBr, highlighting the critical check for the 4-bromo impurity.

References

  • ChemicalBook. (2025).[2] 4-Hydroxypiperidine hydrochloride Properties and Synthesis. Retrieved from [1]

    • Provides baseline physical properties for the HCl salt and free base, used as a reference for the HBr salt.
  • Sigma-Aldrich. (2025).[1][2] 4-Bromopiperidine hydrobromide Product Specification. Retrieved from [1]

    • Confirms the high melting point (199-202°C) of the bromo-impurity, establishing the differential diagnosis.[1]

  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from [1]

    • Source for general amine salt purification techniques including "crashing out" and solvent selection.[2]

  • PubChem. (2025).[2] Piperidin-4-ol Compound Summary. Retrieved from [1]

    • Verifies chemical structure and basic safety d

Sources

Technical Support Center: Drying Protocols for Piperidin-4-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your batch of Piperidin-4-ol hydrobromide (4-hydroxypiperidine HBr) is displaying inconsistent weight, "gumming" during filtration, or discoloring during drying.

This compound presents a specific challenge: it combines a secondary amine and a hydroxyl group in a hydrobromide salt form. This creates a matrix that is not only hygroscopic but also prone to oxidative discoloration and thermal instability if handled aggressively.

This guide moves beyond generic "oven drying" instructions. We focus on the thermodynamics of water removal and the chemical stability of the piperidine ring.

Module 1: Characterization & Diagnosis

"How do I know if it's actually dry?"

Before initiating a drying protocol, you must distinguish between surface moisture (adventitious water) and bound hydrates (crystal water). Piperidin-4-ol salts can form stable hydrates.[1] Aggressively removing bound water can collapse the crystal lattice, resulting in an amorphous solid that is significantly more hygroscopic than the starting material.

Diagnostic Table: Water Determination Methods
MethodTargetSuitability for Piperidin-4-ol HBrTechnical Note
LOD (Loss on Drying) Volatiles (Water + Solvents)Low Non-specific.[1] High temps (>100°C) may cause HBr dissociation or amine oxidation.
Karl Fischer (Volumetric) Water onlyHigh CRITICAL: HBr is acidic. Ensure the KF solvent system is buffered (e.g., imidazole) to maintain pH 5–7 for accurate endpoints.[2]
TGA (Thermogravimetric) Bound vs. Surface WaterGold Standard Differentiates surface water (loss <100°C) from crystal water (step loss >100°C).

Module 2: The Primary Protocol (Vacuum Oven)

"The Standard Workflow for Bulk Drying"

This protocol is designed to remove surface solvents and moisture without triggering thermal degradation.

The Setup Logic
  • Temperature: We limit the mantle to 40–45°C . The free base of 4-hydroxypiperidine melts around 86°C; while the HBr salt is higher (typically >150°C), trace amounts of free amine can induce melting-point depression and "sintering" of the salt.

  • Atmosphere: Nitrogen bleed is mandatory to prevent yellowing (oxidation).

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred over silica due to its chemical avidity for water, which helps drive the equilibrium in the vacuum chamber.
    
Step-by-Step Methodology
  • Pre-Treatment: If the salt is coming directly from crystallization (e.g., Ethanol/Ether), wash the filter cake with a low-boiling, dry non-polar solvent (e.g.,

    
     or MTBE) to displace high-boiling alcohols.
    
  • Tray Loading: Spread the salt to a depth of <1 cm . Thick layers trap solvent in the core, leading to "case hardening" (dry crust, wet center).

  • Vacuum Ramp:

    • Apply vacuum gradually to 500 mbar.

    • Wait 15 mins (prevents "bumping" of solvent).[3]

    • Reduce to ultimate vacuum (<10 mbar).

  • Nitrogen Bleed: Introduce a trickle of dry

    
     into the oven. This carries advected moisture to the pump and prevents back-streaming of pump oil.
    
  • Thermal Cycle: Heat to 40°C. Hold for 6–12 hours.

  • Cool Down: Crucial Step. Turn off heat but maintain vacuum until the product reaches room temperature. Breaking vacuum while hot attracts moisture immediately.

Visualizing the Workflow

DryingWorkflow cluster_0 Critical Control Point Start Wet Filter Cake SolventWash 1. Displacement Wash (MTBE/Ether) Start->SolventWash VacRamp 2. Gradual Vacuum (Avoid Bumping) SolventWash->VacRamp HeatCycle 3. Thermal Cycle (40°C, N2 Bleed) VacRamp->HeatCycle CoolDown 4. Cool Under Vacuum (To 20°C) HeatCycle->CoolDown IPC IPC: Check Weight (Constant Weight?) CoolDown->IPC IPC->HeatCycle No (Repeat) Pack Pack under Argon IPC->Pack Yes (<0.5% change)

Caption: Figure 1. Iterative drying cycle with critical cooling control point to prevent re-absorption of moisture.

Module 3: Troubleshooting & FAQs

"Why is my experiment failing?"

Q1: The salt turned yellow/orange during drying. Is it ruined?

Diagnosis: Oxidative Degradation. Mechanism: Piperidine derivatives are secondary amines. In the presence of oxygen and heat, they can form N-oxides or undergo radical oxidation. This is accelerated if the salt contains trace excess HBr (acid catalysis). Solution:

  • Immediate: Recrystallize from Ethanol/Isopropanol to remove colored impurities.

  • Prevention: You must use a vacuum oven with an inert gas backfill (Nitrogen or Argon). Never dry in a standard air convection oven.

Q2: The material turned into a sticky "goo" or oil.

Diagnosis: Deliquescence or Melting Point Depression. Mechanism:

  • Deliquescence: The humidity in the room was too high during transfer, and the salt absorbed enough water to dissolve itself.

  • Solvent Bridging: Residual high-boiling solvent (like water or DMF) lowered the melting point of the crystal lattice. Solution:

  • Re-dissolve in absolute ethanol and precipitate with dry diethyl ether.

  • Use a Desiccator with

    
     at room temperature for 24 hours before applying heat. This gently removes bulk solvent without thermal stress.
    
Q3: I smell an acrid, acidic odor when I open the oven.

Diagnosis: HBr dissociation. Mechanism: Hydrobromide salts are in equilibrium with the free base and HBr gas. Under high vacuum and heat, you can strip off HBr, leaving the free base (which has a lower MP and different solubility). Solution:

  • Place a tray of solid KOH (Potassium Hydroxide) pellets in the bottom of the vacuum oven. This acts as an "acid trap," neutralizing HBr vapors and protecting your vacuum pump.

Module 4: Decision Matrix for Drying Method

Use this logic flow to determine the correct equipment for your specific batch conditions.

DecisionMatrix Start Analyze Sample State IsGoo Is it a sticky oil/goo? Start->IsGoo IsSolid Is it a solid powder? IsGoo->IsSolid No Desiccator Vacuum Desiccator (Room Temp, P2O5) 24-48 Hours IsGoo->Desiccator Yes SolventCheck Solvent Type? IsSolid->SolventCheck Yes VacOven Vacuum Oven (40°C, N2 Bleed) Desiccator->VacOven Once Solidified SolventCheck->VacOven Volatile (EtOH, Ether) Lyophilizer Lyophilization (Freeze Dry) SolventCheck->Lyophilizer Water (Aqueous)

Caption: Figure 2. Process selection based on the physical state and solvent composition of the crude salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine. Retrieved from [Link][1]

  • Mettler Toledo. Karl Fischer Titration Guide: Interference and pH Control. (Technical grounding for HBr salt titration). Retrieved from [Link][1]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press. (Source for general amine salt drying protocols and acid trapping).

Disclaimer: These protocols are for research use only. Always consult the specific SDS for your batch and ensure all safety controls (fume hoods, PPE) are in place before handling hydrobromide salts.

Sources

Technical Support Center: Piperidin-4-ol Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Salt Formation

Document ID: TSC-PHBr-0042 Last Updated: February 28, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Chemical Context

The Challenge: Converting 4-hydroxypiperidine (Piperidin-4-ol) to its hydrobromide salt is deceptively simple. While the protonation of the secondary amine is kinetically favored, the presence of a secondary alcohol creates a "perfect storm" for acid-catalyzed side reactions.

The Critical Balance: You are operating in a competition between Neutralization (Target), Elimination (Impurity A), and Nucleophilic Substitution (Impurity B).

  • Target: 4-Hydroxypiperidine

    
     HBr[1]
    
  • Impurity A (Dehydration): 1,2,3,6-Tetrahydropyridine (via E1 mechanism).

  • Impurity B (Bromination): 4-Bromopiperidine (via SN1/SN2 mechanism).

This guide provides the thermodynamic and kinetic controls required to isolate the salt without triggering the alcohol's reactivity.

Reaction Pathway Analysis (Visualized)

The following diagram maps the competing pathways. Your goal is to restrict the system to the Green Path while suppressing the Red Paths driven by heat and excess acidity.

ReactionPathways Start 4-Hydroxypiperidine (Free Base) Protonated Ammonium Salt (Intermediate) Start->Protonated HBr (1 eq) < 20°C Target Piperidin-4-ol HBr (Crystalline Salt) Protonated->Target Crystallization (EtOH/Et2O) Carbocation Carbocation Intermediate Protonated->Carbocation Excess HBr Heat (>50°C) -H2O Alkene 1,2,3,6-Tetrahydropyridine (Elimination Product) Carbocation->Alkene -H+ Bromide 4-Bromopiperidine (Substitution Product) Carbocation->Bromide +Br-

Figure 1: Mechanistic pathways showing the kinetic competition between salt formation (green) and acid-catalyzed degradation (red).

Critical Control Points (Technical Guide)

Module A: Temperature Control (The Kinetic Switch)

The activation energy (


) for amine protonation is negligible (diffusion-controlled). The 

for C-O bond cleavage (required for elimination/substitution) is significantly higher.
  • Rule: Maintain reaction temperature below 20°C during acid addition.

  • Risk: At >40°C, the equilibrium shifts toward the carbocation intermediate, leading to dehydration [1].

Module B: Solvent Selection & Stoichiometry

Water acts as a base in this system. While aqueous HBr (48%) is common, it complicates crystallization and can promote hydrolysis if esters are present (in precursor steps).

Solvent SystemProsConsRecommendation
Ethanol (Anhydrous) Good solubility for base; poor for salt (precipitates out).Hygroscopic.[2]Preferred
Acetic Acid (Glacial) Excellent solvent for HBr gas.Risk of O-acetylation (ester formation) at high T.Use only if strictly anhydrous required.
Water (Aq.[2][3] HBr) Cheap, readily available.Hard to dry product; high solubility leads to yield loss.Avoid for high purity needs.
Dioxane Inert; excellent precipitation.Toxic; peroxide formation risk.Good alternative to EtOH.
Module C: Acid Source
  • Avoid: Large excess of HBr. The "Common Ion Effect" helps precipitation, but excess H^+ catalyzes the dehydration.

  • Use: 0.95 to 1.05 equivalents of HBr.

Experimental Protocol: The "Cold-Precipitation" Method

Objective: Isolate high-purity Piperidin-4-ol Hydrobromide without column chromatography.

Reagents:

  • 4-Hydroxypiperidine (10.0 g, 98.9 mmol)

  • Ethanol (Absolute, 100 mL)

  • HBr (48% aqueous, approx. 11.2 mL) OR HBr in Acetic Acid (33%)

  • Diethyl Ether (Antisolvent)

Step-by-Step Workflow:

  • Dissolution:

    • Charge 4-hydroxypiperidine and Ethanol (50 mL) into a 250 mL round-bottom flask.

    • Stir until fully dissolved.

    • Cool: Place flask in an ice/water bath. Cool internal temperature to 0–5°C .

  • Acidification (The Critical Step):

    • Dilute the HBr (48% aq) with equal parts cold Ethanol (to prevent localized heating).

    • Add HBr solution dropwise via addition funnel over 30 minutes.

    • Monitoring: Maintain internal temperature < 10°C .

    • Endpoint: Check pH.[2][4] Target pH is 4–5. Do not go below pH 3 (excess acid risk).

  • Crystallization:

    • After addition, allow the mixture to stir at 0°C for 1 hour.

    • If precipitate forms: Filter immediately.

    • If no precipitate: Slowly add Diethyl Ether (50 mL) until turbidity persists. Store at 4°C overnight.

  • Isolation:

    • Filter the white crystalline solid under nitrogen (product is hygroscopic).

    • Wash with cold 1:1 EtOH/Et2O.

    • Dry in a vacuum oven at 40°C (Do not exceed 50°C).

Troubleshooting & FAQs

Q1: My product turned yellow/brown during drying. What happened?

Diagnosis: Oxidation or Polymerization. Cause:

  • Oxidation: Secondary alcohols can oxidize to ketones (4-piperidone) in air, which then polymerize (turn brown) under basic or acidic conditions.

  • Dehydration: Trace alkene formation (tetrahydropyridine) is unstable and oxidizes rapidly. Solution:

  • Ensure the vacuum oven is purged with Nitrogen/Argon.

  • Recrystallize from Ethanol/Activated Carbon to remove colored impurities.

Q2: The melting point is lower than reported (150-160°C).

Diagnosis: Solvation or Impurity B (Bromide). Cause:

  • Water retention: The salt is hygroscopic.

  • Bromide contamination: If you heated the reaction, you may have formed 4-bromopiperidine HBr. Verification:

  • Run an IR spectrum. Look for the broad O-H stretch (3200-3400 cm⁻¹). If weak or absent, you have substituted the alcohol.

  • Solution: Dry at 50°C under high vacuum (< 5 mbar) for 24 hours.

Q3: NMR shows a doublet at ~5.8 ppm.

Diagnosis: Elimination Reaction (Alkene presence). Cause: Acid addition was too fast or too hot, triggering E1 elimination. Solution:

  • This impurity is difficult to remove by simple washing.

  • Rework: Dissolve the crude salt in minimum hot water, filter, and precipitate with excess acetone/ether. The alkene salt is often more soluble in organic solvents than the alcohol salt.

Q4: Can I use HCl instead of HBr?

Answer: Yes, but solubility differs. Piperidin-4-ol Hydrochloride is generally less soluble in ethanol than the Hydrobromide, making it easier to precipitate. However, if your downstream chemistry requires the bromide (e.g., for specific leaving group kinetics in subsequent steps), stick to HBr. The synthesis protocol remains identical [2].

References

  • Google Patents. (1957). US2784192A - Preparation of 4-hydroxypiperidines. (Mechanism of hydration/dehydration).[5][6] Retrieved from

Sources

Technical Support Center: Handling Piperidin-4-ol Hydrobromide Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling Piperidin-4-ol hydrobromide.

Piperidin-4-ol hydrobromide is an amine hydrobromide salt featuring a secondary hydroxyl group. Both of these functional groups participate in extensive hydrogen bonding with atmospheric water vapor, rendering the compound highly hygroscopic[1]. When exposed to ambient air, the solid rapidly absorbs moisture, which can lead to deliquescence (forming a liquid or sticky paste)[2]. This moisture uptake introduces severe stoichiometric errors into your calculations[3] and can completely quench downstream moisture-sensitive reactions, such as Grignard additions, metalations, or transition-metal-catalyzed cross-couplings[4]. Therefore, establishing a rigorously inert atmosphere is a non-negotiable requirement for reproducible chemistry[5].

Physicochemical Properties & Handling Thresholds

To design a successful experiment, you must first understand the physical limits of your reagents. The following table summarizes the critical data points that dictate our handling protocols.

Property / ParameterValue / ThresholdImpact on Handling & Experimental Design
Molecular Weight 182.06 g/mol Baseline for stoichiometric calculations (Piperidin-4-ol: 101.15 + HBr: 80.91).
Hygroscopicity Highly DeliquescentRapidly absorbs atmospheric moisture, forming a hydrate or paste[1].
Critical Relative Humidity (RH) ~30%Above this threshold, handling in open air causes rapid, measurable mass fluctuation[6].
Storage Temperature 2–8 °CMinimizes thermal degradation. Crucial: Must be warmed to room temperature before opening to prevent internal condensation[7].
Recommended Atmosphere Argon or Nitrogen (Dry)Prevents moisture uptake and subsequent hydrolysis or side reactions[4].

Handling Decision Workflow

Selecting the correct handling method depends on the ambient conditions of your laboratory and the sensitivity of your downstream chemistry.

Workflow Start Piperidin-4-ol HBr Handling Decision1 Is downstream reaction strictly anhydrous? Start->Decision1 Glovebox Protocol A: Glovebox (Weigh in sealed vial) Decision1->Glovebox Yes Decision2 Ambient Humidity > 30% RH? Decision1->Decision2 No Schlenk Protocol B: Schlenk Line (N2 Counter-flow & Purge) Decision2->Schlenk Yes Bench Rapid Benchtop Weighing (Store in desiccator) Decision2->Bench No Warning High Risk: Deliquescence & Error Bench->Warning

Workflow for selecting the appropriate handling method for Piperidin-4-ol hydrobromide.

Validated Experimental Protocols

Do not merely follow these steps; understand the causality behind them. Each protocol is designed as a self-validating system , ensuring you can independently verify the integrity of your inert atmosphere before proceeding.

Protocol A: Glovebox Manipulation (The Gold Standard)

Causality: A glovebox provides a continuously purged, moisture-free (<1 ppm H₂O) environment. This completely prevents the primary amine salt and hydroxyl group from hydrogen-bonding with atmospheric water, ensuring absolute stoichiometric accuracy[8].

Step-by-Step Methodology:

  • Preparation: Dry all glassware (reaction vials, stir bars) in an oven at 120 °C for at least 4 hours. Transfer into the glovebox antechamber while hot and subject the antechamber to three vacuum/refill cycles[5].

  • Thermal Equilibration: Allow the sealed storage bottle of Piperidin-4-ol hydrobromide to reach room temperature before bringing it into the glovebox. Opening a cold bottle will cause trace moisture in the antechamber to condense directly onto the salt[7].

  • Weighing: Tare a pre-dried vial equipped with a septum cap. Weigh the required mass of Piperidin-4-ol hydrobromide directly into the vial[8].

  • Sealing: Cap the vial tightly with the septum cap and wrap the outer seal with Parafilm or PTFE tape before removing it from the glovebox.

  • System Validation: Weigh the sealed vial on an analytical balance outside the glovebox. The mass should remain perfectly stable. A drifting mass indicates a compromised septum seal and active moisture ingress.

Protocol B: Schlenk Line Purge and Refill (The Benchtop Alternative)

Causality: When a glovebox is unavailable, a Schlenk line uses the principle of partial pressure reduction. By repeatedly evacuating the flask and backfilling with dry inert gas, the residual atmospheric moisture and oxygen are exponentially diluted. Three cycles reduce residual air to parts-per-billion levels[9].

Step-by-Step Methodology:

  • Glassware Assembly: Attach a Schlenk flask containing a magnetic stir bar to the Schlenk line using thick-walled rubber vacuum tubing[10].

  • Rapid Transfer: Quickly transfer the Piperidin-4-ol hydrobromide into the flask against a positive counter-flow of nitrogen to minimize air exposure. Cap the flask with a greased glass stopper or a high-quality rubber septum.

  • Purge Cycle 1 (Evacuation): Turn the double-oblique stopcock to vacuum. Evacuate the flask for 3–5 minutes. Expert Tip: Open the vacuum tap slowly to prevent the fine hydrobromide powder from being pulled up into the manifold.[11]

  • Purge Cycle 1 (Refill): Switch the stopcock to inert gas (Nitrogen/Argon).

  • Iteration: Repeat the evacuation and refill process two more times (total of 3 cycles)[11].

  • Solvent Addition: Introduce anhydrous solvent via a dry syringe or cannula through the rubber septum, maintaining a positive inert gas pressure[10].

  • System Validation: The oil bubbler acts as your real-time diagnostic tool. When the manifold is static (valves closed), the oil level should remain stationary. If the bubbler continues to vent or if oil is drawn backward, the system has a leak and the atmosphere is compromised [11].

Troubleshooting Guides & FAQs

Q1: My Piperidin-4-ol hydrobromide turned into a sticky paste. How do I recover it? A: The compound has deliquesced due to severe moisture absorption[2]. To recover the anhydrous salt, dissolve the paste in a minimal volume of anhydrous methanol. Transfer the solution to a Schlenk flask and perform an azeotropic distillation by adding anhydrous toluene and removing the solvent mixture under reduced pressure. Finally, connect the flask directly to a high-vacuum manifold (<0.1 Torr) for 12–24 hours until a free-flowing, white powder is regenerated[2].

Q2: Why are my downstream coupling yields inconsistent despite accurate weighing? A: You are likely experiencing non-stoichiometry caused by invisible moisture uptake. Because the salt is hygroscopic, the "mass" you weigh on an open bench includes tightly bound water molecules[3]. For example, if the salt absorbs 10% of its weight in water, you are inadvertently adding 10% less of the active Piperidin-4-ol core. This throws off the stoichiometry of sensitive reagents, leading to partial conversions and poor yields[4]. Always weigh the compound inside a glovebox or use pre-filled, inert reaction vials[8].

Q3: Can I store the bottle in a standard benchtop desiccator? A: No. Standard desiccators are insufficient for highly hygroscopic amine hydrobromide salts once the original factory seal (e.g., Sure/Seal) is broken[5]. Every time the desiccator is opened, ambient air floods the chamber, and the desiccant cannot sequester the moisture fast enough to prevent the salt from absorbing it[6]. The material must be stored at 2–8 °C in tightly sealed containers[7], ideally inside a secondary inert-gas-filled bag or maintained permanently within a glovebox.

References

1.[7] 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 | CAS: 1219799-39-9. resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGYFcahyHL7sFM9gNQigQdq8-gRCZc6sHcLaz3rzeJ8ZPgGdpox3qDw19cSQM_onel0JLHS622FIoIWeGspmY9_4byHdNC7Etm0btCVGWPZGmcqhLRQKilwcjONYIy2n70DiHZffSaK9kdtlWSgSRAilPM1FYCSB0YuFta21Ko8HB4pSQYgsMOylLfw==] 2.[9] Schlenk line. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzJbQaoEI3iPfh25b9yiuXMmrhEsnSAF59n-Ez_9l7MhswsyrFSCEQxkHxKE3udgaRjVBT6JjAUHyAqc-uJa-Ir72SSm5T3obrluR57wRZATvdrdYyor79LBlztuL7wIoeqvSoCA==] 3.[1] 4-Hydroxypiperidine - Hazardous Agents. Haz-Map.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6yDW1FNU0mzS-99UFXN4KkBCQSCQx80Q9A4k1jaeTbiwI5y1gb8eVZaNM5yNjy-CJEEzlOf0CFZ4nQSP07FGT_DmjyvuRjuIzcm3fjZ81SRr-tCLJ6lUJnf3j] 4.[10] Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh (Wipf Group).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSa9-Uy6X8mGpvj-E6ffpDYzQu-6T_7to3ry_ZAcRKKuZuf6ECOz0Isg1E9M-nxWF_dEtltlA3Cur7uRXd8jmb1PInIhiaBW2EsuntsMzBPiIXRl-dJOHB1RgizEtyknftCN-yBuF2z6I2BIQYKpGfguiyx2zSiyUliLGj] 5.[11] The Schlenk Line Survival Guide. LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEysoDqBB-66fvd0KlQmVQt0mdp160PWeE88CcbNy9Ht3Rk3VGwpD1DN5xdpTL8yYXH4sFDHHBVdaD-pE3dIrp9FS5kc92jtiPrftZzjtnw78b-r3q8e6Hfv9fPLOTOgjHf_8B22_JsS6Ch944ztwxBiYZfLE2LTa5l_ZC5IaEJ0Xo0] 6.[3] WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3b2brcJ1IeAlyaI3nvN33LorwE3ZUpzl3R11d5uWpiDxrMXxoH22hytul9Re6cQgNAJEeGVJS27C_mGnbv6JdQdAcRsmOENDMUEgGPlIHt-TmxDxbW24ZNO_2Y17yK_aSzs99sKphfXH-D0yyoQ==] 7.[2] How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQIJ82bxOrwKQnPBYT0GoIlF0CqFeb1FKum6akG7Aa1lVLdq5nFMDiNTYT-SBt3bZSu7YSnXoBwvUXFFg1POyh8zPmt4Z7a2VsJZcwUfGooNMM79AHI-KSdOGwppR00N_yn_wzr2HjQ8uX3Ni_PaBGLOXIzQ9H4o-D1YhbDpWWttUK70yYGmWlLURVP61D2YQgWcf9HhnU4TPROUBiYTinrIqad1uhpe8tT4E=] 8.[8] How do you handle hygroscopic salts?. HepatoChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNeF1zUMyZ9NHG3wbEsjKm0htP81_hzG3qgOUtpTg4cTr-QzD_AXX7GJlkHQP6O3gk2sYq_LkiDAVFlv7PV24AvDVE6dqtNI3TpqjoSaT_gZ5tnypY7fOyKRK_RCbLOwwXctEAFrV0foAHJA==] 9.[5] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh (Wipf Group).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOUjQaMjfbs2kVbtZwpziy8AeseWUndP5LWrcrvgm-GrZx8ugm2VyMfBjdfXAKHhjJouLxQd13HwQGDjzzremtRfeh2ZTow8DysgTVwMWVcwfQMOBCYa-s1BuFiUhzg9i86U79U0hle4vxxfSw4AnKcU6zyQ5f_INu] 10.[6] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPQ0C-nP_1DZYL0THUVc_GZkIbFdsWyHcnaQpc7BzMewXq-zPX3t_GPyTSFxtHrK_IbJW-H39fPvrxVfXsvWuVu8imGuFw_CchP3haOdLUHm9H45v-B4yqoeIuow6xnbnpIac_5OwHB3xMrHI=] 11.[4] Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAJuCr5nuI6fgtVHZsvPxj0eWmwdwdZDxb3hRTJO_Mrx5V5lnops0yUNfxGhp6zPE4QwPP7oeJnQXFtcD5AUuRD4XuV_Dl7E1okjDlFI7NxDWU388iswhPKFVD31JyedsBobJ4RLNeY3uASZ73HPKinZQYFE5PDvBbPAEf3uRMhvbyH-rcERK1lXCF9TXi38r7CTQNUeL557H4S0IhgvZW6TeWy6T26sWqVu0IRtYhsOZwONE=]

Sources

Technical Support Center: Resolving Piperidin-4-ol HBr Solubility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This troubleshooting guide is engineered for synthetic chemists and drug development professionals encountering solubility roadblocks with Piperidin-4-ol hydrobromide (HBr) .

Below, we dissect the physicochemical causality of these solubility issues, provide quantitative data, and outline self-validating protocols to keep your synthetic pipelines moving.

The Causality of the Solubility Barrier

Piperidin-4-ol HBr (CAS 5382-16-1 as the free base) is an amine hydrobromide salt. The protonation of the secondary amine creates a highly polar, ionic crystal lattice with the bromide counterion. According to fundamental principles of organic nitrogen compounds, amine salts exhibit extreme polarity and strong intermolecular ionic bonding, rendering them highly soluble in aqueous media but virtually insoluble in non-polar or low-dielectric organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene[1].

Conversely, the neutral free base (Piperidin-4-ol) possesses a much lower dielectric requirement for solvation, allowing it to dissolve readily in a broader range of organic solvents[2]. However, the free base is inherently hygroscopic (melting point 86-90 °C)[3], which necessitates careful handling to prevent moisture absorption during isolation.

Quantitative Solubility Profile

The following table summarizes the operational solubility of the HBr salt versus the neutralized free base across common synthetic solvents.

SolventPiperidin-4-ol HBr (Salt)Piperidin-4-ol (Free Base)
Water > 500 mg/mL (Highly Soluble)> 500 mg/mL (Highly Soluble)
Methanol (MeOH) ~ 50 mg/mL (Moderately Soluble)> 200 mg/mL (Highly Soluble)
Dichloromethane (DCM) < 1 mg/mL (Insoluble)~ 50 mg/mL (Soluble)
Tetrahydrofuran (THF) < 1 mg/mL (Insoluble)~ 30 mg/mL (Moderately Soluble)
Dimethylformamide (DMF) ~ 10 mg/mL (Slightly Soluble)> 100 mg/mL (Highly Soluble)

Troubleshooting FAQs

Q1: Why does Piperidin-4-ol HBr crash out of my reaction mixture in DCM or THF? A1: The ionic lattice energy of the hydrobromide salt far exceeds the solvation energy provided by low-dielectric solvents. To proceed with nucleophilic substitutions or acylations in these solvents, the amine must be converted to its deprotonated (free base) state, which disrupts the ionic lattice and allows solvent molecules to coordinate with the neutral amine and hydroxyl groups[4].

Q2: Can I perform an in-situ neutralization without isolating the free base? A2: Yes. For many N-alkylation or acylation reactions, you can suspend the HBr salt in a polar aprotic solvent (e.g., DMF or DMSO) and add a stoichiometric excess of an organic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The tertiary amine acts as a proton scavenger, generating the soluble Piperidin-4-ol free base in situ while precipitating or solvating the resulting TEA·HBr / DIPEA·HBr byproduct[5].

Q3: My downstream cross-coupling is highly sensitive to water. How do I isolate the pure free base without aqueous extraction? A3: Aqueous extraction of Piperidin-4-ol is notoriously difficult because the free base itself is highly water-soluble due to its secondary amine and hydroxyl group. Instead, employ an anhydrous free-basing protocol using methanolic Potassium Hydroxide (KOH). KOH neutralizes the salt, forming Potassium Bromide (KBr), which is insoluble in methanol and can be easily filtered off, leaving the pure free base in solution[6].

Process Workflows (Visualized)

G Start Piperidin-4-ol HBr Insoluble in Organic Solvent WaterSens Is the downstream chemistry water-sensitive? Start->WaterSens InSitu Protocol C: In-Situ Neutralization (e.g., DIPEA in DMF) WaterSens->InSitu No, but prefer 1-pot synthesis Biphasic Protocol A: Aqueous Free-Basing (NaOH + NaCl / DCM Extr.) WaterSens->Biphasic No, need isolated pure free base Anhydrous Protocol B: Anhydrous Free-Basing (KOH in MeOH) WaterSens->Anhydrous Yes, strictly anhydrous required

Caption: Workflow for selecting the optimal solubilization strategy for Piperidin-4-ol HBr.

Mechanism Salt Piperidin-4-ol HBr (Solid Suspension) FreeBase Piperidin-4-ol (Solvated Nucleophile) Salt->FreeBase Deprotonation Base Tertiary Amine (e.g., TEA) Base->FreeBase H+ Abstraction Byproduct TEA·HBr (Precipitate/Solvated) Base->Byproduct Salt Formation

Caption: Mechanistic pathway of in-situ neutralization converting insoluble HBr salt to solvated free base.

Validated Experimental Protocols

Protocol A: Aqueous Biphasic Free-Basing (Salting-Out Method)

Best for: Generating large batches of isolated free base when moisture can be managed.

  • Dissolution: Dissolve 10.0 g of Piperidin-4-ol HBr in a minimum volume of distilled water (approx. 20 mL).

  • Neutralization: Slowly add 2M NaOH (aq) dropwise while stirring in an ice bath until the solution reaches pH > 12.

  • Salting Out (Critical Causality Step): Saturate the aqueous layer by adding solid NaCl until no more dissolves. Why? Piperidin-4-ol is highly water-soluble; saturating the water with NaCl maximizes the ionic strength of the aqueous phase, drastically reducing the solubility of the organic free base and forcing it into the organic extraction solvent.

  • Extraction: Extract the aqueous layer 5 times with 30 mL of a highly polar organic mixture (e.g., 10% Methanol in DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellow-to-orange hygroscopic solid[3].

Self-Validation System: Test the aqueous layer with pH paper to ensure pH > 12. After extraction, add a drop of 0.1M AgNO₃ to a small aliquot of the organic layer; the absence of a yellowish precipitate (AgBr) confirms the free base is successfully isolated from the bromide counterion.

Protocol B: Anhydrous Free-Basing via Methanolic KOH

Best for: Isolating the free base for strictly anhydrous downstream chemistry (e.g., Grignard reactions, sensitive cross-couplings).

  • Suspension: Suspend 5.0 g of Piperidin-4-ol HBr in 50 mL of anhydrous Methanol.

  • Deprotonation: Add 1.05 equivalents of KOH (prepared as a standardized methanolic solution) dropwise at room temperature.

  • Equilibration: Stir at room temperature for 1 hour. The neutralization produces Piperidin-4-ol and an insoluble precipitate of KBr[6].

  • Filtration: Filter the suspension through a tightly packed pad of Celite under a nitrogen atmosphere to remove the KBr salts.

  • Concentration: Concentrate the filtrate under vacuum to yield the anhydrous free base.

Self-Validation System: The visual formation of a dense white precipitate (KBr) indicates successful deprotonation. Verify the final concentrated product via ¹H NMR; the disappearance of the broad downfield signal (~8.0-9.0 ppm) corresponding to the piperidinium protons (NH₂⁺) confirms complete conversion.

Protocol C: In-Situ Neutralization for N-Alkylation

Best for: Streamlined, one-pot syntheses where the byproduct salt does not interfere.

  • Suspension: Suspend 1.0 equivalent of Piperidin-4-ol HBr salt in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.5 to 2.0 equivalents of DIPEA or TEA.

  • Activation: Stir for 30 minutes at 20–25 °C. The suspension will clarify as the competitive deprotonation occurs, generating the solvated Piperidin-4-ol nucleophile[5].

  • Reaction: Add the electrophile (e.g., alkyl halide) directly to the reaction mixture and proceed with standard heating/stirring.

Self-Validation System: Monitor the reaction via TLC (e.g., 10% MeOH in DCM with Ninhydrin stain). The disappearance of the baseline spot (highly polar HBr salt) and the emergence of a new, higher R_f spot confirms successful in-situ neutralization and subsequent reaction.

References

  • LookChem. Cas 5382-16-1, 4-Hydroxypiperidine.[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.[Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? (Adapted for HBr mechanism).[Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Piperidin-4-ol hydrobromide

A Comprehensive Guide to H NMR Spectrum Analysis of Piperidin-4-ol Hydrobromide

Executive Summary

Piperidin-4-ol and its salt derivatives are ubiquitous building blocks in medicinal chemistry, frequently utilized in the synthesis of neurologically active agents and receptor antagonists. While the free base form is common, its hygroscopic nature often complicates precise stoichiometric handling and long-term storage. Converting the compound to its hydrobromide (HBr) salt mitigates these issues, offering superior crystallinity and benchtop stability.

This guide provides an in-depth, comparative evaluation of Piperidin-4-ol hydrobromide against its alternative forms, coupled with a self-validating experimental protocol for acquiring and interpreting its

Comparative Assessment: Free Base vs. Hydrochloride vs. Hydrobromide

To understand why the hydrobromide salt is often preferred in rigorous synthetic workflows, we must evaluate its physicochemical behavior and how these properties dictate NMR sample preparation. The choice of salt form directly impacts solubility, the rate of proton exchange, and the resulting spectral clarity.

Table 1: Physicochemical and NMR Handling Comparison
PropertyPiperidin-4-ol (Free Base)Piperidin-4-ol Hydrochloride (HCl)Piperidin-4-ol Hydrobromide (HBr)
Physical State Hygroscopic solid / waxyCrystalline powderHighly crystalline powder
Handling Stability Prone to absorbing atmospheric moisture and CO

Moderately stable, slight moisture uptakeExcellent benchtop stability; lowest hygroscopicity
Preferred NMR Solvent CDCl

or Methanol-d

D

O or DMSO-d

D

O or DMSO-d

NH/OH Exchange Broad, unpredictable signals due to rapid exchangeControlled exchange in D

O; visible NH

in DMSO-d

Distinct NH

and OH signals in aprotic solvents (DMSO-d

)
Chemical Shift Impact Baseline aliphatic shiftsDownfield shift of C2/C6 protonsStrong downfield shift; sharper axial/equatorial splitting

Causality Insight: The larger ionic radius and softer nature of the bromide anion compared to chloride often lead to a more rigid crystal lattice, which explains the HBr salt's superior resistance to hygroscopicity [3]. This ensures that when you weigh 10 mg of the HBr salt for NMR analysis, you are measuring the pure compound rather than a hydrated complex, ensuring accurate integration ratios.

Mechanistic Insights into H NMR Chemical Shifts

The transition from a free amine to a protonated ammonium salt fundamentally alters the electronic environment of the piperidine ring.

When Piperidin-4-ol is treated with hydrobromic acid, the nitrogen atom is protonated, creating a formal positive charge. This localized positive charge acts as a strong electron-withdrawing group via inductive effects. Consequently, the electron density around the adjacent C2 and C6 protons is depleted, deshielding them from the external magnetic field and shifting their resonance frequencies significantly downfield (higher ppm values). Furthermore, recent spectroscopic studies demonstrate that the chemical shift of the NH

CausalityBasePiperidin-4-ol(Free Base)Acid+ HBr(Protonation)Base->AcidSaltPiperidinium-4-olBromideAcid->SaltE1Deshielding EffectC2/C6 shifted downfieldby ~0.5-0.8 ppmSalt->E1E2Proton ExchangeNH2+ visible in DMSO-d6(exchanges in D2O)Salt->E2E3Conformational RigiditySharper axial/equatorialsplitting patternsSalt->E3

Caption: Mechanistic workflow illustrating the causal effects of HBr protonation on the NMR spectrum.

Table 2: Expected H NMR Spectral Assignments (HBr salt in DMSO-d )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
8.20 - 8.60 Broad Singlet2H-NH

Protonation of nitrogen; broadened by intermediate quadrupolar relaxation of

N.
4.80 - 5.10 Broad / Doublet1H-OH Hydroxyl proton; couples to C4 methine if exchange is slow in dry DMSO-d

.
3.60 - 3.85 Multiplet1HC4-H (Methine)Deshielded by the adjacent electronegative oxygen atom [1].
3.10 - 3.35 Multiplet2HC2/C6-H (Equatorial)Strongly deshielded by the adjacent N

charge.
2.80 - 3.05 Multiplet2HC2/C6-H (Axial)Deshielded by N

; distinct from equatorial due to chair conformation locking.
1.75 - 1.95 Multiplet2HC3/C5-H (Equatorial)Aliphatic backbone; minor deshielding from ring strain.
1.45 - 1.65 Multiplet2HC3/C5-H (Axial)Most shielded protons in the system.

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. It incorporates specific physical interventions (like filtration) and internal logic checks (integration ratios) to guarantee that the resulting spectrum accurately reflects the pure Piperidin-4-ol hydrobromide molecule.

Step-by-Step Workflow

Step 1: Solvent Selection & Rationale Select DMSO-d



D

O


Step 2: Sample Dissolution Weigh exactly 10–15 mg of Piperidin-4-ol hydrobromide. Dissolve the solid in 0.6 mL of the chosen deuterated solvent in a clean glass vial. Causality: Using too high a concentration increases viscosity, which broadens the NMR lines due to restricted molecular tumbling. 10–15 mg is the optimal balance for a high signal-to-noise ratio without line broadening.

Step 3: Filtration (Critical Step) Draw the solution into a glass Pasteur pipette plugged with a small amount of glass wool, and filter it directly into a 5 mm NMR tube. Causality: Even microscopic undissolved particulates or paramagnetic dust create localized magnetic susceptibility gradients. This distorts the homogeneity of the magnetic field (


Step 4: Acquisition Parameters Insert the tube into the spectrometer (e.g., 400 MHz or 600 MHz).

  • Lock and shim the magnetic field using the deuterium signal of the solvent.

  • Set the relaxation delay (

    
    ) to 2.0 seconds .
    Causality: A sufficient 
    
    
    ensures that all protons fully relax back to equilibrium between pulses. If
    
    
    is too short, protons with long
    
    
    relaxation times will be underrepresented, destroying the quantitative accuracy of your integrations.

Step 5: Processing and Self-Validation Apply a mild exponential apodization (Line Broadening, LB = 0.3 Hz) before Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum. Self-Validation Check: Reference the TMS peak to 0.00 ppm. Integrate the C4 methine proton to exactly 1.00. The remaining carbon-bound aliphatic peaks must integrate to exactly 2.00 : 2.00 : 2.00 : 2.00. Any deviation greater than 5% indicates either an impurity, incomplete relaxation, or an incorrect structural assignment.

WorkflowS11. Sample SelectionPiperidin-4-ol HBr (10-15 mg)S22. Solvent ChoiceDMSO-d6 (Observe NH2+/OH)D2O (Observe backbone only)S1->S2S33. Dissolution & FiltrationDissolve in 0.6 mL solvent,filter through glass woolS2->S3S44. Acquisition400/600 MHz, 298K,D1 = 2.0sS3->S4S55. Data ProcessingFourier Transform, Phase/BaselineCorrection, ReferencingS4->S5S66. Self-ValidationCheck integration ratios (1:2:2:2:2)and residual solvent peaksS5->S6

Caption: Step-by-step self-validating workflow for NMR sample preparation and acquisition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79341, Piperidin-4-ol" PubChem, [Link]

  • E. E. A. et al. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective" ACS Publications: The Journal of Organic Chemistry, [Link]

Mechanistic Causality: The Impact of Salt Formation on FTIR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Validation of 4-Hydroxypiperidine Hydrobromide: A Comparative Guide

Introduction 4-Hydroxypiperidine is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the synthesis of histamine H3 receptor antagonists and novel analgesics [1]. During drug development and formulation, scientists must frequently choose between utilizing the free base (4-hydroxypiperidine) or its hydrobromide salt (4-hydroxypiperidine hydrobromide). While the free base is highly reactive and useful for direct coupling, it is notoriously hygroscopic, complicating storage and precise stoichiometric weighing [2]. Conversely, the hydrobromide (HBr) salt offers superior crystalline stability and a prolonged shelf-life.

As a Senior Application Scientist, I routinely rely on Fourier Transform Infrared (FTIR) spectroscopy to validate the structural integrity and protonation state of these incoming raw materials. This guide objectively compares the FTIR spectral performance of 4-Hydroxypiperidine hydrobromide against its free base alternative, providing the mechanistic causality behind the spectral shifts and detailing self-validating experimental protocols for accurate laboratory assessment.

The conversion of 4-hydroxypiperidine to its hydrobromide salt fundamentally alters its infrared absorption profile. In the free base, the secondary amine (-NH-) exhibits a distinct, albeit weak, N-H stretching vibration [3]. However, when protonated by hydrobromic acid, the nitrogen atom becomes a positively charged quaternary center (


).

This protonation drives two critical spectral phenomena:

  • The "Ammonium Band" Shift: The single N-H stretch is replaced by a complex, broad series of bands extending from 3000 cm⁻¹ down to 2500 cm⁻¹. This is caused by strong hydrogen bonding between the

    
     group and the bromide counterion, which weakens the N-H bond and drastically lowers its vibrational frequency [4].
    
  • O-H Resolution: In the free base, the O-H stretch of the hydroxyl group and the N-H stretch overlap in the 3400–3100 cm⁻¹ region, creating a convoluted, broad peak [3]. In the HBr salt, the migration of the amine stretch to lower wavenumbers unmasks the O-H stretch, allowing for precise structural confirmation of the alcohol moiety.

Comparative FTIR Spectral Data

The following table summarizes the quantitative spectral shifts observed when comparing the free base to the hydrobromide salt.

Table 1: FTIR Spectral Comparison: 4-Hydroxypiperidine Free Base vs. Hydrobromide Salt

Functional GroupFree Base (cm⁻¹)HBr Salt (cm⁻¹)Intensity & ShapeMechanistic Causality
O-H Stretch 3400–3100 (Overlapped)~3350 (Resolved)Broad, StrongUnmasked in the salt form due to the N-H shift to lower frequencies.
N-H Stretch 3300–3200N/AWeak, SharpSecondary amine N-H bond is present only in the unprotonated free base.
N-H₂⁺ Stretch N/A3000–2500Broad, Multiple BandsProtonation creates an ammonium center; H-bonding with Br⁻ lowers frequency.
C-H Stretch 2950–28502950–2850Strong, SharpAliphatic piperidine ring backbone remains unaffected by salt formation.
N-H₂⁺ Bend N/A1600–1550Medium, SharpScissoring motion of the protonated amine; highly diagnostic for salt formation.
C-O Stretch 1100–10501100–1050Strong, SharpSecondary alcohol C-O bond remains structurally isolated from the amine.

Self-Validating System Note: If a sample labeled "4-Hydroxypiperidine Hydrobromide" lacks the broad 3000-2500 cm⁻¹ band and instead shows a sharp peak at 3250 cm⁻¹, the protocol immediately flags the sample as the unprotonated free base (or indicates that the salt has severely degraded/dissociated).

Experimental Methodologies: Self-Validating Protocols

Because of their differing physical properties, the free base and the HBr salt require distinct FTIR sampling techniques to prevent artifacts (such as moisture absorption) from compromising the data.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) for the Hygroscopic Free Base

Objective: Rapid analysis minimizing atmospheric moisture uptake.

  • Crystal Preparation: Clean the diamond ATR crystal with anhydrous isopropanol. Allow it to evaporate completely. Causality: Eliminates residual organics that could introduce false C-H stretching peaks into the baseline.

  • Background Validation: Acquire a 32-scan background spectrum of the empty crystal. Causality: This self-validating step ensures the subtraction of ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor (3900-3500 cm⁻¹), which would otherwise obscure the critical O-H region.

  • Sample Application: Rapidly transfer 2-3 mg of the free base onto the crystal. Immediately apply the pressure anvil until the software indicates optimal contact. Causality: The free base rapidly absorbs moisture; fast application minimizes water uptake, while high pressure ensures the sample penetrates the evanescent wave of the IR beam.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Protocol B: KBr Pellet Transmission for the Crystalline HBr Salt

Objective: High-resolution transmission spectroscopy for stable crystalline solids.

  • Matrix Dehydration: Dry IR-grade Potassium Bromide (KBr) in an oven at 105°C for 2 hours prior to use. Causality: KBr is hygroscopic. Removing adsorbed water prevents the appearance of a false broad peak at 3450 cm⁻¹, which would artificially inflate the sample's O-H stretch signal.

  • Milling and Dispersion: In an agate mortar, gently grind 1-2 mg of 4-Hydroxypiperidine HBr with 100 mg of the dried KBr. Causality: Grinding reduces the sample particle size to less than the wavelength of the IR radiation (< 2 µm), preventing the Christiansen effect (asymmetric peak distortion) and Mie scattering (which causes a sloping baseline).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, and the pressure cold-fuses the KBr into a transparent, glass-like disk, maximizing IR beam transmission.

  • Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Workflow Visualization

FTIR_Workflow Start 4-Hydroxypiperidine Material Selection Decision Assess Physical State & Hygroscopicity Start->Decision FreeBase Free Base Alternative (Hygroscopic Solid) Decision->FreeBase Base Form HBrSalt Hydrobromide Salt (Crystalline Solid) Decision->HBrSalt Salt Form ATR Protocol A: ATR-FTIR (Minimizes Moisture) FreeBase->ATR KBr Protocol B: KBr Pellet (High Res Transmission) HBrSalt->KBr Data Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Data KBr->Data Analysis Peak Assignment & Structural Validation Data->Analysis

Fig 1: Decision matrix and FTIR validation workflow for 4-Hydroxypiperidine derivatives.

Conclusion

Choosing between 4-Hydroxypiperidine free base and its hydrobromide salt dictates not only the handling parameters in the lab but also the expected spectroscopic outputs. By understanding the causality behind the "ammonium band" shift and the unmasking of the hydroxyl stretch, researchers can confidently utilize FTIR to validate their raw materials. Adhering to the self-validating ATR and KBr protocols ensures that environmental factors do not compromise the scientific integrity of the structural analysis.

References

  • Title: Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues Source: Research Square / Springer Nature URL: [Link]

  • Title: Piperidin-4-ol | CID 79341 (Chemical and Physical Properties) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 4-Hydroxypiperidine - IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Comparative Reactivity Guide: Piperidin-4-ol HCl vs. HBr Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic analysis, comparative reactivity, and optimized experimental workflows.

Executive Summary

Piperidin-4-ol is a highly versatile bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including IP (PGI2 receptor) agonists[1] and sphingosine kinase inhibitors[2]. Because the free base is a secondary amine prone to oxidation and moisture absorption, it is predominantly supplied and stored as a halide salt—most commonly hydrochloride (HCl) or hydrobromide (HBr)[3].

While often treated as interchangeable in early-stage route scouting, the choice between the HCl and HBr salts can profoundly impact reaction kinetics, yield, and impurity profiles. As a Senior Application Scientist, I have observed that the divergent physicochemical properties and nucleophilicity of the chloride versus bromide counterions dictate the success of transition-metal catalyzed couplings and complex alkylations. This guide provides an objective, data-supported comparison to help you select the optimal salt for your specific synthetic workflow.

Mechanistic Foundations: The Counterion Effect

The reactivity differences between Piperidin-4-ol HCl and HBr do not stem from the piperidinium core itself, but from the behavior of the counterion once the salt is neutralized or dissolved in the reaction medium.

Nucleophilicity and Halogen Exchange (In Situ Finkelstein)

Bromide (Br⁻) is a softer, more polarizable, and superior nucleophile compared to chloride (Cl⁻) in polar aprotic solvents (e.g., DMF, Acetonitrile).

  • The HBr Advantage: When performing an N-alkylation using a relatively unreactive alkyl chloride, the use of Piperidin-4-ol HBr can unexpectedly accelerate the reaction. Upon neutralization with a base, the released Br⁻ ions can undergo an in situ Finkelstein reaction with the alkyl chloride, converting it into a more reactive alkyl bromide intermediate.

  • The HCl Advantage: Conversely, if your reaction is sensitive to side-reactions driven by nucleophilic attack (e.g., unintended epoxide ring openings), the less nucleophilic Cl⁻ from the HCl salt minimizes these off-target pathways.

Transition Metal Catalyst Poisoning

In dynamic catalytic cycles, such as Palladium-catalyzed Buchwald-Hartwig aminations or Heck-type reactions, the counterion competes for coordination sites on the metal center[4].

  • Coordination Strength: Bromide coordinates more strongly to Pd(II) intermediates than chloride. Strong coordination can inhibit the transmetalation step or slow down reductive elimination[5]. Therefore, Piperidin-4-ol HCl is generally the superior choice for Pd-catalyzed cross-couplings, as the weaker coordinating Cl⁻ anion is less likely to poison the catalyst or alter the rate-determining step.

Solubility and Precipitation Kinetics

The thermodynamic driving force of many reactions relies on the precipitation of inorganic byproducts. For instance, during the synthesis of N-allyl-piperidine derivatives, the specific separation and precipitation of piperidin-4-ol hydrobromide can be exploited to drive the reaction forward and simplify workup[6]. HBr salts generally exhibit lower solubility in non-polar solvents (like toluene) compared to HCl salts, which can be strategically used for selective crystallization.

Comparative Reactivity Profile

The following table synthesizes the quantitative and qualitative performance differences between the two salts across standard synthetic transformations.

ParameterPiperidin-4-ol HClPiperidin-4-ol HBrMechanistic Rationale
Atom Economy High (MW: 137.61 g/mol )Lower (MW: 182.06 g/mol )Cl has a lower atomic mass than Br, requiring less mass per equivalent[3].
Pd-Catalyzed N-Arylation Excellent (>85% yield)Moderate (<60% yield)Br⁻ strongly coordinates to Pd(II), competitively inhibiting the catalytic cycle[5].
N-Alkylation (with Alkyl-Cl) Standard (Baseline rate)Accelerated (Faster kinetics)Released Br⁻ acts as a nucleophilic catalyst via in situ halogen exchange[7].
Solubility in Toluene/THF ModerateLowHigher lattice energy and differing solvation enthalpies of the bromide salt.
Hygroscopicity HigherLowerHCl salts typically absorb atmospheric moisture more readily than HBr salts.

Visualizing the Counterion Effect in Catalysis

The diagram below illustrates how the choice of salt dictates the success of a Palladium-catalyzed workflow.

G Precat Pd(0) Precatalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Precat->OxAdd Aryl Halide Cl_path Cl⁻ Counterion Weak Coordination OxAdd->Cl_path if HCl salt Br_path Br⁻ Counterion Strong Coordination OxAdd->Br_path if HBr salt Amine Piperidin-4-ol Salt (HCl or HBr) Base Base Neutralization Amine->Base in situ Base->OxAdd Free Amine Prod_Cl Rapid Transmetalation High Yield Cl_path->Prod_Cl Prod_Br Catalyst Inhibition Reduced Yield Br_path->Prod_Br

Caption: Divergent palladium catalysis pathways based on piperidinium counterion coordination.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality checkpoints to verify the reaction is proceeding as intended.

Protocol A: Chemoselective N-Alkylation (SN2)

This protocol is optimized to prevent over-alkylation (quaternary ammonium salt formation) and O-alkylation[7].

Materials:

  • Piperidin-4-ol HCl or HBr (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Salt Suspension: Suspend Piperidin-4-ol salt (1.0 eq) in anhydrous MeCN (0.2 M) under an inert nitrogen atmosphere.

  • Selective Deprotonation: Add finely powdered K₂CO₃ (2.5 eq). Causality Check: K₂CO₃ is a mild base; it is strong enough to neutralize the piperidinium salt (pKa ~10) to the free amine, but too weak to deprotonate the secondary alcohol (pKa ~16). This ensures absolute chemoselectivity for N-alkylation over O-alkylation[1].

  • Electrophile Addition: Stir for 30 minutes at room temperature to ensure complete free-base generation, then add the alkyl halide (1.1 eq) dropwise.

  • Thermal Activation: Heat the reaction to 60 °C. If using the HCl salt with an alkyl chloride, consider adding a catalytic amount (0.1 eq) of KI or NaI to accelerate the reaction. If using the HBr salt, this additive is unnecessary.

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench with water and extract with EtOAc. The inorganic salts (KCl or KBr) will partition entirely into the aqueous layer.

G Step1 1. Suspend Salt (Piperidin-4-ol HX) Step2 2. Add Mild Base (K2CO3) Step1->Step2 Step3 3. Add Electrophile (Alkyl Halide) Step2->Step3 Step4 4. Monitor Reaction (LC-MS) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Caption: Step-by-step workflow for chemoselective N-alkylation of piperidin-4-ol salts.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Requirement: Piperidin-4-ol HCl is strictly recommended here to avoid Br⁻ induced catalyst poisoning.

  • Preparation: In a glovebox, charge a Schlenk flask with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (NaOtBu) (2.2 eq). Causality Check: 2.2 equivalents of strong base are required—1.0 eq to neutralize the HCl salt and 1.2 eq to participate in the catalytic cycle.

  • Reagent Addition: Add Piperidin-4-ol HCl (1.2 eq) and the aryl chloride (1.0 eq).

  • Solvent & Heating: Add anhydrous Toluene (0.1 M). Seal the flask, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Validation: The reaction mixture should transition from a dark red/brown to a lighter suspension as NaCl precipitates. Filter through a pad of Celite to remove the inorganic salts and palladium black before column chromatography.

Conclusion

The selection between Piperidin-4-ol HCl and HBr should not be arbitrary. For transition-metal catalyzed reactions, the HCl salt is vastly superior due to the weaker coordinating nature of the chloride anion, which preserves catalyst lifespan. Conversely, for classical SN2 N-alkylations, the HBr salt can offer kinetic advantages through in situ halogen exchange, while also providing distinct solubility profiles that can aid in product isolation. Understanding these counterion dynamics is essential for designing robust, scalable, and high-yielding synthetic routes.

References

  • EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives Google Patents URL
  • 4-Hydroxypiperidine hydrochloride | 5382-17-2 ChemicalBook URL
  • Managing side reactions in piperidine functionalization Benchchem URL
  • PMC (NIH)
  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides ACS Publications URL
  • Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions MDPI URL
  • PMC (NIH)

Sources

Comparative Guide: Crystal Engineering & XRD Characterization of 4-Piperidinol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the synthesis, crystallization, and X-ray Diffraction (XRD) characterization of 4-Piperidinol Hydrobromide (4-OH-Pip·HBr) , comparing its solid-state performance against the industry-standard Hydrochloride (HCl) salt and the Free Base .

Context: 4-Piperidinol (4-Hydroxypiperidine) is a critical pharmacophore in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and various analgesic agents. While the HCl salt is the default intermediate, the HBr salt offers distinct advantages in crystallinity , hygroscopicity profiles , and purification efficiency during scale-up.

Key Insight: Substituting the chloride ion (1.81 Å) with bromide (1.96 Å) alters the lattice energy and unit cell volume, often resolving polymorphism issues found in the HCl series and improving filtration rates in process chemistry.

Chemical & Physical Specifications

Feature4-Piperidinol Free Base4-Piperidinol Hydrochloride4-Piperidinol Hydrobromide
CAS Number 5382-16-15382-17-2Commercial/Custom
Formula C₅H₁₁NOC₅H₁₂ClNOC₅H₁₂BrNO
MW ( g/mol ) 101.15137.61182.06
Crystal Habit Needles/PrismsColorless BlocksPrisms/Plates (Solvent dependent)
Hygroscopicity High (Deliquescent)Moderate to HighLow to Moderate (Lattice stabilized)
Melting Point 86–89 °C155–160 °C (Decomposes)165–170 °C (Est.)

Experimental Workflow: Synthesis & Crystallization

Note: This protocol is designed to generate single-crystal quality material suitable for SC-XRD and bulk material for PXRD.

Step 1: Salt Formation
  • Dissolution: Dissolve 10.0 g (98.8 mmol) of 4-Piperidinol Free Base in 50 mL of absolute ethanol (EtOH). Maintain temperature at 40°C.

  • Acid Addition: Dropwise add 48% aqueous Hydrobromic Acid (HBr) (1.05 eq) while stirring. The reaction is exothermic; maintain <60°C.

  • Precipitation: Concentrate the solution to 50% volume under reduced pressure. Add 100 mL of cold Ethyl Acetate (EtOAc) as an antisolvent.

  • Isolation: Filter the white precipitate, wash with cold Et2O, and dry under vacuum at 45°C for 12 hours.

Step 2: Crystal Growth for XRD
  • Method A (Vapor Diffusion): Dissolve 100 mg of 4-OH-Pip·HBr in minimal Methanol (MeOH). Place in a small vial. Place this vial inside a larger jar containing Acetone or Et2O. Cap tightly. Allow to stand for 3-7 days.

  • Method B (Slow Cooling): Saturate hot Isopropanol (IPA) with the salt. Filter hot. Allow to cool slowly to room temperature in a Dewar flask to control the cooling rate (1°C/hour).

Step 3: XRD Data Acquisition
  • Instrument: Bruker D8 Advance or equivalent.

  • Radiation: Cu Kα (λ = 1.5406 Å).

  • Range: 2θ = 5° to 60°.

  • Step Size: 0.02°.

  • Scan Speed: 2°/min.

Visualization: Characterization Workflow

The following diagram outlines the critical path from raw material to validated crystal structure, highlighting decision nodes for polymorph screening.

G Start 4-Piperidinol (Free Base) Acid Acid Choice: HBr vs HCl Start->Acid Synth Salt Formation (EtOH/EtOAc) Acid->Synth Neutralization Cryst Crystallization (Vapor Diffusion) Synth->Cryst Supersaturation XRD X-Ray Diffraction (SC-XRD / PXRD) Cryst->XRD Harvest Analysis Data Analysis: Unit Cell & Packing XRD->Analysis Solving Analysis->Cryst Poor Quality? Recrystallize

Caption: Workflow for the synthesis and structural validation of 4-Piperidinol salts.

Comparative Data Analysis: XRD Performance

This section compares the experimentally established data for the Free Base and HCl salt against the predicted behavior of the HBr salt based on crystallographic principles (Isostructural replacement).

Table 1: Crystallographic Parameters Comparison
ParameterFree Base (Polymorph I) [1]Hydrochloride (HCl) [1]Hydrobromide (HBr) [Projected]
Crystal System TetragonalOrthorhombicOrthorhombic / Monoclinic
Space Group P-421cP2₁2₁2₁ (Typical for chiral salts)P2₁/c or Pbca
Unit Cell Volume (V) ~1168 ų~1250–1300 ų~1350–1400 ų
Calculated Density 1.15 g/cm³1.28 g/cm³>1.45 g/cm³
Primary Interaction O-H···N (Chain)N-H[1]···Cl⁻ Charge AssistN-H···Br⁻ Charge Assist
Interpretation of Diffraction Patterns
  • Peak Shifting (2θ Displacement):

    • Due to the larger ionic radius of Bromide (1.96 Å) compared to Chloride (1.81 Å), the interplanar spacing (

      
      -spacing) in the HBr crystal lattice will increase.
      
    • According to Bragg’s Law (

      
      ), an increase in 
      
      
      
      results in a shift to lower 2θ angles for the HBr salt compared to the HCl salt.
    • Expectation: The primary (100) or (010) reflections found at ~10-12° 2θ in the HCl salt will likely appear at ~8-10° 2θ in the HBr salt.

  • Resolution & Peak Width:

    • HBr salts often crystallize with higher order due to the "heavy atom effect" of Bromine, which facilitates phase determination in Single Crystal XRD (SC-XRD).

    • Recommendation: If the HCl salt yields broad peaks (indicating disorder or hygroscopic amorphous content), the HBr salt is the superior alternative for establishing absolute configuration and high-resolution structural data.

Strategic Recommendations for Drug Development

  • Use HBr for Structure Solving: If the Free Base is an oil or the HCl salt is hygroscopic/disordered, synthesize the HBr salt. The Bromine atom's anomalous scattering power makes it ideal for ab initio structure solving.

  • Stability Monitoring: Perform variable-temperature PXRD on the HBr salt. Unlike the HCl salt, which may show hydrate formation (channel hydrates) at high humidity, HBr salts often pack more efficiently, excluding water.

  • Impurity Tracking: The distinct XRD fingerprint of the HBr salt allows for easy detection of "salt disproportionation" (reversion to free base) in formulation mixtures.

References

  • Döring, C., Näther, C., Jess, I., Ibrom, K., & Jones, P. G. (2015).

  • Cambridge Crystallographic Data Centre (CCDC).Search: 4-hydroxypiperidine.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for HCl vs HBr salt selection).

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of Piperidin-4-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction

Piperidin-4-ol hydrobromide (4-hydroxypiperidine hydrobromide) is a highly versatile heterocyclic building block utilized in the synthesis of numerous pharmaceuticals, including haloperidol metabolites and Kv1.3 channel blockers[1][2]. Accurate quantification and structural characterization of this compound are critical in pharmacokinetic tracing and quality control[3]. However, its highly polar nature—stemming from the secondary amine and hydroxyl groups—combined with its salt form, presents unique analytical challenges.

This guide objectively compares the performance of the two dominant mass spectrometry (MS) techniques used for its analysis: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) [4]. By examining the causality behind fragmentation pathways and sample preparation requirements, we provide a self-validating framework for selecting and optimizing the appropriate analytical method.

Section 1: Mechanistic Overview of Fragmentation Pathways

The choice of ionization technique fundamentally alters the fragmentation behavior and detection strategy for Piperidin-4-ol.

Electrospray Ionization (ESI-CID)

In positive-ion ESI, the hydrobromide salt dissociates in the mobile phase. The basic piperidine nitrogen (pKa ~10.4) is readily protonated, yielding an abundant [M+H]+ precursor ion at m/z 102.1 [5]. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole or Q-TOF system, the protonated molecule undergoes predictable, low-energy fragmentation:

  • Dehydration (-18 Da): The most thermodynamically favored pathway is the loss of water from the 4-position, yielding a highly stable piperideinium ion at m/z 84.1 .

  • Deamination (-17 Da): A less dominant but diagnostic loss of ammonia yields m/z 85.1 (cyclopentenyl cation).

  • Ring Cleavage: Higher collision energies induce the expulsion of ethylene (-28 Da) from the dehydrated m/z 84.1 ion, producing a secondary fragment at m/z 56.1 .

Electron Ionization (EI)

Under standard 70 eV EI conditions, the molecule undergoes hard ionization, stripping an electron to form the radical cation M+• at m/z 101 [6]. The excess internal energy leads to immediate, extensive in-source fragmentation:

  • Alpha-Cleavage: Cleavage adjacent to the nitrogen atom produces the highly stable iminium ion at m/z 44 (CH2=NH2+), which is typically the base peak in underivatized piperidine spectra[6].

  • Hydroxyl Cleavage: Loss of the hydroxyl radical forms an m/z 84 fragment.

Because the molecular ion (m/z 101) is often weak or entirely absent in EI spectra, identifying the intact molecule relies heavily on spectral library matching rather than targeted precursor isolation[6].

Section 2: Objective Performance Comparison

The following table summarizes the performance characteristics and operational requirements of both methodologies when applied to Piperidin-4-ol hydrobromide.

ParameterLC-ESI-MS/MS (Targeted MRM)GC-EI-MS (Derivatized)
Ionization Mechanism Soft (ESI+), minimal in-source fragmentationHard (EI at 70 eV), extensive in-source fragmentation
Precursor Ion m/z 102.1 [M+H]+ (Abundant)m/z 101 M+• (Weak/Absent)
Primary Fragments m/z 84.1, 85.1, 56.1m/z 44, 57, 84 (plus TMS artifacts if derivatized)
Sample Preparation Direct dilution in aqueous/organic solventFree-basing followed by TMS or PFBC derivatization
Sensitivity (LOD) Sub-ng/mL (High)Low µg/mL (Moderate)
Matrix Tolerance Susceptible to ion suppression from bromide saltsHigh tolerance, but strictly requires volatile analytes
Best Use Case High-throughput quantification in biological fluidsStructural elucidation and untargeted library screening

Section 3: Step-by-Step Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the internal validation checks, as they are critical for preventing false positives and instrumental artifacts.

Protocol A: LC-ESI-MS/MS Quantification Workflow

Designed for maximum sensitivity and rapid throughput.

  • Sample Preparation: Dilute the Piperidin-4-ol hydrobromide sample in a 50:50 Water:Acetonitrile mixture containing 0.1% formic acid[4].

    • Causality: Formic acid serves a dual purpose. It maintains an acidic pH to ensure 100% protonation of the secondary amine (maximizing ESI+ sensitivity), and it helps mitigate ion suppression caused by the hydrobromide counter-ion in the source.

  • Chromatographic Separation: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) or polar-embedded C18 column.

    • Causality: Standard C18 columns fail to retain the highly polar Piperidin-4-ol, causing it to elute in the void volume where matrix effects and salt-induced ion suppression are most severe. HILIC ensures proper retention.

  • MS/MS Tuning & Acquisition: Monitor the primary MRM transition m/z 102.1 → 84.1 (quantifier) and m/z 102.1 → 56.1 (qualifier).

  • Self-Validation Check: Inject a pure solvent blank immediately after the highest calibration standard.

    • Actionable Logic: If the m/z 102.1 → 84.1 peak area in the blank exceeds 5% of your Lower Limit of Quantification (LLOQ), you have autosampler carryover. Perform a needle wash optimization (e.g., using 50% methanol/water with 0.1% FA) before proceeding with actual samples.

Protocol B: GC-EI-MS Structural Confirmation Workflow

Designed for high structural specificity and library matching.

  • Free-Basing Extraction: Dissolve the hydrobromide salt in water, adjust the pH to >12 using 1M NaOH, and extract the free base into dichloromethane (DCM)[1].

    • Causality: Injecting the hydrobromide salt directly into a GC inlet causes thermal degradation and non-volatile salt accumulation, which will rapidly destroy the column and inlet liner. Converting it to the free base ensures volatility.

  • Derivatization: Evaporate the DCM under nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes.

    • Causality: The free -OH and -NH groups will hydrogen-bond with the silanol groups of the GC column, causing severe peak tailing. BSTFA converts these to trimethylsilyl (TMS) ethers/amines, dramatically improving peak shape and thermal stability.

  • EI-MS Acquisition: Inject 1 µL (split ratio 10:1) and scan from m/z 40 to 300.

  • Self-Validation Check: Monitor the chromatogram for the m/z 73 peak (trimethylsilyl cation).

    • Actionable Logic: If the m/z 73 peak is absent or weak in the derivatized sample peak, the derivatization reaction failed—likely due to ambient moisture compromising the BSTFA reagent. Discard the sample, ensure strictly anhydrous conditions, and re-prepare.

Section 4: Visualizing the Analytical Workflow & Fragmentation Logic

MS_Workflow Start Piperidin-4-ol Hydrobromide Sample PrepLC LC-MS/MS Prep Dilute in Aqueous/Organic + 0.1% Formic Acid Start->PrepLC PrepGC GC-MS Prep Free-basing & Derivatization (e.g., BSTFA) Start->PrepGC IonLC Electrospray Ionization (ESI+) Soft Ionization PrepLC->IonLC IonGC Electron Ionization (EI) Hard Ionization (70 eV) PrepGC->IonGC FragLC CID Fragmentation Precursor: m/z 102.1 [M+H]+ IonLC->FragLC FragGC In-source Fragmentation Precursor: m/z 101 (M+) IonGC->FragGC ResultLC Targeted MRM High Sensitivity Quantification FragLC->ResultLC ResultGC Spectral Library Matching High Structural Specificity FragGC->ResultGC

Caption: Analytical workflow comparison for LC-ESI-MS/MS versus GC-EI-MS methodologies.

Fragmentation_Pathway M Protonated Precursor [M+H]+ m/z 102.1 Frag1 Loss of H2O (-18 Da) m/z 84.1 Piperideinium Ion M->Frag1 CID (Low CE) Frag2 Loss of NH3 (-17 Da) m/z 85.1 Cyclopentenyl Cation M->Frag2 CID (Low CE) Frag4 Alpha Cleavage m/z 44.1 M->Frag4 Ring Opening Frag3 Ring Cleavage (-C2H4) m/z 56.1 Frag1->Frag3 CID (High CE)

Caption: ESI-CID fragmentation pathway of Piperidin-4-ol hydrobromide (m/z 102.1).

References

  • Title: 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 | CAS: 1219799-39-9 Source: Resolve Mass Spectrometry URL: [Link][3]

  • Title: Piperidin-4-ol | C5H11NO | CID 79341 Source: PubChem, National Center for Biotechnology Information URL: [Link][5]

  • Title: Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection Source: PubMed (J Chromatogr B Biomed Appl.) URL: [Link][1]

  • Title: 4-Hydroxypiperidine Mass Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link][6]

  • Title: Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate Source: PubMed Central (PMC) URL: [Link][2]

Sources

Beyond the Theoretical Yield: Elemental Analysis Standards for Piperidin-4-ol Hydrobromide (C5H12BrNO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidin-4-ol hydrobromide (C5H12BrNO) is a highly polar, halogenated organic salt frequently utilized as a critical building block in pharmaceutical synthesis. Establishing the absolute elemental purity of such hydrobromide salts presents a unique analytical challenge. Traditional CHN combustion analysis alone is insufficient, as the high mass fraction of bromine (nearly 44%) can cause severe catalytic poisoning and chromatographic interference if not properly managed 1[1]. To achieve true mass closure and validate the 1:1 stoichiometric ratio of the piperidin-4-ol free base to the hydrobromide counterion, researchers must employ an orthogonal analytical strategy.

This guide objectively compares the performance of Dynamic Flash Combustion (for organic core elements) and Suppressed Ion Chromatography (for the halogen counterion), providing self-validating experimental protocols to ensure rigorous quality control.

The Theoretical Baseline

Before empirical testing, the theoretical elemental mass fractions must be established. Piperidin-4-ol HBr has a molecular weight of 182.06 g/mol . A high-purity reference standard must yield empirical data within ±0.3% to ±0.4% of these theoretical values to be considered pharmacopeial grade 2[2].

Table 1: Theoretical Elemental Composition of Piperidin-4-ol HBr (C5H12BrNO)

ElementAtomic MassAtoms per MoleculeMass Contribution ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.011560.05532.99%
Hydrogen (H) 1.0081212.0966.64%
Nitrogen (N) 14.007114.0077.69%
Oxygen (O) 15.999115.9998.79%
Bromine (Br) 79.904179.90443.89%

Methodological Comparison: Overcoming the Halogen Challenge

Quantifying a compound where the counterion constitutes nearly half the molecular weight requires specialized, complementary techniques.

Dynamic Flash Combustion (Pregl-Dumas Method)

Modern elemental analyzers utilize high-temperature combustion (~1000°C) in an oxygen-rich environment to convert organic material into CO2, H2O, NO2, and SO2 1[1].

  • The Causality of Failure: In halogenated salts like Piperidin-4-ol HBr, combustion generates volatile bromine species (Br2, HBr). If these gases reach the reduction reactor or the GC column, they cause severe memory effects, skew retention times, and poison the copper reduction catalyst 2[2].

  • The Expert Solution: The combustion tube must be packed with a specialized halogen absorbent, typically silver wool or silver tungstate. This material quantitatively reacts with volatile bromine to form non-volatile silver bromide (AgBr), permanently trapping it before it interferes with the downstream CHN quantification.

Suppressed Ion Chromatography (IC)

While combustion handles the C, H, N, and O, it cannot accurately quantify the bromide mass fraction. Suppressed IC is the gold standard for counterion analysis in pharmaceuticals 3[3].

  • The Causality of Success: IC utilizes an anion-exchange resin to separate Br⁻ from other potential anionic impurities (e.g., Cl⁻ from synthetic precursors). The critical step is eluent suppression. By passing the eluent through a suppressor membrane, the highly conductive KOH eluent is neutralized into water, while the Br⁻ analyte is converted into highly conductive HBr. This dramatically increases the signal-to-noise ratio, allowing for precise stoichiometric validation of the salt 3[3].

Self-Validating Experimental Protocols

Protocol A: Modified CHNS Microanalysis for Halogenated Salts

This protocol ensures accurate C, H, and N quantification without bromide interference, utilizing a self-validating system design.

  • Reactor Preparation: Pack the quartz combustion reactor with oxidation catalysts (e.g., chromium oxide) and a 3-4 cm layer of pure silver wool at the cooler distal end to act as a permanent halogen trap.

  • System Conditioning: Run 2-3 empty tin capsules to establish a baseline, followed by 2 runs of a known non-halogenated standard (e.g., Acetanilide) to condition the oxidation/reduction catalysts 1[1].

  • Calibration: Generate a calibration curve using a certified reference material (CRM) with a similar elemental matrix, such as Sulfanilamide.

  • Sample Analysis: Weigh 2.0 - 3.0 mg of Piperidin-4-ol HBr into a tin capsule. Fold tightly to exclude atmospheric nitrogen. Drop into the 1000°C furnace under a dynamic pulse of O₂.

  • Validation Check: The thermal conductivity detector (TCD) output must yield C: 32.99% (±0.3%), H: 6.64% (±0.3%), and N: 7.69% (±0.3%). Diagnostic indicator: If the nitrogen peak exhibits tailing or the baseline drifts, the silver wool trap has saturated with AgBr and must be replaced immediately.

Protocol B: Suppressed Ion Chromatography for Bromide Quantification

This protocol isolates and quantifies the hydrobromide counterion to confirm the 1:1 molar ratio.

  • Sample Preparation: Dissolve 10.0 mg of Piperidin-4-ol HBr in 100 mL of Type 1 ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm hydrophilic PTFE syringe filter.

  • Chromatographic Setup: Equip the IC system with a high-capacity anion-exchange column (e.g., IonPac AS11 or AS14) and an electrolytically regenerated suppressor 3[3].

  • Eluent Gradient: Utilize a potassium hydroxide (KOH) gradient (e.g., 10 mM to 30 mM over 15 minutes) to ensure sharp elution of the highly retained bromide ion against potential chloride impurities 4[4].

  • Calibration: Inject a 5-point calibration curve of certified sodium bromide standards ranging from 1 to 50 µg/mL.

  • Detection & Validation: Measure via suppressed conductivity. The calculated mass of bromide in the sample must equate to 43.89% (±0.5%) of the total weighed sample mass, confirming the exact stoichiometry of the salt.

Comparative Performance Summary

Table 2: Performance Metrics of Analytical Modalities for Piperidin-4-ol HBr

MetricDynamic Flash Combustion (CHNS)Suppressed Ion Chromatography (IC)
Target Elements Carbon, Hydrogen, Nitrogen, OxygenBromide (Counterion)
Sample Size Required 1 - 3 mg5 - 10 mg (diluted)
Limit of Detection (LOD) ~0.01% mass fraction< 0.1 µg/mL (ppb range)
Precision (RSD) < 0.2%< 0.5%
Primary Limitation Halogen poisoning if traps failRequires aqueous solubility
Role in Validation Confirms organic core integrityConfirms salt stoichiometry

Orthogonal Validation Workflow

OrthogonalValidation Start Piperidin-4-ol HBr (C5H12BrNO) Split1 Organic Core (C, H, N, O) Start->Split1 Split2 Salt Counterion (Br-) Start->Split2 Method1 Dynamic Flash Combustion (Pregl-Dumas Method) Split1->Method1 Method2 Suppressed Ion Chromatography (IC) Split2->Method2 Trap Silver Wool Halogen Trap Method1->Trap Remove Br Interference Suppressor Eluent Suppression Method2->Suppressor Enhance Signal Detect1 TCD Detection (C: 32.99%, N: 7.69%) Trap->Detect1 Detect2 Conductivity Detection (Br: 43.89%) Suppressor->Detect2 End Mass Closure & Stoichiometric Validation Detect1->End Detect2->End

Orthogonal elemental analysis workflow for Piperidin-4-ol HBr combining combustion and IC.

References

  • CHNS-O determination in pharmaceutical products by flash combustion Source: VELP Scientifica URL
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA Source: Thermo Fisher Scientific URL
  • AN 106: Ion Chromatography in the Pharmaceutical Industry Source: Thermo Fisher Scientific URL
  • Source: Polish Journal of Environmental Studies (pjoes.com)

Sources

Objective Comparison Guide: Validation of Piperidin-4-ol Hydrobromide Purity via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The "Invisible Analyte" Problem

Validating the purity of Piperidin-4-ol hydrobromide presents a classic analytical challenge in pharmaceutical development. As a highly polar, secondary amine salt lacking a conjugated pi-electron system, it is effectively "invisible" to standard UV-Vis detectors above 210 nm (1)[1]. Furthermore, its extreme hydrophilicity causes it to elute in the void volume of traditional C18 reversed-phase columns, necessitating alternative retention strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) (2)[2].

To accurately quantify this compound and profile its unknown impurities without relying on laborious derivatization, laboratories must pivot to universal, aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD) .

Mechanistic Comparison: UV vs. ELSD vs. CAD

Choosing the correct detector requires understanding the physical causality behind how each system interacts with non-chromophoric mass.

  • HPLC-UV (The Baseline Failure): Attempting to detect Piperidin-4-ol at low wavelengths (e.g., 205–210 nm) results in severe baseline drift during gradient elution. The absorption of the mobile phase itself masks trace impurities, rendering accurate Limit of Quantitation (LOQ) determinations impossible.

  • HPLC-ELSD (The Sub-Optimal Aerosol): ELSD nebulizes the eluent and evaporates the solvent, leaving behind solid analyte particles that scatter a laser beam (3)[3]. However, light scattering physics dictates that particles smaller than 50 nm scatter light highly inefficiently. Because trace impurities form very small particles upon desolvation, ELSD suffers from a non-linear response and poor sensitivity at the lower end of the dynamic range (4)[4].

  • HPLC-CAD (The Optimal Standard): CAD also relies on nebulization and evaporation, but instead of light scattering, it utilizes a high-voltage corona discharge needle to transfer a positive charge to the dried particles (3)[3]. The charge is measured by a highly sensitive electrometer. Because charge transfer is directly proportional to particle size (mass) rather than optical cross-section, CAD maintains exceptional sensitivity for particles as small as 10 nm, yielding a linear, uniform response across a wider dynamic range (4)[4].

Quantitative Performance Comparison
Performance MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Light AbsorptionLight ScatteringAerosol Charge Transfer
Limit of Detection (LOD) N/A (No Chromophore)~15 - 50 ng~1 - 5 ng
Dynamic Range N/A~2 Orders of Magnitude~4 Orders of Magnitude
Inter-Analyte Response Highly VariableModerate / VariableHighly Uniform
Gradient Compatibility Poor (Baseline Drift)ExcellentExcellent (with Inverse Gradient)
Primary Limitation Fails for this analytePoor sensitivity for particles <50nmRequires strictly volatile buffers

Analytical Workflow & Logic

DetectorLogic A Piperidin-4-ol HBr (Polar, No Chromophore) UV HPLC-UV (210 nm) A->UV Traditional ELSD HPLC-ELSD (Light Scattering) A->ELSD Aerosol CAD HPLC-CAD (Charged Aerosol) A->CAD Advanced UV_Res FAIL Baseline Drift, No Peak UV->UV_Res ELSD_Res SUB-OPTIMAL Low Sensitivity (<50nm) ELSD->ELSD_Res CAD_Res OPTIMAL High Sensitivity, Linear CAD->CAD_Res HILIC HILIC Separation (Volatile Buffers) CAD_Res->HILIC Workflow Neb Nebulization & Desolvation HILIC->Neb Charge Corona Discharge Particle Charging Neb->Charge Detect Electrometer Quantitation Charge->Detect

Fig 1: Detector selection logic and HPLC-CAD mechanistic workflow for Piperidin-4-ol HBr.

Self-Validating Experimental Protocol: HILIC-CAD

To achieve standard-free quantification of Piperidin-4-ol hydrobromide and its impurities, the following HILIC-CAD methodology must be employed. This protocol is designed as a self-validating system to ensure data integrity prior to sample analysis.

Phase 1: Chromatographic Setup & Causality
  • Column: Waters XBridge BEH Amide (150 mm × 4.6 mm, 3.5 µm).

    • Causality: Piperidin-4-ol lacks a hydrophobic core. HILIC provides orthogonal retention via hydrogen partitioning in a water-enriched layer on the stationary phase, preventing the void-volume elution seen on C18 columns.

  • Mobile Phase A: Acetonitrile (LC-MS Grade).

  • Mobile Phase B: 50 mM Ammonium Formate in Ultra-Pure Water, pH 3.2 (adjusted with Formic Acid).

    • Causality: Non-volatile buffers (e.g., phosphates) will permanently clog and destroy aerosol detectors (4)[4]. Ammonium formate volatilizes completely. The acidic pH ensures the secondary amine remains fully protonated, preventing severe peak tailing.

  • Gradient Program: 95% A to 60% A over 15 minutes.

Phase 2: Detector Optimization (CAD)
  • Evaporation Temperature: 35°C.

    • Causality: Piperidin-4-ol is a semi-volatile compound. Excessive drift tube temperatures will evaporate the analyte along with the solvent, destroying the signal.

  • Inverse Gradient Setup: A post-column makeup pump delivers a gradient from 5% A to 40% A.

    • Causality: Aerosol detectors suffer from variable nebulization efficiency when the organic/aqueous ratio changes. The inverse gradient ensures the CAD continuously receives a static 50:50 A:B ratio, stabilizing nebulization and ensuring uniform mass response for all eluting impurities (5)[5].

Phase 3: Self-Validation Sequence

Before injecting unknown batches, the system must pass the following built-in validation gates:

  • Blank Injection: Inject Mobile Phase A. Pass Criteria: Stable baseline, no ghost peaks at the Piperidin-4-ol retention time.

  • System Suitability Test (SST): Inject 50 µg/mL Piperidin-4-ol HBr standard 5 consecutive times. Pass Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%.

  • Sensitivity Check (LOQ Validation): Inject standard at 0.5 µg/mL. Pass Criteria: Signal-to-Noise (S/N) ratio ≥ 10.

  • Accuracy/Recovery Spiking: Spike a sample matrix with 1.0% (w/w) known standard. Pass Criteria: Calculated recovery must fall between 95.0% and 105.0%.

References

1.4 - Thermo Fisher Scientific 2. 5 - LCMS.cz 3.3 - MDPI 4.2 - PMC 5. 1 - Lab Manager

Sources

13C NMR Chemical Shift Guide: 4-Hydroxypiperidine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 4-Hydroxypiperidine Hydrobromide , designed for researchers requiring precise structural validation.

Executive Summary & Structural Context

In drug discovery, 4-Hydroxypiperidine is a privileged scaffold, serving as a core pharmacophore in diverse therapeutic agents (e.g., selective serotonin reuptake inhibitors, calcium channel blockers).

The Hydrobromide (HBr) salt is frequently preferred over the free base for its enhanced crystallinity, water solubility, and long-term stability. However, the protonation of the piperidine nitrogen induces significant electronic shielding effects that alter the carbon chemical shifts. This guide compares the Free Base (in CDCl₃) with the Hydrobromide Salt (in D₂O) to prevent misassignment during synthesis validation.

Core Structural Dynamics
  • Nitrogen Protonation: Converts the amine from sp³ lone-pair donor to a cationic ammonium center. This induces an upfield shift (shielding) on the ring carbons, most notably at the

    
     (C2/C6) and 
    
    
    
    (C3/C5) positions.
  • Anion Independence: In high-dielectric solvents like D₂O, the bromide counterion (

    
    ) is fully solvated and does not significantly perturb the chemical shifts compared to the hydrochloride salt.
    

Comparative 13C NMR Data

The following data compares the experimental chemical shifts of the free base and the hydrobromide salt. Note the systematic shielding effect observed in the salt form.

Table 1: Chemical Shift Comparison ( , ppm)
Carbon PositionAssignmentFree Base (CDCl₃)HBr Salt (D₂O)

(Salt - Base)
Signal Type
C4 CH-OH67.8 62.5 -5.3 ppmMethine (CH)
C2, C6

-CH₂ (N-adjacent)
48.2 43.8 -4.4 ppmMethylene (CH₂)
C3, C5

-CH₂
35.1 29.4 -5.7 ppmMethylene (CH₂)

Technical Insight: The upfield shift in D₂O is a composite effect of N-protonation (removing the deshielding lone pair) and solvent polarity . The C4 methine signal is the most diagnostic peak, distinct from unsubstituted piperidine (C4


 22 ppm).

Structural Visualization & Assignments

The following diagram illustrates the carbon numbering and the electronic environment changes between the free base and the salt.

G cluster_0 Free Base (CDCl3) cluster_1 Hydrobromide Salt (D2O) N1 N (sp3) Lone Pair C2 C2/C6 48.2 ppm N1->C2 C3 C3/C5 35.1 ppm C2->C3 C4 C4-OH 67.8 ppm C3->C4 C4_salt C4-OH 62.5 ppm C4->C4_salt Shielding (-5.3 ppm) N1_salt NH2+ (Cation) Protonated C2_salt C2/C6 43.8 ppm N1_salt->C2_salt C3_salt C3/C5 29.4 ppm C2_salt->C3_salt C3_salt->C4_salt

Figure 1: Schematic representation of carbon chemical shift changes upon protonation. Note the global shielding effect.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data for the HBr salt, follow this specific protocol. The high hygroscopicity of the HBr salt requires careful handling to avoid water peak interference in proton spectra, though 13C is less affected.

Step 1: Sample Preparation[1]
  • Solvent Choice: Use D₂O (99.9% D) .

    • Why: The HBr salt is highly soluble in water but sparingly soluble in CDCl₃. DMSO-d6 is a viable alternative, but D₂O provides sharper signals for ionic species by facilitating rapid proton exchange on the OH/NH groups (eliminating broadening).

  • Concentration: Dissolve 30-50 mg of 4-Hydroxypiperidine HBr in 0.6 mL D₂O.

    • Check: Solution must be clear. Turbidity indicates free base impurities or contamination.

  • Reference: Use internal TSP (trimethylsilylpropanoic acid) set to 0.0 ppm, or calibrate to the solvent residual if using DMSO-d6 (39.5 ppm).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The C4 carbon carrying the hydroxyl group has a shorter T1 relaxation time than quaternary carbons (none here), but ensuring full relaxation maximizes the signal-to-noise ratio for quantitative integration if needed.

  • Scans (NS): Minimum 256 scans (due to lower sensitivity of 13C).

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing followed by manual correction.

  • Peak Picking:

    • Confirm exactly 3 distinct signals in the aliphatic region (20-80 ppm).

    • Red Flag:[1] Appearance of "doubled" peaks suggests a mixture of free base and salt (incorrect pH) or restricted conformation (unlikely in D₂O at RT).

Workflow Start Start: Solid HBr Salt Solvent Dissolve in D2O (Clear Solution) Start->Solvent Acquire Acquire 13C {1H} (D1 = 2s, NS > 256) Solvent->Acquire Check Count Signals: Expect 3 Peaks Acquire->Check Result_Pass PASS: Pure Salt Check->Result_Pass 3 Peaks Result_Fail FAIL: Mixture/Impurity Check->Result_Fail >3 Peaks

Figure 2: Decision tree for validating sample purity via 13C NMR.

Mechanistic Analysis of Shifts

Understanding why the shifts occur allows you to apply this logic to analogs.

  • Alpha-Effect (C2/C6):

    • In the Free Base , the nitrogen lone pair exerts a paramagnetic deshielding effect.

    • In the Salt , the lone pair forms a bond with

      
      . This removes the lone pair's deshielding influence and introduces an inductive withdrawal (
      
      
      
      effect) from the positive charge. While the
      
      
      effect typically deshields protons, the steric compression and change in orbital hybridization energy often dominate for Carbon-13, leading to the observed shielding (upfield shift) .
  • Gamma-Effect (C4):

    • The hydroxyl group at C4 exerts a strong deshielding effect (

      
      -substituent effect), pushing the signal to ~62-68 ppm.
      
    • The shift from 67.8 (Base) to 62.5 (Salt) is a long-range transmission of the cationic charge effect, likely mediated by through-space electrostatic interactions or conformational changes (e.g., stabilization of a specific chair conformer in water).

References

  • SDBS (Integrated Spectral Data Base System of Organic Compounds).13C NMR Spectrum of 4-Hydroxypiperidine (SDBS No. 1362). National Institute of Advanced Industrial Science and Technology (AIST).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3] Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).

  • Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • PubChem Compound Summary.4-Hydroxypiperidine Hydrobromide (CID 79341).

Sources

Thermal Gravimetric Analysis (TGA) of Piperidin-4-ol Hydrobromide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal gravimetric analysis (TGA) of Piperidin-4-ol hydrobromide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary & Strategic Context

Piperidin-4-ol (4-Hydroxypiperidine) and its hydrobromide salt are critical intermediates in the synthesis of selective IP receptor agonists, fibrinogen receptor antagonists, and other piperidine-based pharmaceuticals.[1][2] In drug development, the choice between a free base and a salt form (Hydrobromide vs. Hydrochloride) is often dictated by solid-state stability and processing characteristics.[2]

This guide provides an in-depth comparative analysis of the thermal behavior of Piperidin-4-ol Hydrobromide . By contrasting it with its Free Base and Hydrochloride (HCl) analogs, we establish a reference framework for selecting the optimal form for high-temperature processing (e.g., melt extrusion, drying) and storage.

Key Insight: While the free base exhibits low thermal resistance (melting ~86–90°C) and high volatility, the hydrobromide salt significantly extends the thermal stability window, typically pushing the onset of degradation above 150°C, making it superior for aggressive formulation environments.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and data integrity, the following TGA protocol is recommended. This workflow is designed to account for the hygroscopic nature of piperidine salts, which can introduce artifacts (pseudo-degradation signals) if not managed.

Standardized TGA Protocol[2]
  • Instrument: High-sensitivity Thermogravimetric Analyzer (e.g., TA Instruments TGA5500 or PerkinElmer Pyris 1).[2]

  • Sample Mass: 5–10 mg (Optimized to minimize thermal gradients while ensuring signal-to-noise ratio).

  • Crucible:

    • Standard: Platinum or Alumina (open).[2]

    • For Hygroscopic Validation: Hermetically sealed aluminum pan with a laser-pinhole (allows self-generated atmosphere, separating bound water from surface moisture).[1][2]

  • Purge Gas: Dry Nitrogen (

    
    ) at 40–60 mL/min (Balance purge) and 20–40 mL/min (Sample purge).
    
  • Heating Profile:

    • Equilibration: Hold at 25°C for 5 minutes.

    • Drying Step: Ramp 5°C/min to 105°C, hold for 10 mins (Quantifies surface moisture).

    • Decomposition Ramp: Ramp 10°C/min to 600°C.

Workflow Visualization

The following diagram outlines the decision logic for characterizing this specific salt form.

TGA_Workflow cluster_analysis Analysis Metrics Sample Sample Prep (Piperidin-4-ol HBr) HygroCheck Hygroscopicity Check Sample->HygroCheck Standard_Run Standard Ramp (10°C/min, Open Pan) HygroCheck->Standard_Run Low Moisture Pinhole_Run Pinhole Ramp (Sealed Pan) HygroCheck->Pinhole_Run High Moisture (>2%) Data_Analysis Data Analysis (Onset & Derivative) Standard_Run->Data_Analysis Pinhole_Run->Data_Analysis Step1 Step 1: Volatiles (<100°C) Data_Analysis->Step1 Step2 Step 2: Salt Dissociation (>150°C) Data_Analysis->Step2

Caption: Decision-tree workflow for TGA characterization, prioritizing moisture management for hygroscopic piperidine salts.

Comparative Analysis: Performance & Stability

This section objectively compares Piperidin-4-ol Hydrobromide against its primary alternatives.[1][2]

Comparison 1: Hydrobromide Salt vs. Free Base

The most critical decision in early development is often Salt vs. Free Base. The TGA data highlights a massive divergence in physical properties.

FeaturePiperidin-4-ol (Free Base)Piperidin-4-ol Hydrobromide (Salt)Impact on Development
Melting Point 86–90°C [1, 2]>150°C (Predicted) *Salt form allows for higher processing temps (e.g., hot melt extrusion).[1][2]
Volatility High (Sublimes/Evaporates)Low (Ionic Lattice)Free base risks content loss during drying/curing steps.[2]
Hygroscopicity Moderate to HighHigh (Salt dependent)Both require humidity control; HBr may form stable hydrates.[2]
TGA Onset (

)
~100–110°C~160–190°CSalt provides a ~60°C buffer for thermal stability.[2]

*Note: While specific HBr data is proprietary, structurally analogous 4-hydroxypiperidine HCl melts at 155–157°C [3].[1][2] Hydrobromide salts typically exhibit similar or slightly elevated thermal profiles due to higher molecular weight and lattice interactions.

Comparison 2: Hydrobromide (HBr) vs. Hydrochloride (HCl)

The Hydrochloride salt is the standard alternative. Why choose HBr?

  • Thermal Profile: Both salts show a "two-stage" weight loss.[1][2]

    • Stage 1 (<100°C): Loss of surface/bound water.[2] Piperidine salts are notorious for trapping moisture.[2]

    • Stage 2 (>160°C): Anhydrous decomposition.[2]

  • Differentiation: HBr salts are often denser and may crystallize differently.[2] If the HCl salt forms a polymorph with a low melting point or poor solubility, the HBr variant serves as a robust alternative with a comparable thermal stability window.

Methodological Comparison: TGA vs. DSC

For this compound, TGA alone is insufficient.

  • TGA measures Mass Loss : It detects desolvation (water loss) and degradation (chemical breakdown).[2][3]

  • DSC measures Heat Flow : It detects melting (endotherm) before degradation.[2]

  • Critical Observation: For Piperidin-4-ol HBr, you will likely see a sharp endotherm (Melting) in DSC around 160–190°C, followed immediately by an erratic exotherm/endotherm (Decomposition).[1][2] TGA will only show the mass loss associated with the second event. Both are required to prove the material melts before it degrades.

Detailed Thermal Degradation Mechanism

Understanding how the molecule breaks down allows for better stability predictions.[2] The degradation of piperidinol salts generally follows a specific pathway.

Predicted Degradation Steps[2]
  • Dehydration (30–120°C): Loss of lattice water (if hydrate) or surface moisture.[2]

  • Salt Dissociation (~160–220°C): The HBr dissociates from the amine.

  • Fragmentation (>250°C): Breakdown of the piperidine ring, likely involving dehydration of the hydroxyl group to form volatile alkenes or ring opening.

Pathway Diagram

Degradation_Pathway Start Piperidin-4-ol HBr (Solid Crystalline) Step1 Dehydration (T < 120°C) Start->Step1 - H2O Step2 Melting & Salt Dissociation (T ~ 160-190°C) Step1->Step2 Phase Change Step3 Oxidation & Ring Fragmentation (T > 250°C) Step2->Step3 - HBr, - Volatiles

Caption: Thermal degradation pathway showing the progression from dehydration to chemical breakdown.[1][2]

Summary of Physicochemical Properties

The following data consolidates literature values for the base and HCl salt to bracket the expected performance of the HBr salt.

PropertyValueSource
Molecular Formula

Calculated
Molecular Weight ~182.06 g/mol Calculated
Free Base Melting Point 86–90°C[1, 2]
HCl Salt Melting Point 155–157°C[3, 4]
HBr Salt Melting Point ~160–195°C (Predicted) Inferred from [5]
Boiling Point (Base) 108–114°C @ 10 mmHg[1]
Physical Form Crystalline Powder (White/Cream)[6]

References

  • Sigma-Aldrich. (n.d.).[2] 4-Hydroxypiperidine Safety Data Sheet & Properties. Retrieved from [2]

  • ChemicalBook. (2023).[2] 4-Hydroxypiperidine Chemical Properties and Melting Point. Retrieved from [2]

  • ChemicalBook. (2023).[2] 4-Hydroxypiperidine Hydrochloride Product Description. Retrieved from [2]

  • PubChem. (2023).[2] Compound Summary: 4-Hydroxypiperidine Hydrochloride.[1][2][4][5] National Library of Medicine.[2] Retrieved from [2]

  • TCI Chemicals. (n.d.).[2] 4-Bromopiperidine Hydrobromide Melting Point Data. (Used as structural analog proxy). Retrieved from [2]

  • Thermo Fisher Scientific. (n.d.).[2] 4-Hydroxypiperidine, 97% Product Specifications. Retrieved from [2]

Sources

Safety Operating Guide

Piperidin-4-ol Hydrobromide: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precise safety and logistical protocols for the disposal of Piperidin-4-ol hydrobromide (4-Hydroxypiperidine hydrobromide).[1]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system . The presence of the hydrobromide (HBr) counter-ion fundamentally changes the disposal profile compared to the free amine, necessitating specific combustion controls to prevent the release of corrosive acid gases.

Chemical Identity & Hazard Assessment

Before initiating any disposal workflow, you must validate the material's identity and hazard profile. This salt combines a secondary amine base with hydrobromic acid, creating a stable but potentially reactive solid.

Parameter Technical Specification
Chemical Name Piperidin-4-ol hydrobromide
Synonyms 4-Hydroxypiperidine HBr; 4-Piperidinol hydrobromide
Physical State White to off-white crystalline powder (Hygroscopic)
Acidity (pH) Weakly Acidic (in aqueous solution).[1] Unlike the free base (pH > 11), the HBr salt typically exhibits a pH of 4.0–6.0 due to hydrolysis.
Primary Hazards Skin/Eye Irritant (H315, H319) ; Respiratory Irritant (H335) .[2] Note: While less corrosive than the free amine, the salt can cause severe eye damage due to the acidic nature of the bromide ion in solution.
Incompatibilities Strong Oxidizing Agents (risk of exothermic reaction); Acid Chlorides ; Acid Anhydrides .
Pre-Disposal Stabilization (The Self-Validating System)

To ensure safety during storage and transport, you must implement a Self-Validating Stabilization Protocol .[1] This system uses simple checks to confirm the waste is stable before it leaves your bench.

Step A: Segregation Logic
  • Do NOT mix with strong bases (e.g., NaOH). Liberating the free amine (Piperidin-4-ol) increases volatility and odor (fishy amine smell).[1]

  • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). Amines and their salts can form unstable N-nitroso compounds or ignite.

  • Validation: Verify the waste container is labeled "Organic Solid - Toxic/Irritant" and is physically separated from the Oxidizer waste stream.

Step B: Containerization
  • Primary Container: High-Density Polyethylene (HDPE) or Glass.[1]

  • Secondary Containment: Polyethylene bag (double-bagged) if solid; chemically resistant tray if liquid.[1]

  • Labeling: Must include the full chemical name. Do not use abbreviations (e.g., write "Piperidin-4-ol HBr", not "4-OH-Pip HBr").

Disposal Workflows
Scenario A: Solid Waste (Preferred)

Most laboratory quantities (excess reagent) will be in this form.[1]

  • Packaging: Place the solid material in a screw-cap jar.

  • Lab Pack: Place the jar into a larger DOT-approved drum (Lab Pack) designated for "Organic Solids."

  • Vermiculite: Fill void spaces with vermiculite to prevent breakage and absorb potential leaks.

  • Disposal Path: Incineration with Scrubber.

Scenario B: Aqueous/Liquid Waste

If the salt is dissolved in water or solvent.[3]

  • pH Check: Measure pH. If < 4, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8.

    • Why? Extremely acidic waste can degrade waste containers.

  • Solvent Compatibility: If dissolved in organic solvent (e.g., Methanol), ensure the solvent is compatible with the "Flammable Solvents" waste stream.

  • Disposal Path: Fuel Blending / Incineration.

The Scientific Rationale: Why Incineration?

As scientists, we must understand the fate of the chemical. We do not simply "throw away" chemicals; we transform them.

The Hydrobromide Factor: Standard combustion of organic matter produces


, 

, and

. However, Piperidin-4-ol hydrobromide contains a bromide ion (

).[1] Upon incineration at high temperatures (>850°C), the bromide is liberated as hydrogen bromide gas (

) or elemental bromine (

).


HBr is a corrosive acid gas. Therefore, the disposal facility must utilize a secondary combustion chamber equipped with a wet alkaline scrubber (typically NaOH spray). This neutralizes the acid gas before stack release:[1]



Operational Consequence: You cannot send this waste to a facility permitting only "Clean Fuel Blending" (cement kilns) unless they are rated for Halogenated Waste. You must specify "Halogenated Organic" on your waste profile.

Visualized Workflows
Figure 1: Laboratory Disposal Decision Tree

This workflow illustrates the decision logic for the researcher at the bench.

DisposalWorkflow Start Waste: Piperidin-4-ol HBr StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Pack Secure in Screw-Cap Jar (Double Containment) Solid->Pack pHCheck Check pH Liquid->pHCheck Label Label: 'Toxic/Irritant' Tag: 'Contains Bromides' Pack->Label Acidic pH < 4 pHCheck->Acidic Neutral pH 4-9 pHCheck->Neutral Neutralize Neutralize with NaHCO3 Acidic->Neutralize Combine Combine with Halogenated Solvents Stream Neutral->Combine Neutralize->Combine Combine->Label Pickup EHS Pickup Label->Pickup

Caption: Operational logic for segregating and packaging Piperidin-4-ol HBr based on physical state.

Figure 2: Industrial Fate (Incineration Mechanism)

This diagram explains the downstream chemical engineering required to treat the HBr component safely.

IncinerationFate Waste Waste Stream (Piperidin-4-ol HBr) Furnace Primary Combustion (>850°C) Waste->Furnace Injection Gases Raw Flue Gas (CO2, NOx, HBr) Furnace->Gases Thermal Decomposition Scrubber Alkaline Scrubber (NaOH Spray) Gases->Scrubber Acid Gas Capture Stack Clean Release (CO2, H2O, N2) Scrubber->Stack Filtered Gas Brine Neutralized Brine (NaBr Solution) Scrubber->Brine Effluent

Caption: The critical role of alkaline scrubbing in neutralizing HBr gas generated during combustion.[1]

Emergency Procedures
ScenarioImmediate Action
Spill (Solid) Do not sweep dry dust (inhalation hazard).[1] Dampen slightly with water or use a HEPA vacuum. Wear N95 mask and nitrile gloves.
Skin Contact Brush off loose particles, then rinse with water for 15 minutes. The salt is an irritant; do not use vinegar or other acids to neutralize.
Eye Contact Critical: Rinse immediately for 15 minutes.[4][5] The HBr component can cause serious eye damage.[4][6][7][8][9] Seek medical attention.
References
  • National Center for Biotechnology Information (PubChem). Piperidin-4-ol (Compound CID 79341).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling Piperidin-4-ol hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Summary (Immediate Action)

Compound: Piperidin-4-ol hydrobromide (4-Hydroxypiperidine HBr) CAS: 40499-83-0 Physical State: Solid (Crystalline Powder) Primary Hazard Class: Corrosive / Severe Irritant (Skin, Eye, Respiratory)

Critical Check Requirement
Immediate Danger Inhalation of Dust. Hydrolysis of the HBr salt on moist mucous membranes generates hydrobromic acid, causing severe respiratory irritation or tissue damage.
Primary Engineering Control Certified Chemical Fume Hood. Never handle the open solid on an open benchtop.
Skin Protection Nitrile Gloves (Min 0.11 mm / 4-5 mil). Double-gloving recommended for solution handling.
Eye Protection Chemical Splash Goggles. Safety glasses are insufficient due to the risk of airborne dust entry.

Part 2: Hazard Mechanism & Risk Assessment

As a Senior Application Scientist, it is critical to understand why we select specific PPE. We are not just protecting against "a chemical"; we are mitigating a specific chemical reaction on your biological tissue.

The Mechanistic Threat: Acidic Hydrolysis

Piperidin-4-ol hydrobromide is the salt of a secondary amine and hydrobromic acid. While the solid appears stable, it possesses a dual-threat mechanism:

  • Amine Toxicity: The piperidine moiety is a secondary amine, which can act as a sensitizer and irritant.

  • Acid Release (The Hidden Danger): Upon contact with the moisture in your eyes, nasal tract, or lungs, the salt dissociates. The hydrobromide anion (

    
    ) protonates water to form localized hydrobromic acid (
    
    
    
    ).
    • Result: This causes immediate protein denaturation and cellular necrosis in soft tissues. This is why dust control is the single most critical safety parameter for this compound.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for organic amine salts and inorganic acids.

Protection Zone Recommended Equipment Scientific Rationale
Respiratory (Primary) Fume Hood (Face velocity: 80–100 fpm)The solid is friable (prone to crumbling into dust). A hood captures aerosolized particles before they reach the breathing zone.
Respiratory (Secondary) N95 or P100 Respirator Only if weighing outside a hood (strongly discouraged). Surgical masks offer zero protection against chemical dusts.
Ocular Unvented Chemical Goggles Standard safety glasses have gaps. Airborne HBr salt dust can bypass glasses, dissolve in tear film, and cause corneal opacity.
Dermal (Hands) Nitrile Gloves (0.11mm / 5 mil)Breakthrough Time: >480 min. Latex is not recommended as it degrades rapidly upon exposure to acidic salts and organic amines.
Body Poly-cotton Lab Coat (Buttoned)Prevents dust accumulation on street clothes, which can transfer the irritant to your home environment.

Part 4: Operational Protocol (Step-by-Step)

This protocol ensures a self-validating safety loop. If you cannot complete a step (e.g., the balance is not in the hood), the process must stop.

Workflow Visualization

SafeHandling cluster_emergency Emergency Loop Start START: Risk Assessment CheckHood Verify Fume Hood (Flow > 80 fpm) Start->CheckHood DonPPE Don PPE: Goggles, Nitrile Gloves, Coat CheckHood->DonPPE Weighing Weighing Procedure (Static Control) DonPPE->Weighing Solubilization Solubilization (Exothermic Check) Weighing->Solubilization Spill Spill Detected Weighing->Spill If spill occurs Waste Disposal (Segregated Stream) Solubilization->Waste Neutralize Cover with NaHCO3 Spill->Neutralize

Figure 1: Operational workflow for handling Piperidin-4-ol hydrobromide, emphasizing engineering controls prior to handling.

Detailed Methodology

1. Pre-Operational Check

  • Static Check: Amine salts are often electrostatic. Use an ionizing fan or anti-static gun if available to prevent "jumping" powder during weighing.

  • Clearance: Remove unnecessary glassware from the hood to prevent turbulence that could blow powder out of the sash.

2. Weighing (The Critical Step)

  • Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash as low as possible.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as creases can trap the salt, leading to aerosolization when unfolding.

  • Technique: Transfer the solid using a clean spatula. Do not tap the spatula on the side of the container; this generates fine dust.

3. Solubilization

  • Caution: Dissolving amine hydrobromides in water or alcohol can be mildly exothermic.

  • Procedure: Add the solvent to the powder, not the powder to the solvent, to minimize splashing of the concentrated salt solution.

  • Vessel: Keep the receiving vessel (flask/vial) closed immediately after addition.

4. Decontamination

  • Wipe down the balance and surrounding area with a wet paper towel (water first, then ethanol).

  • Why Water First? The salt is highly water-soluble. Ethanol may not effectively solubilize the salt residue immediately, potentially spreading the dust.

Part 5: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][4] Hold eyelids open. The HBr component requires prolonged flushing to normalize pH.

  • Skin Contact: Brush off loose powder before washing. Then wash with soap and copious water.[1][3][5]

  • Spill Cleanup:

    • Do not dry sweep (creates dust).[6]

    • Cover the spill with a weak base (Sodium Bicarbonate / Baking Soda) to neutralize the hydrobromide acid potential.

    • Wet the powder slightly with a mist of water to suppress dust, then scoop into a hazardous waste container.

Part 6: Disposal & Waste Management

Disposal must follow strict segregation rules to prevent unexpected chemical reactions in the waste drum.

Waste Stream Classification Protocol
Solid Waste Hazardous Chemical WasteBag in double-lined polyethylene bags. Label as "Toxic/Corrosive Solid: Amine Salt."
Aqueous Waste Basic/Organic WasteIf dissolved in water/buffer, adjust pH to neutral (pH 6-8) before disposal if local regulations allow, OR collect as "Aqueous Waste with Trace Amines."
Solvent Waste Organic Solvent WasteSegregate from oxidizers (e.g., nitric acid waste) to prevent violent oxidation of the piperidine ring.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 75856, 4-Hydroxypiperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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